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  • Product: trans-1-Octen-1-ylboronic acid pinacol ester
  • CAS: 83947-55-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Trans-1-Octen-1-ylboronic Acid Pinacol Ester

Introduction In the landscape of modern organic synthesis, organoboron compounds have emerged as indispensable tools, largely due to their remarkable versatility, stability, and functional group tolerance.[1] Among these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, organoboron compounds have emerged as indispensable tools, largely due to their remarkable versatility, stability, and functional group tolerance.[1] Among these, boronic acid pinacol esters are particularly favored for their enhanced stability over free boronic acids, which are prone to dehydration and protodeboronation.[2][3] This guide provides a comprehensive technical overview of a specific and highly useful vinylboronate: trans-1-octen-1-ylboronic acid pinacol ester (also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).[4]

This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core chemical properties, synthesis, purification, and key applications of this reagent, with a focus on the causality behind experimental choices and protocols.

Core Properties and Specifications

Trans-1-octen-1-ylboronic acid pinacol ester is a colorless liquid at room temperature.[5] Its structure features a C-B bond, rendering it a valuable building block in carbon-carbon bond-forming reactions. The pinacol ester moiety protects the boronic acid group, conferring greater stability and better solubility in organic solvents.[2][3]

PropertyValueSource
CAS Number 83947-55-1[4][5][6]
Molecular Formula C₁₄H₂₇BO₂[4][5][6]
Molecular Weight 238.17 g/mol [4][6]
Appearance Clear, colorless liquid[5]
Density 0.881 g/mL at 25 °C
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Refractive Index (n20/D) ~1.446[6]
Purity Typically ≥95%[5]

Synthesis and Purification

The primary and most efficient method for synthesizing trans-1-octen-1-ylboronic acid pinacol ester is through the hydroboration of a terminal alkyne, 1-octyne.[7][8][9] This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond.

Synthesis Workflow: Hydroboration of 1-Octyne

The hydroboration of alkynes can be catalyzed by various transition metals, such as platinum, cobalt, or copper, to achieve high regio- and stereoselectivity.[7][10][11] The use of specific catalysts and conditions ensures the formation of the desired (E)- or trans-isomer.[10]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Octyne 1-Octyne Reaction Hydroboration Octyne->Reaction HBpin Pinacolborane (HBpin) HBpin->Reaction Catalyst Transition Metal Catalyst (e.g., PtCl₂, Cu-cluster) Catalyst->Reaction catalyzes Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Reaction Product trans-1-octen-1-ylboronic acid pinacol ester Reaction->Product

Caption: Workflow for the synthesis of trans-1-octen-1-ylboronic acid pinacol ester.

Detailed Synthesis Protocol

This protocol is a representative example and may require optimization based on the specific catalyst system employed.

Materials:

  • 1-Octyne

  • Pinacolborane (HBpin)

  • Transition metal catalyst (e.g., PtCl₂, XPhos)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to prevent moisture contamination, which can lead to hydrolysis of the boronic ester.[12]

  • Reaction Setup: In a Schlenk flask, dissolve the transition metal catalyst and any necessary ligands in anhydrous THF.

  • Addition of Reactants: Add 1-octyne to the catalyst solution, followed by the dropwise addition of pinacolborane at room temperature. The reaction is often exothermic, and cooling may be required.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification: Overcoming Challenges with Boronic Esters

The purification of boronic acid pinacol esters by column chromatography can be challenging due to their Lewis acidic nature, which can cause strong adsorption to silica gel, leading to product loss or hydrolysis.[12]

Troubleshooting Purification:

  • Silica Gel Treatment: To mitigate strong adsorption, silica gel can be pre-treated. One effective method is to impregnate the silica gel with boric acid, which suppresses the over-adsorption of the pinacol ester.[12][13][14] Another approach is to deactivate the silica by creating a slurry in the eluent and adding a small amount of a non-nucleophilic base like triethylamine.[12]

  • Alternative Stationary Phases: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[12][15]

  • Aprotic Conditions: Using anhydrous solvents and maintaining an inert atmosphere during chromatography can prevent on-column hydrolysis.[12]

Applications in Organic Synthesis

The primary utility of trans-1-octen-1-ylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][16]

The Suzuki-Miyaura Coupling Reaction

This reaction forms a new carbon-carbon bond between the vinylboronate and an organic halide or triflate.[17][18] The trans stereochemistry of the vinylboronate is retained in the coupled product, providing excellent stereochemical control.

SuzukiMiyaura Reactant1 trans-1-octen-1-ylboronic acid pinacol ester Catalyst Pd(0) Catalyst Reactant1->Catalyst Reactant2 Organic Halide/Triflate (R-X) Reactant2->Catalyst Product Coupled Product (trans-R-octenyl) Catalyst->Product C-C bond formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Materials Science

The ability to stereoselectively introduce an octenyl chain is highly valuable in the synthesis of complex organic molecules.

  • Drug Discovery: The octenyl moiety can be a key structural feature in pharmacologically active compounds. The Suzuki-Miyaura coupling allows for the late-stage introduction of this group, which is a powerful strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.[16][19]

  • Materials Science: Vinylboronates are used in the synthesis of functional materials. The octenyl chain can impart specific physical properties, such as hydrophobicity or altered solubility, to polymers and other advanced materials.[2]

Safety and Handling

Organoboron compounds, including trans-1-octen-1-ylboronic acid pinacol ester, require careful handling.[20]

  • General Precautions: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20][21] Avoid creating and inhaling dust or fumes.[20]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[20] Keep away from incompatible materials such as strong oxidizing agents and acids.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While the toxicological properties of this specific compound have not been thoroughly investigated, general prudence with organoboron compounds is advised.

Conclusion

Trans-1-octen-1-ylboronic acid pinacol ester is a stable and versatile reagent that serves as a valuable building block in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the stereoselective formation of carbon-carbon bonds, a critical transformation in the development of new pharmaceuticals and functional materials. A thorough understanding of its synthesis, purification challenges, and proper handling is essential for its effective and safe utilization in the laboratory.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • ESPI Metals. Boron Safety Data Sheet. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. Representative synthesis strategies for vinylboronate esters. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • Horticentre. Organibor Safety Data Sheet. [Link]

  • ChemistryViews. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • Royal Society of Chemistry. Synthesis of 1,1-diboronate esters by cobalt-catalyzed sequential hydroboration of terminal alkynes. [Link]

  • Wikipedia. Organoboron chemistry. [Link]

  • YouTube. Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • The Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

  • Organic Chemistry Portal. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]

  • MilliporeSigma. trans-1-Octen-1-ylboronic acid pinacol ester. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]

  • eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Royal Society of Chemistry. Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

Sources

Exploratory

Introduction: The Strategic Value of Vinylboronic Acid Pinacol Esters

An In-Depth Technical Guide for the Synthesis of trans-1-Octen-1-ylboronic Acid Pinacol Ester In the landscape of modern synthetic organic chemistry, boronic acids and their derivatives stand as indispensable tools, prim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis of trans-1-Octen-1-ylboronic Acid Pinacol Ester

In the landscape of modern synthetic organic chemistry, boronic acids and their derivatives stand as indispensable tools, primarily for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, vinylboronic acid pinacol esters are particularly valuable intermediates. Their stability, ease of handling compared to free boronic acids, and high reactivity in palladium-catalyzed reactions make them favored building blocks for the stereoselective synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The trans-1-octen-1-ylboronic acid pinacol ester, with its linear eight-carbon chain, serves as a versatile precursor for introducing a C8 alkenyl fragment. Its applications range from the synthesis of natural products to the development of novel organic electronic materials. This guide provides a detailed, field-proven examination of its synthesis, focusing on the most efficient and reliable methodologies, the mechanistic rationale behind procedural choices, and best practices for purification and characterization.

Primary Synthetic Route: Hydroboration of Terminal Alkynes

The most direct and atom-economical approach to trans-alkenylboronic esters is the hydroboration of the corresponding terminal alkyne.[5][6] This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of 1-octyne. The key to success lies in controlling the regioselectivity (to place the boron atom at the terminal carbon) and the stereoselectivity (to achieve a syn-addition, resulting in the desired trans or (E)-alkene geometry).

Mechanism: A Tale of Selectivity

The hydroboration of a terminal alkyne like 1-octyne proceeds via a concerted, four-membered transition state. The addition is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the triple bond, which establishes the trans-alkenyl stereochemistry.[5][6] The regioselectivity is governed by both steric and electronic factors, leading to the anti-Markovnikov product where the boron atom attaches to the terminal, less sterically hindered carbon.[6][7]

G cluster_mech Hydroboration Mechanism 1_octyne 1-Octyne (H-C≡C-R) HBpin Pinacolborane (HBpin) TS Four-Membered Transition State syn_adduct Syn-Addition Adduct product trans-1-Octen-1-ylboronic acid pinacol ester ((E)-isomer)

Caption: General mechanism of alkyne hydroboration.

Methodology I: Dicyclohexylborane-Mediated Hydroboration with Pinacolborane

While pinacolborane (HBpin) can directly hydroborate alkynes, the reaction is often sluggish. A highly efficient method, developed by Shirakawa, Arase, and Hoshi, employs a catalytic amount of dicyclohexylborane to mediate the reaction under solvent-free conditions.[8] This approach is environmentally benign and proceeds in high yield at room temperature.

Causality Behind Experimental Choices:

  • Dicyclohexylborane (Cy₂BH) as a Mediator: Dicyclohexylborane is more reactive towards the alkyne than pinacolborane. It first hydroborates 1-octyne to form an intermediate (E)-1-alkenyldicyclohexylborane. This intermediate then undergoes a metathesis reaction (transfer of the alkenyl group) with pinacolborane, regenerating the Cy₂BH catalyst and forming the desired product.[8][9] This catalytic cycle accelerates the overall transformation.

  • Neat (Solvent-Free) Conditions: Surprisingly, the reaction is significantly more efficient when run without a solvent.[8] In solvents like THF, the reaction gives poor yields, suggesting that the solvent may interfere with the catalytic cycle.[8] Running the reaction neat maximizes reactant concentration and simplifies workup.

G

Caption: Catalytic cycle of dicyclohexylborane mediation.

Experimental Protocol: Dicyclohexylborane-Mediated Synthesis

This protocol is adapted from the procedure reported by Shirakawa, Arase, and Hoshi.[8][9]

Reagents & Quantities:

ReagentMolar Eq.MW ( g/mol )AmountDensity (g/mL)
1-Octyne1.0110.201.10 g (10 mmol)0.715
Pinacolborane (HBpin)1.0127.981.28 g (10 mmol)0.853
Dicyclohexylborane¹0.05178.140.5 mmolN/A

¹Dicyclohexylborane is typically prepared in situ from borane-THF complex and cyclohexene and used as a solution in THF. For this protocol, a 0.5 M solution in THF would be used (1.0 mL).[8]

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): To a dry, argon-flushed flask, add borane-THF complex (1.0 M solution, 0.5 mL, 0.5 mmol). Cool the flask to 0 °C in an ice bath. Slowly add cyclohexene (0.10 mL, 1.0 mmol) dropwise. Stir the resulting white suspension at 0 °C for 1.5 hours to form dicyclohexylborane.

  • Reaction Setup: Remove the ice bath. To the flask containing the dicyclohexylborane suspension, add 1-octyne (1.47 mL, 10 mmol) followed by pinacolborane (1.45 mL, 10 mmol) via syringe.

  • Reaction Execution: Stir the mixture at room temperature under an argon atmosphere. The reaction is typically complete within 2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of 1-octyne.

  • Workup & Isolation: Upon completion, the reaction mixture can be directly purified. For small-scale reactions, passing the crude mixture through a short plug of silica gel with an appropriate eluent (e.g., hexane/ethyl acetate) is often sufficient to remove the catalyst residue.

  • Purification: For higher purity, vacuum distillation is an effective method for isolating the product, which is a colorless oil.[10] Alternatively, flash column chromatography can be used (see Purification section below). The expected yield is typically high, often exceeding 90%.[8]

Methodology II: Transition Metal-Catalyzed Hydroboration

Various transition metal complexes, including those of rhodium, ruthenium, and manganese, can catalyze the hydroboration of alkynes with high efficiency and selectivity.[11][12][13] These methods can offer advantages such as milder reaction conditions, lower catalyst loadings, and sometimes complementary stereoselectivity (i.e., formation of the Z-isomer). For the synthesis of the trans-isomer, iron- and rare-earth metal-catalyzed systems have shown excellent results.[11][14]

  • Expertise Insight: While highly effective, transition metal catalysis introduces the need to screen for the optimal catalyst and ligand combination. It also necessitates the complete removal of the metal from the final product, which is a critical consideration in drug development. For many applications, the borane-mediated method described above provides a robust and metal-free alternative.[15][16]

Purification: A Critical Step for Self-Validation

The purification of boronic acid pinacol esters by silica gel chromatography can be challenging. The trustworthiness of any protocol depends on the ability to reliably isolate the product in high purity.

The Challenge:

  • Adsorption: The boron atom in the pinacol ester is Lewis acidic and can strongly interact with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel, leading to product streaking, poor recovery, and contamination.[17]

  • Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid, which will remain on the column.[17]

Field-Proven Solutions:

  • Deactivation of Silica Gel: To mitigate these issues, the silica gel should be deactivated. This can be achieved by preparing a slurry of the silica in the eluent and adding a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine to cap the acidic sites.[17]

  • Alternative Stationary Phases: For particularly sensitive esters, neutral alumina can be a viable alternative to silica gel.[17]

  • Short Plug Filtration: If the reaction is clean, a rapid filtration through a short plug of silica or Celite can remove baseline impurities with minimal contact time, reducing the risk of degradation.[17]

  • Vacuum Distillation: As a non-chromatographic method, vacuum distillation is an excellent choice for purifying thermally stable, liquid boronic esters like the target compound, completely avoiding the issues associated with silica gel.[10]

G

Caption: Decision workflow for product purification.

Conclusion

The synthesis of trans-1-octen-1-ylboronic acid pinacol ester is most reliably achieved via the hydroboration of 1-octyne. The dicyclohexylborane-mediated reaction with pinacolborane under neat conditions represents a state-of-the-art, efficient, and environmentally conscious protocol that delivers the product in high yield and stereoselectivity.[8][9] The success of the synthesis is critically dependent on a well-considered purification strategy that mitigates the inherent challenges of handling boronic esters, thereby ensuring the high purity required for subsequent applications like the Suzuki-Miyaura cross-coupling. This guide provides the necessary technical detail and mechanistic understanding for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

  • Vinylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron . Synthesis, 2004(11), 1814-1820. [Link]

  • Leah4sci. (2022). Alkyne Hydroboration Oxidation Reaction and Mechanism . YouTube. [Link]

  • boronic esters - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • D'Accriscio, F., et al. (2019). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes . Data in Brief. [Link]

  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron . Organic Chemistry Portal. [Link]

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship, University of California. [Link]

  • How to purify boronic acids/boronate esters? . ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 43(1), 412-443. [Link]

  • Alkyne Hydroboration With "R2BH" . Master Organic Chemistry. [Link]

  • Ang, N. W. J., et al. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes . Synthesis, 50(04), 803-808. [Link]

  • Vedejs, E., & Chapman, R. W. (2009). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration . Journal of Organic Chemistry. [Link]

  • Brown, H. C., & Gupta, S. K. (1975). Hydroboration. XXXIX. 1,3,2-Benzodioxaborole (catecholborane) as a new hydroboration reagent for alkenes and alkynes... . Journal of the American Chemical Society. [Link]

  • Schoffstall, A. (2020). Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture . YouTube. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters . ResearchGate. [Link]

  • Langer, R., et al. (2015). Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways . ACS Catalysis. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society. [Link]

  • Vedejs, E., & Chapman, R. W. (2009). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration . PMC - NIH. [Link]

  • Nishiura, M., & Hou, Z. (2010). Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes . Chemical Communications. [Link]

  • Borane-Catalysed Hydroboration of Alkynes and Alkenes . Organic Chemistry Portal. [Link]

  • Scott, D. J., & Thomas, S. P. (2022). The transition metal-catalysed hydroboration reaction . Chemical Society Reviews, 51(20), 8593-8637. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

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Foundational

trans-1-octen-1-ylboronic acid pinacol ester structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of trans-1-Octen-1-ylboronic acid Pinacol Ester Introduction trans-1-Octen-1-ylboronic acid pinacol ester, also known by its IUPAC name (E)-2-(1-Octenyl)-4,4,5,5-t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of trans-1-Octen-1-ylboronic acid Pinacol Ester

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester, also known by its IUPAC name (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key intermediate in synthetic organic chemistry.[1][2] Its utility as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction makes it a valuable building block for the stereoselective synthesis of complex molecules, particularly in the development of new pharmaceutical agents and advanced materials. The precise structural and stereochemical integrity of this reagent is paramount to its reactivity and the successful outcome of these synthetic applications.

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of trans-1-octen-1-ylboronic acid pinacol ester. Designed for researchers, chemists, and quality control specialists, this document moves beyond simple data reporting to explain the causality behind experimental choices and demonstrates how an integrated analytical approach forms a self-validating system for structural confirmation.

Genesis of the Structure: Synthesis and Stereochemical Control

The structure being elucidated is a direct consequence of its synthesis. The predominant method for preparing (E)-alkenylboronic acid pinacol esters is the hydroboration of a terminal alkyne, in this case, 1-octyne.[3] This reaction typically proceeds via the addition of a borane reagent, such as pinacolborane (HBpin), across the triple bond.

The mechanistic rationale dictates a syn-addition of the hydrogen and boron atoms across the alkyne. This concerted addition pathway inherently establishes the trans or (E)-stereochemistry of the resulting vinylboronate ester, which is the thermodynamically favored product.[4] Understanding this synthetic origin is the first step in the logical process of structure verification, as it sets a clear expectation for the stereochemistry that must be confirmed by spectroscopic methods.

Core Analytical Workflow: An Integrated Spectroscopic Approach

The definitive confirmation of the structure of trans-1-octen-1-ylboronic acid pinacol ester relies not on a single technique, but on the confluence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they create a robust and self-validating analytical workflow.

G cluster_synthesis Synthesis & Initial Hypothesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Hydroboration of 1-Octyne nmr Multinuclear NMR (¹H, ¹³C, ¹¹B) synthesis->nmr Provides Sample ms Mass Spectrometry (GC-MS / LC-MS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir integration Integrated Data Analysis nmr->integration Connectivity, Stereochem, Boron Environment ms->integration Molecular Weight, Fragmentation ir->integration Functional Groups structure Final Structure Confirmed: trans-1-octen-1-ylboronic acid pinacol ester integration->structure Unambiguous Confirmation

Caption: Integrated workflow for structure elucidation.

Multinuclear NMR Spectroscopy: The Cornerstone of Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework and stereochemistry of the molecule. A multi-pronged approach utilizing ¹H, ¹³C, and ¹¹B NMR is essential.

¹H NMR Spectroscopy: Defining Connectivity and Stereochemistry

Expertise & Causality: The ¹H NMR spectrum provides the initial, high-resolution map of the proton environment. The key to confirming the trans-stereochemistry lies in the coupling constant (J-value) between the two vinylic protons (H-1 and H-2). A large coupling constant of approximately 18 Hz is characteristic of a trans relationship, while a cis relationship would exhibit a smaller J-value (typically 10-12 Hz).

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the ester in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubilizing power and relatively clean spectral window.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm). Integrate all signals to determine proton ratios.

Data Interpretation:

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Pinacol CH₃~1.25s-12HTwelve equivalent methyl protons on the pinacol ring create a sharp singlet.
Alkyl CH₃ (H-8)~0.89t~7.03HTerminal methyl group coupled to the adjacent CH₂ group.
Alkyl CH₂ (H-4 to H-7)~1.2-1.5m-8HOverlapping multiplets for the central part of the hexyl chain.
Allylic CH₂ (H-3)~2.15q~7.52HProtons adjacent to the double bond are deshielded and coupled to both vinyl H-2 and alkyl H-4.
Vinyl H-1 (-CH=CH-B)~5.45d~18.01HVinylic proton α to the boron atom, deshielded. Coupled only to H-2.
Vinyl H-2 (-CH=CH-B)~6.70dt~18.0, ~7.51HVinylic proton β to boron, strongly deshielded. Coupled to H-1 (trans) and the two allylic protons (H-3).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. A notable feature in the spectra of organoboron compounds is the effect of the boron nucleus (¹¹B, I = 3/2; ¹⁰B, I = 3) on the directly attached carbon. The quadrupolar nature of boron leads to efficient relaxation, often causing the signal for the ipso-carbon (C-1) to be significantly broadened, sometimes to the point of being unobservable in a standard spectrum.[5][6] This is a key diagnostic indicator.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation:

Carbon AssignmentExpected δ (ppm)Rationale
Pinacol C(CH₃)₂~83.2Quaternary carbons of the pinacol ring bonded to oxygen.
Pinacol CH₃~24.8Methyl carbons of the pinacol group.
Alkyl CH₃ (C-8)~14.1Terminal methyl carbon of the hexyl chain.
Alkyl CH₂~22.6, 29.0, 31.5, 35.5Carbons of the hexyl chain. C-3 (allylic) is the most deshielded.
Vinyl C-2~155Vinylic carbon β to boron, significantly deshielded by the double bond.
Vinyl C-1 (C-B)Not always observedBroadened due to quadrupolar relaxation from the adjacent boron atom.[5]
¹¹B NMR Spectroscopy: Direct Probe of the Boron Environment

Trustworthiness: This experiment provides direct and unambiguous evidence of the boron species present. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.

Expertise & Causality: For a neutral, tricoordinate boronic ester like the target compound, the boron atom is sp² hybridized. This electronic environment gives rise to a characteristic broad signal in the ¹¹B NMR spectrum.[7] The expected chemical shift is around +30 to +34 ppm.[8][9] The presence of a single, sharp peak in this region confirms the sample's purity and the trigonal planar geometry at the boron center. The formation of tetracoordinate borate species would result in a significant upfield shift to around 0-10 ppm.[7]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. A reference standard, such as BF₃·OEt₂, is used externally (δ 0 ppm).

  • Data Processing: A simple spectrum with a single broad peak is expected.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Trustworthiness: Mass spectrometry (MS) validates the molecular formula by providing a precise mass-to-charge ratio (m/z) for the molecular ion. The fragmentation pattern serves as a fingerprint, offering further corroboration of the proposed structure.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Analysis: The GC will separate the compound from any impurities before it enters the MS. The MS will generate a mass spectrum showing the molecular ion and fragment ions.

Data Interpretation:

m/z ValueProposed FragmentRationale
238[M]⁺Molecular ion, confirming the molecular weight of C₁₄H₂₇BO₂.[1][2]
223[M - CH₃]⁺Loss of a methyl group, likely from the pinacol moiety.
155[M - C₆H₁₃]⁺Cleavage of the hexyl chain (loss of 85 Da).
139[C₈H₁₆BO₂]⁺Fragment corresponding to the boronic ester portion after cleavage at the double bond.
83[C₆H₁₁]⁺Hexenyl cation fragment.

The fragmentation of esters often involves cleavage adjacent to the carbonyl group.[10][11] In this analogous boronic ester system, cleavage of the C-C bond adjacent to the C-B moiety is a probable fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FT-IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups, ensuring that the fundamental components of the structure are present.

Experimental Protocol:

  • Sample Preparation: As the compound is a liquid, a spectrum can be obtained directly by placing a drop of the neat liquid between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3010-3050C-H Stretch=C-H (Vinyl)Stretching of C-H bonds on the double bond.
~2850-2960C-H Stretch-C-H (Alkyl)Asymmetric and symmetric stretching of C-H bonds in the hexyl and pinacol groups.
~1640C=C StretchAlkeneStretching of the carbon-carbon double bond.
~1320-1380B-O StretchBoronate EsterStrong, characteristic asymmetric stretching of the B-O bonds.[12]
~1145C-O StretchBoronate EsterStretching of the C-O bonds within the pinacol ester ring.[13]
~965C-H Bendtrans-AlkeneOut-of-plane bending (wag) of the C-H bonds on a trans-disubstituted double bond. This is a key diagnostic peak for the (E)-stereoisomer.

Conclusion

The structural elucidation of trans-1-octen-1-ylboronic acid pinacol ester is a clear demonstration of the power of a multi-faceted analytical approach. By integrating the precise connectivity and stereochemical data from multinuclear NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from FT-IR, a complete and unambiguous structural assignment is achieved. This rigorous, self-validating workflow ensures the quality and reliability of this critical synthetic reagent, underpinning its successful application in research and development.

References

  • Thomas, S. et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. Available at: [Link]

  • Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Available at: [Link]

  • J. A. K. Howard, et al. 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

  • Supplemental Information for: Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. The Royal Society of Chemistry. Available at: [Link]

  • Welsman, E. H., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5059-5070. Available at: [Link]

  • Le, P. D., & Smith, M. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3794-3800. Available at: [Link]

  • Organic Syntheses Procedure for boronic esters. Available at: [Link]

  • Organic Chemistry Lab Videos. (2020, April 28). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS characterization of boronate ester formation. Available at: [Link]

  • ResearchGate. (n.d.). Infrared study of boron-carbon chemical bonds. Available at: [Link]

  • National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • Utah Tech University. (n.d.). Hydroboration-Oxidation of 1-Octene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinylborane synthesis by hydroboration. Available at: [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • PubMed. (2013, May 1). 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. Available at: [Link]

  • Organic Chemistry Lab Videos. (2020, May 2). Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture. YouTube. Available at: [Link]

  • MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. Available at: [Link]

  • ChemistryViews. (2025, February 6). Pt-Catalyzed Hydroboration of Terminal Alkynes. Available at: [Link]

  • Dr. Anupam Kumar Gupta. (2022, December 2). Lec-30 || Fragmentation pattern of esters. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Qiu, D., Zhang, Y., & Wang, J. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 1, 422-425. Available at: [Link]

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Exploratory

Alkenylboronic Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract Alkenylboronic esters have emerged as indispensable synthetic intermediates in modern organic chemistry, finding extensive applications in pharmaceutical and materials science. Their unique combination of stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkenylboronic esters have emerged as indispensable synthetic intermediates in modern organic chemistry, finding extensive applications in pharmaceutical and materials science. Their unique combination of stability, reactivity, and functional group tolerance makes them powerful building blocks for the construction of complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of alkenylboronic esters, offering field-proven insights into their synthesis, characterization, and strategic application. Detailed experimental protocols and mechanistic elucidations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively harness the synthetic potential of this important class of organoboron compounds.

Introduction: The Rise of Alkenylboronic Esters in Synthetic Chemistry

The advent and development of palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation. Among the myriad of organometallic reagents utilized in these transformations, organoboron compounds, particularly boronic acids and their ester derivatives, have garnered significant attention.[1][2][3] Alkenylboronic esters, characterized by a carbon-carbon double bond directly attached to a boronic ester moiety, offer a unique set of properties that make them highly valuable in synthetic endeavors.

Their appeal stems from a delicate balance of stability and reactivity. Generally, they are stable enough to be isolated, purified, and stored under ambient conditions, yet sufficiently reactive to participate in a wide array of chemical transformations.[2] This guide will delve into the fundamental physical and chemical characteristics that underpin the utility of alkenylboronic esters, providing a comprehensive resource for their effective application in research and development.

Structural Features and Physical Properties

The core of an alkenylboronic ester consists of a boron atom bonded to an alkenyl group and two oxygen atoms, which are typically part of a diol, forming a cyclic ester. The nature of this diol has a profound impact on the physical and chemical properties of the resulting boronic ester.[4][5]

The boron atom in a neutral boronic ester is sp²-hybridized, adopting a trigonal planar geometry with an O-B-O bond angle of approximately 120°.[6] This geometry imparts Lewis acidic character to the boron atom due to its vacant p-orbital.[6]

Common Protecting Groups and Their Influence

The choice of the diol used to form the boronic ester is a critical experimental parameter that dictates the compound's stability, solubility, and reactivity. While a variety of diols can be employed, pinacol (2,3-dimethyl-2,3-butanediol) is the most common, leading to the formation of pinacol boronic esters (Bpin).[7]

The steric bulk of the diol significantly influences the stability of the boronic ester towards hydrolysis and other decomposition pathways.[5][8] For instance, boronic esters derived from sterically hindered diols like pinacol exhibit enhanced stability compared to those derived from simpler diols like ethylene glycol.[5][7] This increased stability facilitates purification by chromatography and allows for a broader range of reaction conditions to be employed in subsequent transformations.[7]

Comparative Physical Properties

The physical state of alkenylboronic esters can range from crystalline solids to oils at room temperature, largely dependent on the nature of the alkenyl substituent and the protecting diol.

PropertyTypical Range/ObservationFactors of Influence
Melting Point Varies widely; can be crystalline solids or oilsMolecular weight, symmetry of the alkenyl group, nature of the diol
Boiling Point Generally high; often purified by chromatography rather than distillationMolecular weight, intermolecular forces
Solubility Generally soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene)Polarity of the alkenyl substituent and the diol
Stability Generally stable to air and moisture, especially pinacol esters.[2]Steric hindrance of the diol, electronic nature of the alkenyl group.[5]

Chemical Properties and Reactivity

The rich and diverse reactivity of alkenylboronic esters is central to their widespread use in organic synthesis. The carbon-boron bond can be readily cleaved and functionalized, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereo- and regioselectivity.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The most prominent application of alkenylboronic esters is in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction allows for the stereospecific formation of a new carbon-carbon bond between the alkenyl group of the boronic ester and an organic halide or triflate.[11][12]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving an alkenylboronic ester is depicted below. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim Boronate R'-B(OR)2 Base Base (e.g., OH-) Boronate->Base ActivatedBoron [R'-B(OR)2(OH)]- Base->ActivatedBoron ActivatedBoron->Transmetal ReductElim->Pd0 Product R-R' ReductElim->Product RX R-X RX->OxAdd

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by the presence of a base.[9][10] The base activates the boronic ester by forming a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium center.[6][10]

Other Important Transformations

Beyond the Suzuki-Miyaura reaction, alkenylboronic esters participate in a variety of other valuable transformations:

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds.

  • Addition to Carbonyls and Imines: In the presence of a suitable catalyst, the alkenyl group can be transferred to the electrophilic carbon of a carbonyl or imine, forming allylic alcohols or amines, respectively.[13]

  • Conjugate Addition Reactions: Alkenylboronic esters can act as nucleophiles in Michael-type additions to α,β-unsaturated carbonyl compounds.

  • Oxidation: The carbon-boron bond can be oxidized to a carbon-oxygen bond, providing a route to enols and, subsequently, ketones or aldehydes.

The reactivity of the carbon-boron bond is influenced by both steric and electronic factors. Electron-withdrawing groups on the alkenyl moiety can decrease the nucleophilicity of the organic fragment, potentially slowing down transmetalation. Conversely, electron-donating groups can enhance reactivity.

Synthesis and Characterization

The reliable and efficient synthesis of alkenylboronic esters is crucial for their widespread application. Several robust methods have been developed to access these compounds with high levels of regio- and stereocontrol.

Common Synthetic Routes

4.1.1. Hydroboration of Alkynes

The hydroboration of terminal or internal alkynes is one of the most common and versatile methods for preparing alkenylboronic esters.[14][15] This reaction typically proceeds with syn-addition of the H-B bond across the alkyne, leading to the formation of the (E)-alkenylboronic ester from a terminal alkyne.

Hydroboration_Workflow Start Terminal Alkyne (R-C≡CH) Reaction Hydroboration Start->Reaction Reagent Pinacolborane (HBpin) Reagent->Reaction Catalyst Catalyst (e.g., Rh, Ir, or catalyst-free) Catalyst->Reaction Product (E)-Alkenylboronic Ester Reaction->Product Workup Purification (e.g., Chromatography) Product->Workup

Figure 2: General workflow for the synthesis of alkenylboronic esters via alkyne hydroboration.

4.1.2. Palladium-Catalyzed Borylation of Alkenyl Halides or Triflates

This method, often referred to as the Miyaura borylation, involves the cross-coupling of an alkenyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11] This approach is particularly useful for synthesizing alkenylboronic esters that are not readily accessible through hydroboration.

Spectroscopic Characterization

The structural elucidation of alkenylboronic esters relies heavily on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The vinyl protons typically appear in the range of 5.5-7.5 ppm, with coupling constants providing information about the stereochemistry of the double bond. The protons of the diol protecting group will also be present (e.g., a sharp singlet around 1.3 ppm for the methyl groups of pinacol).[14][15]

    • ¹³C NMR: The carbons of the double bond are observed in the olefinic region of the spectrum. The carbon attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus.[14][15]

    • ¹¹B NMR: This technique is particularly useful for confirming the presence and electronic environment of the boron atom. The chemical shift for a tricoordinate boronic ester typically falls in the range of +20 to +35 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized alkenylboronic ester.[14][15]

  • Infrared (IR) Spectroscopy: The C=C stretching vibration is typically observed in the region of 1600-1650 cm⁻¹. The B-O stretching vibrations are usually found in the 1300-1400 cm⁻¹ range.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of alkenylboronic esters. Researchers should always consult the primary literature for specific reaction conditions and safety precautions.

Protocol: Synthesis of an (E)-Alkenylboronic Ester via Hydroboration of a Terminal Alkyne

Materials:

  • Terminal alkyne (1.0 equiv)

  • Pinacolborane (1.1 equiv)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Catalyst (if required, e.g., [Rh(COD)Cl]₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere flushed flask, add the terminal alkyne and the anhydrous solvent.

  • If using a catalyst, add it to the reaction mixture at this stage.

  • Slowly add the pinacolborane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time specified in the literature (typically 1-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a few drops of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkenylboronic ester.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Discovery and Development

The versatility of alkenylboronic esters has made them highly sought-after building blocks in the pharmaceutical industry.[3] Their ability to participate in stereospecific cross-coupling reactions allows for the efficient construction of complex drug candidates.

The incorporation of a boronic acid or ester moiety into a drug molecule can also impart unique biological activities. Boronic acids are known to reversibly inhibit serine proteases, making them attractive warheads for the design of enzyme inhibitors.[16] Furthermore, the lipophilic nature of boronic esters can be exploited to improve the pharmacokinetic properties of a drug, such as its cell permeability and metabolic stability.[16]

Conclusion and Future Outlook

Alkenylboronic esters have firmly established themselves as a cornerstone of modern synthetic organic chemistry. Their predictable reactivity, coupled with their increasing commercial availability and the development of robust synthetic methodologies, ensures their continued importance in both academic and industrial research. Future advancements in this field are likely to focus on the development of novel catalytic systems for their synthesis and functionalization, as well as the exploration of their applications in emerging areas such as materials science and chemical biology. The foundational understanding of their physical and chemical properties, as detailed in this guide, will be paramount to unlocking their full potential.

References

  • Almutairi, N. E. A., Elsharif, N. A., Kamranifard, T., Wang, J., & Partridge, B. M. (n.d.). Amination of alkylboronic esters. White Rose Research Online.
  • Almutairi, N. E. A., Elsharif, N. A., Kamranifard, T., Wang, J., & Partridge, B. M. (n.d.). Amination of Alkylboronic Esters. ChemRxiv.
  • (n.d.). Alkenylboronic Ester Activation to Nucleophilic Addition and Electrophilic Trapping with Carbonyl Groups. ResearchGate.
  • (n.d.). Chemistry Of Boronic Esters. AA Blocks.
  • Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. [Link]

  • (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • (n.d.). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing.
  • (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
  • (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.
  • (n.d.). Suzuki cross-coupling reaction. YouTube.
  • (n.d.). Synthesis of 1-Alkenylboronic Esters via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides and Triflates. ResearchGate.
  • Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PubMed.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(1), 447–455. [Link]

  • (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar.
  • (n.d.). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill.

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Foundational

Introduction: A Versatile Tool for Carbon-Carbon Bond Formation

An In-Depth Technical Guide to trans-1-Octen-1-ylboronic Acid Pinacol Ester This guide provides an in-depth technical overview of trans-1-octen-1-ylboronic acid pinacol ester, a key building block in modern organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-1-Octen-1-ylboronic Acid Pinacol Ester

This guide provides an in-depth technical overview of trans-1-octen-1-ylboronic acid pinacol ester, a key building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and critical applications, with a focus on the underlying chemical principles and field-proven methodologies.

trans-1-Octen-1-ylboronic acid pinacol ester, identified by CAS number 83947-55-1, is a vinylboronic ester that has become an invaluable reagent in synthetic chemistry.[1][2][3] Its utility stems primarily from its role as a stable, easily handled nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The pinacol ester group confers enhanced stability against protodeboronation compared to the corresponding boronic acid, allowing for easier purification and a longer shelf life, which are critical advantages in complex, multi-step syntheses.[5] This guide details the essential technical knowledge required to effectively synthesize and utilize this versatile compound.

Core Physicochemical Properties and Specifications

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application. The key identifiers and characteristics of trans-1-octen-1-ylboronic acid pinacol ester are summarized below.

PropertyValueSource(s)
CAS Number 83947-55-1[1][2][3]
Molecular Formula C₁₄H₂₇BO₂[1][2][3]
Molecular Weight 238.18 g/mol [1][2]
IUPAC Name 4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane[1]
Synonyms (E)-1-Octenylboronic acid pinacol ester, trans-1-Octenylboronic acid pinacol ester[2]
Appearance Liquid, Pale yellow oil[2][6]
Purity Typically ≥95%[2]
Density 0.881 g/mL at 25 °C[2]
Boiling Point 86-90 °C at 0.4-0.5 mmHg[2]
Refractive Index (n20/D) 1.446[1][2]
SMILES CCCCCCC=CB1OC(C)(C)C(C)(C)O1[1]
InChI Key KQTOSGTXAFJZSJ-VAWYXSNFSA-N[1][2]

Synthesis: Catalytic Hydroboration of 1-Octyne

The most efficient and stereoselective method for preparing trans-1-octenylboronic acid pinacol ester is through the hydroboration of a terminal alkyne, 1-octyne.[7][8] The choice of catalyst is critical for achieving the desired trans (E) stereochemistry and high regioselectivity. While various catalysts exist, dicyclohexylborane has proven to be highly effective for mediating this transformation under mild, solvent-free conditions.[7][8]

Causality of Reagent Choice:

  • 1-Octyne: The terminal alkyne starting material.

  • Pinacolborane (HBpin): The boron source. It is preferred over other boranes like catecholborane in this context because it directly yields the desired stable pinacol ester without requiring a subsequent transesterification step, simplifying the workflow.[7]

  • Dicyclohexylborane (Cy₂BH): A sterically hindered borane that acts as a catalyst. It facilitates the hydroboration of the alkyne with pinacolborane, promoting the transfer of the alkenyl group from boron to boron and ensuring high selectivity for the trans-vinylboronate product.[7][8] The reaction proceeds efficiently under neat (solvent-free) conditions, which is environmentally benign and often leads to higher yields.[8]

Experimental Workflow: Synthesis Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization to ensure product integrity.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage reagents 1. Reagent Preparation - 1-Octyne (1.0 eq) - Pinacolborane (1.0 eq) - Dicyclohexylborane (5 mol%) setup 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Add reagents to flask reagents->setup reaction 3. Reaction - Stir under neat conditions - Room Temperature, 2h setup->reaction workup 4. Workup - No aqueous workup needed reaction->workup purify 5. Purification - Flash Chromatography (Pentane:Diethyl Ether 97:3) workup->purify analysis 6. Characterization - NMR Spectroscopy - GC-MS purify->analysis storage 7. Storage - Store at ambient temperature - Tightly sealed container analysis->storage

Caption: Synthesis workflow for trans-1-octen-1-ylboronic acid pinacol ester.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add dicyclohexylborane (5 mol%). The flask is then sealed with a septum and placed under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Add 1-octyne (1.0 equivalent) via syringe, followed by the dropwise addition of pinacolborane (1.0 equivalent) at room temperature.

  • Reaction Execution: Stir the neat mixture vigorously at room temperature. The reaction progress can be monitored by GC-MS. Typically, the reaction is complete within 2 hours.[8] The solvent-free condition is a key parameter for driving the reaction to completion with high yield.[8]

  • Purification: Upon completion, the crude product is purified directly by flash column chromatography on silica gel. A non-polar eluent system, such as pentane:diethyl ether (97:3), is effective for isolating the product.[6]

  • Characterization: The final product, a pale yellow oil, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and stereochemistry.[6] The signal for the carbon atom attached to boron in the ¹³C NMR spectrum is often not detected or is very broad due to quadrupolar relaxation.[9]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of trans-1-octen-1-ylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon single bond between the vinylboronic ester and an organohalide (e.g., an aryl bromide), and it is a cornerstone of modern pharmaceutical and materials science synthesis.[4][5]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base (e.g., K₂CO₃), which forms a boronate "ate" complex, rendering the organic group more nucleophilic.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R X-B(pin) Byproduct Ar-Pd(II)-R(L_n)->X-B(pin) Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L_n) R-B(pin) Boronic Ester (R-B(pin)) R-B(pin)->Ar-Pd(II)-R(L_n) Base Base Base->Ar-Pd(II)-R(L_n)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Causality of Component Choice:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The heart of the reaction. The choice of ligand (e.g., SPhos, PPh₃) is crucial and can dramatically affect reaction yield and scope.[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃): Essential for activating the boronic ester for transmetalation. The strength and type of base must be matched to the substrates.

  • Solvent (e.g., DMF, Toluene/Water): The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases where the base resides.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), trans-1-octen-1-ylboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (1-5 mol%), and a suitable base such as K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., DMF) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the pure coupled product.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring reagent stability and laboratory safety.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][10][11] Handle the compound in a well-ventilated area or a chemical fume hood.[10][12] Avoid contact with skin, eyes, and clothing, and prevent inhalation of any mists or vapors.[10][11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] While some sources recommend ambient temperature storage, refrigeration may be preferable for long-term stability.[1][12] Keep away from heat, sparks, and open flames.[10]

  • Stability: The pinacol ester is significantly more stable to air and moisture than the corresponding boronic acid, but should still be protected from excessive exposure.

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester is a highly valuable and versatile synthetic intermediate. Its stability, coupled with reliable and high-yielding synthetic protocols, makes it an ideal choice for introducing an octenyl chain in complex molecule synthesis. Its primary application in the robust and widely applicable Suzuki-Miyaura reaction solidifies its importance for professionals in drug discovery, agrochemicals, and materials science. Understanding the principles behind its synthesis and application allows researchers to leverage this powerful tool to its full potential.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • Kuwano, R., & Tanemura, M. (2018). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. Retrieved from [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. Retrieved from [Link]

  • Gioia, C., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105229. Retrieved from [Link]

  • Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Thi-ag.de. Retrieved from [Link]

  • Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinacol coupling reaction. En.wikipedia.org. Retrieved from [Link]

  • Sandford, C., et al. (2019). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. ACS Catalysis, 9(12), 11623-11628. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Chem. Commun., 56, 12811. Retrieved from [Link]

Sources

Exploratory

A Mechanistic Guide to the Stereoselective Hydroboration of 1-Octyne

Abstract The hydroboration-oxidation of terminal alkynes is a cornerstone of modern organic synthesis, providing a reliable and highly selective method for the anti-Markovnikov hydration of a carbon-carbon triple bond to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydroboration-oxidation of terminal alkynes is a cornerstone of modern organic synthesis, providing a reliable and highly selective method for the anti-Markovnikov hydration of a carbon-carbon triple bond to yield aldehydes. This technical guide offers an in-depth examination of the reaction mechanism as applied to 1-octyne, a representative terminal alkyne. We will dissect the key factors governing the reaction's impeccable stereoselectivity (syn-addition) and regioselectivity (anti-Markovnikov), emphasizing the critical role of sterically hindered borane reagents. Furthermore, this guide details the subsequent oxidation of the intermediate vinylborane, which proceeds with complete retention of configuration to afford the final aldehyde product. This document is intended for researchers, chemists, and drug development professionals seeking a profound, field-proven understanding of this pivotal transformation.

Introduction: The Synthetic Power of Controlled Hydration

In the landscape of synthetic organic chemistry, the ability to predictably install functional groups is paramount. The hydration of alkynes represents a fundamental transformation, traditionally yielding ketones via Markovnikov addition. However, the synthesis of aldehydes from terminal alkynes requires a reversal of this regioselectivity. The hydroboration-oxidation sequence, pioneered by Nobel laureate Herbert C. Brown, provides an elegant solution.[1] This two-step process allows for the formal anti-Markovnikov addition of water across the alkyne, converting a terminal alkyne like 1-octyne into the corresponding aldehyde, octanal.

The success of this reaction hinges on two principles:

  • Regiocontrol: Directing the boron species to the terminal, less sterically hindered carbon atom.

  • Stereocontrol: Ensuring a specific spatial arrangement of the atoms added across the triple bond.

Understanding the underlying mechanisms that govern this control is not merely academic; it is essential for optimizing reaction conditions, troubleshooting unexpected outcomes, and rationally designing complex synthetic routes.

The Core Mechanism: A Step-by-Step Dissection

The overall transformation of 1-octyne to octanal is a two-stage process: 1) Hydroboration, followed by 2) Oxidation.

Stage 1: The Hydroboration Step

The heart of the reaction's selectivity lies in the initial hydroboration step. This involves the addition of a B-H bond across the C≡C triple bond of 1-octyne.

While the simplest borane, BH3 (typically used as a complex with THF or dimethyl sulfide), is effective for hydroborating alkenes, its application to alkynes is problematic.[2] Alkynes possess two π-bonds, and a small reagent like BH3 can add twice, leading to undesired byproducts.[3][4]

To prevent this double addition and to maximize regioselectivity, sterically hindered dialkylboranes (R₂BH) are the reagents of choice.[2][3][5] These bulky reagents add only once to the alkyne, and the resulting vinylborane is sterically encumbered, resisting a second hydroboration.[3]

ReagentCommon NameStructureKey Characteristics
(Sia)₂BH Disiamylborane[(CH₃)₂CH-CH(CH₃)]₂BHHigh regioselectivity; must be prepared fresh.[1]
9-BBN 9-Borabicyclo[3.3.1]nonaneBicyclic StructureExcellent regioselectivity and thermal stability; less reactive towards alkenes than alkynes.[1][5]
Chx₂BH Dicyclohexylborane(C₆H₁₁)₂BHOffers improved thermal stability over disiamylborane.[1]

For the hydroboration of 1-octyne, 9-BBN is an exemplary choice due to its high selectivity and stability.

The addition of the B-H bond to the alkyne is a concerted process , meaning bond-formation and bond-breaking occur simultaneously through a four-membered transition state.[1][6][7] The π-electrons of the alkyne attack the empty p-orbital of the electron-deficient boron atom (a Lewis acid), while the hydride (H⁻) from the borane attacks one of the alkyne carbons.[8]

This concerted mechanism is the origin of the reaction's stereoselectivity. Both the boron and the hydrogen atom are delivered to the same face of the alkyne triple bond.[3] This is known as syn-addition and results in the formation of a (Z)-alkenylborane (or vinylborane).[1][3]

The term "anti-Markovnikov" refers to the overall outcome of the two-step sequence. In the hydroboration step itself, the regioselectivity is governed by two factors that direct the boron atom to the terminal carbon (C1) of 1-octyne:

  • Steric Effects: The bulky dialkyl groups on the borane reagent (e.g., the bicyclic structure of 9-BBN) experience significantly less steric repulsion when they approach the less substituted terminal carbon of the alkyne.[4][5] This is the dominant factor.

  • Electronic Effects: Although less pronounced than in alkenes, there is a slight polarization of the B-H bond, with the boron being the more electropositive atom (Bδ+-Hδ-). The boron, acting as the electrophile, preferentially adds to the carbon atom that can better accommodate a partial negative charge, which is the terminal carbon.[1]

The combination of these effects ensures that the boron atom adds almost exclusively to the terminal carbon, leading to the desired vinylborane intermediate.

Caption: Mechanism of syn-hydroboration of 1-octyne.

Stage 2: The Oxidation Step

The vinylborane intermediate is not typically isolated. It is directly subjected to oxidation, most commonly using aqueous hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH).[2][5] This step replaces the C-B bond with a C-OH bond with a crucial and remarkable feature: complete retention of stereochemistry .[2]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂ by the base, acts as a nucleophile and attacks the electron-deficient boron atom of the vinylborane.[7][9]

  • 1,2-Alkyl Migration: This is the key stereochemical step. A rearrangement occurs where the vinyl group migrates from the boron atom to the adjacent oxygen atom.[2][9] This migration happens with its pair of bonding electrons, and crucially, the configuration of the double bond is retained.[5][9] Hydroxide ion is displaced as the leaving group.

  • Hydrolysis: The resulting boronic ester is hydrolyzed by aqueous base (NaOH) to release the enol and a borate salt.[9]

  • Keto-Enol Tautomerization: The initially formed enol is unstable and rapidly tautomerizes to the more stable keto form.[4][8] Since the hydroxyl group is on the terminal carbon, the product is an aldehyde (octanal). This tautomerization is typically base-catalyzed in the reaction medium.[8]

Oxidation_Workflow Figure 2: Oxidation of the Vinylborane Intermediate A (Z)-Vinylborane B Borate Intermediate (after HOO⁻ attack) A->B 1. NaOH, H₂O₂ C Enol (after migration & hydrolysis) B->C 2. Migration (Retention of Stereochemistry) D Octanal (Aldehyde) (Final Product) C->D 3. Tautomerization

Caption: Workflow for the oxidation of the vinylborane.

Experimental Protocol: Hydroboration-Oxidation of 1-Octyne with 9-BBN

The following protocol is a representative procedure. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) as organoboranes are sensitive to air and moisture.[10]

Materials:

  • 1-Octyne (reagent grade)

  • 9-BBN (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Drying agent (e.g., anhydrous MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a septum is flushed with nitrogen.

  • Hydroboration:

    • To the flask, add 1-octyne (1.0 eq).

    • Add anhydrous THF to dissolve the alkyne.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) via syringe over 10-15 minutes. Causality: Slow addition is crucial to control the reaction temperature, as hydroboration is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours to ensure the reaction goes to completion.

  • Oxidation:

    • Cool the reaction mixture again to 0 °C. Causality: The oxidation step is also highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.[10]

    • Slowly and carefully add the 3 M NaOH solution.

    • In a dropwise manner, add the 30% H₂O₂ solution, ensuring the internal temperature does not rise excessively.[10][11] Trustworthiness: This slow, controlled addition is a critical safety and process control measure.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until analysis (e.g., TLC) shows the consumption of the intermediate.

  • Workup & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether or ethyl acetate to extract the organic product.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude octanal.

    • The product can be further purified by column chromatography or distillation if necessary.

Conclusion

The hydroboration-oxidation of 1-octyne is a masterful example of kinetic and thermodynamic control in organic synthesis. The stereochemical outcome is decisively set during the initial, irreversible syn-addition of a sterically demanding borane reagent, which proceeds via a concerted four-membered transition state. This step also establishes the anti-Markovnikov regiochemistry through a combination of steric and electronic preferences. The subsequent oxidation proceeds with perfect fidelity, retaining the stereochemistry established in the first step to deliver the enol precursor, which tautomerizes to the final aldehyde. For the practicing scientist, a firm grasp of this mechanism is indispensable for leveraging this reaction's full synthetic potential.

References

  • Wikipedia. (n.d.). Hydroboration. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved January 21, 2026, from [Link]

  • Hale, K. L. E., Roberts, D. D., & McLaughlin, M. G. (2025, February 6). Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. ChemistryViews. Retrieved January 21, 2026, from [Link]

  • RAIITH. (n.d.). Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Leah4sci. (2022, November 1). Alkyne Hydroboration Oxidation Reaction and Mechanism. YouTube. Retrieved January 21, 2026, from [Link]

  • Burgess, K., et al. (2022, October 7). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. Retrieved January 21, 2026, from [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration Mechanism. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). bicyclo[3.3.1]nonan-9-one. Retrieved January 21, 2026, from [Link]

  • Ben Ner, D. (2020, May 4). Hydroboration/Oxidation of 1-Octene Experiment, Part 4: Carrying out the Oxidation Reaction and GC. YouTube. Retrieved January 21, 2026, from [Link]

Sources

Foundational

¹H and ¹³C NMR Spectroscopic Analysis of trans-1-Octen-1-ylboronic Acid Pinacol Ester

An In-Depth Technical Guide for Researchers Introduction trans-1-Octen-1-ylboronic acid pinacol ester is a key intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester is a key intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with high stereospecificity.[1] Its utility in the synthesis of complex molecules, including natural products and pharmaceuticals, makes its unambiguous structural characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, stereochemistry, and purity.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for trans-1-octen-1-ylboronic acid pinacol ester. It is designed for researchers and drug development professionals, offering not just spectral data but also the underlying principles and experimental causality that inform the interpretation. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-consistent numbering scheme is adopted for the molecule.

Caption: Molecular structure and numbering scheme for trans-1-octen-1-ylboronic acid pinacol ester.

Part 1: ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides definitive information on the proton environment, including the critical trans stereochemistry of the double bond.

Experimental Protocol: Data Acquisition

A robust protocol is crucial for acquiring high-quality, reproducible data. This workflow represents a self-validating system by using an internal standard and a well-characterized deuterated solvent.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of trans-1-octen-1-ylboronic acid pinacol ester into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a standard choice for non-polar to moderately polar organic compounds, offering excellent solubility and a well-defined residual solvent peak.[2]

  • Homogenization: Securely cap the tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex multiplets.[2]

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Spectral Interpretation and Causality

The ¹H NMR spectrum can be divided into four distinct regions: olefinic, aliphatic (octenyl chain), pinacol ester, and the terminal methyl group. The interpretation is based on established principles of chemical shift and spin-spin coupling.[3][4]

  • Olefinic Region (δ 5.4 - 6.7 ppm):

    • H2 (δ ~6.65 ppm): This proton, adjacent to the alkyl chain, appears as a doublet of triplets (dt). The large coupling constant of approximately 18.0 Hz is due to its vicinal (³J) coupling with H1 in a trans configuration.[5] This large value is dictated by the ~180° dihedral angle, a principle explained by the Karplus relationship.[6] The smaller coupling of ~6.5 Hz arises from vicinal coupling to the two protons on C3.

    • H1 (δ ~5.42 ppm): This proton, directly attached to the boron-bearing carbon, is significantly shielded relative to H2 and appears as a doublet (d) with a coupling constant of ~18.0 Hz, confirming the trans relationship with H2. The electron-withdrawing nature of the boronic ester group deshields this proton, but the anisotropic effects of the C-B bond contribute to its specific chemical shift.

  • Aliphatic Region (δ 2.1 - 1.2 ppm):

    • C3-H₂ (δ ~2.15 ppm): These methylene protons are allylic to the double bond and are deshielded, appearing as a quartet or multiplet due to coupling with both the vinylic proton H2 and the protons on C4.

    • C4-C7-H₂ (δ ~1.40 - 1.25 ppm): The remaining methylene protons of the octenyl chain overlap to form a broad, complex multiplet, typical for a long alkyl chain.

    • C8-H₃ (δ ~0.88 ppm): The terminal methyl group appears as a triplet (t) with a coupling constant of ~7.0 Hz, due to coupling with the adjacent C7 methylene protons.

  • Pinacol Ester Region (δ ~1.26 ppm):

    • The four equivalent methyl groups of the pinacol moiety are magnetically equivalent due to free rotation. They give rise to a sharp, intense singlet, integrating to 12 protons. Its chemical shift is highly characteristic of this protecting group.[2]

¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2 (CH =CH-B)~6.65dt³J_H1H2_ = 18.0, ³J_H2H3_ = 6.51H
H1 (CH=CH -B)~5.42d³J_H1H2_ = 18.01H
H3 (-CH₂ -CH=)~2.15m-2H
H4-H7 (-(CH₂ )₄-)~1.40 - 1.25m-8H
H8 (-CH₃ )~0.88t³J_H7H8_ = 7.03H
Pinacol (-C(CH₃ )₂)₂~1.26s-12H

Part 2: ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton and the presence of the boronic ester functionality.

Experimental Protocol: Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample and Solvent: Use the same sample prepared for ¹H NMR analysis. A higher concentration (25-50 mg in 0.6 mL CDCl₃) may be beneficial.

  • Instrument Setup: Record the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) or higher spectrometer. Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

  • Data Acquisition: A greater number of scans (e.g., 256-1024) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for the quaternary carbons of the pinacol group.

  • Processing: Process the FID with a line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent signal, which appears as a triplet centered at δ 77.16 ppm.

Spectral Interpretation and Causality
  • Olefinic Region (δ 120 - 160 ppm):

    • C2 (~δ 155 ppm): The chemical shift of the C2 carbon is significantly downfield, which is characteristic for β-carbons in vinylboronates.[2]

    • C1 (Broad/Unobserved): The carbon atom directly bonded to boron (C1) is a key diagnostic feature. Its signal is often significantly broadened, reduced in intensity, or completely absent from the spectrum.[2][5][7] This phenomenon is due to efficient quadrupolar relaxation caused by the adjacent ¹¹B nucleus (spin I = 3/2), which shortens the lifetime of the carbon excited state. The observation of a very broad signal or its complete absence is strong evidence for the C-B bond.

  • Aliphatic & Pinacol Regions (δ 83 - 14 ppm):

    • Pinacol Quaternary Carbons (C9, C10, ~δ 83.2 ppm): The two equivalent quaternary carbons of the pinacol ring appear as a sharp signal in the downfield aliphatic region. This is a highly reliable diagnostic peak for the pinacol boronic ester moiety.[2]

    • Alkyl Chain Carbons (C3-C8, ~δ 35 - 14 ppm): The signals for the octenyl chain carbons appear in the typical aliphatic region. C3 will be the most downfield of this group (~δ 35 ppm) due to its allylic position. The remaining carbons (C4-C7) will appear closely spaced around δ 31-22 ppm. The terminal methyl carbon (C8) will be the most upfield signal at ~δ 14.1 ppm.

    • Pinacol Methyl Carbons (C11-C14, ~δ 24.8 ppm): The four equivalent methyl carbons of the pinacol group appear as a single, intense signal, typically around δ 24.8 ppm.[2][7]

¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)Notes
C2 (=C H-Alkyl)~155.0
C1 (=C H-B)Not ObservedSignal broadened by quadrupolar boron nucleus.[5]
C9, C10 (Pinacol C )~83.2Quaternary carbon of the dioxaborolane ring.
C3~35.1Allylic carbon.
C5~31.8
C4~29.0
C6~28.8
C11-C14 (Pinacol C H₃)~24.8Intense signal from four equivalent methyls.
C7~22.6
C8 (-C H₃)~14.1Terminal methyl carbon.

Workflow for NMR Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep 1. Weigh Compound (10-15 mg) dissolve 2. Dissolve in CDCl₃ with TMS Standard prep->dissolve acq_h1 3. Acquire ¹H Spectrum (16-32 Scans) dissolve->acq_h1 acq_c13 4. Acquire ¹³C Spectrum (256-1024 Scans) dissolve->acq_c13 proc_h1 5. Process ¹H FID (Phase, Baseline, Calibrate) acq_h1->proc_h1 proc_c13 6. Process ¹³C FID (Phase, Baseline, Calibrate) acq_c13->proc_c13 int_h1 7. Analyze ¹H Spectrum: - Chemical Shifts (δ) - Integration - Coupling Constants (J) proc_h1->int_h1 int_c13 8. Analyze ¹³C Spectrum: - Chemical Shifts (δ) - Note C-B Signal Broadening proc_c13->int_c13 confirm 9. Structural Confirmation int_h1->confirm int_c13->confirm

Caption: Standard workflow for the acquisition and analysis of NMR data for small organic molecules.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive analytical fingerprint for trans-1-octen-1-ylboronic acid pinacol ester. Key diagnostic features in the ¹H spectrum include the pair of olefinic signals with a large vicinal coupling constant (~18.0 Hz), which unambiguously confirms the trans stereochemistry. In the ¹³C spectrum, the characteristic chemical shift of the pinacol carbons and the pronounced broadening or absence of the boron-bound carbon signal serve as conclusive evidence for the compound's structure. Following the detailed protocols and interpretative guidelines presented here will ensure accurate and reliable characterization for researchers in synthetic chemistry and drug development.

References

  • Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters - Supplemental Information.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Gioia, C., et al. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). trans-1-Octen-1-ylboronic acid pinacol ester 95.
  • San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts.
  • Thermo Scientific Chemicals. (n.d.). trans-1-Octenylboronic acid pinacol ester, 97%.
  • SciSpace. (n.d.). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study.
  • ResearchGate. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
  • Santa Cruz Biotechnology. (n.d.). trans-1-Octen-1-ylboronic acid pinacol ester.
  • ResearchGate. (n.d.). J(11B, 11B) coupling constants measured from experiment and predicted by DFT.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Fisher Scientific. (n.d.). trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2023). J-Coupling (Scalar).
  • Weizmann Institute of Science. (n.d.). V J-Coupling.
  • iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6.
  • ChemicalBook. (n.d.). 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). trans-1-Penten-1-ylboronic acid pinacol ester.
  • Sigma-Aldrich. (n.d.). Trans-1-Octen-1-ylboronic acid pinacol ester.
  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR.
  • ResearchGate. (n.d.). Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in....
  • Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry.
  • ChemicalBook. (n.d.). 4-Hydroxyphenylboronic acid pinacol ester(269409-70-3) 1H NMR.

Sources

Exploratory

discovery and history of vinylboronate esters

An In-Depth Technical Guide to the Discovery and History of Vinylboronate Esters Abstract Vinylboronate esters have emerged from the realm of chemical curiosities to become indispensable tools in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Vinylboronate Esters

Abstract

Vinylboronate esters have emerged from the realm of chemical curiosities to become indispensable tools in modern organic synthesis. Their unique combination of stability, reactivity, and functional group tolerance has established them as premier reagents for the construction of carbon-carbon bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive exploration of the discovery and historical evolution of vinylboronate esters, intended for researchers, scientists, and professionals in drug development. We will trace their origins from the foundational work in organoboron chemistry, navigate the development of key synthetic methodologies, and examine the mechanistic principles that govern their reactivity, offering field-proven insights into their application.

Foundational Pillars: The Dawn of Organoboron Chemistry

The story of vinylboronate esters is inextricably linked to the pioneering work of Herbert C. Brown, whose research in organoboranes transformed synthetic organic chemistry and earned him the Nobel Prize in Chemistry in 1979.[1] While the first synthesis of a boronic acid was reported by Edward Frankland as early as 1860, it was Brown's systematic exploration of boranes in the mid-20th century that unlocked their vast synthetic potential.[2]

In the late 1950s, Brown and his students discovered the hydroboration reaction, a process where boron and hydrogen add across carbon-carbon multiple bonds.[1][3] This breakthrough provided a remarkably straightforward route to organoboranes from simple alkenes and alkynes.[4] However, the direct products of this chemistry, such as vinylboronic acids, presented significant challenges. Vinylboronic acid itself is prone to polymerization and difficult to isolate, limiting its practical utility.[5] This inherent instability was a critical hurdle that needed to be overcome to harness the potential of the vinylboron moiety.

The solution was found in the conversion of these unstable acids into boronate esters. By reacting the boronic acid with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol), a cyclic ester is formed. These boronate esters, particularly pinacol esters, exhibit significantly enhanced stability, are generally crystalline solids or high-boiling oils, and are amenable to purification by chromatography, making them ideal reagents for synthetic applications.[2][5][6] This pivotal development paved the way for their widespread adoption, coinciding with the discovery of their most powerful application: the Suzuki-Miyaura cross-coupling reaction.[7][8]

The Evolution of Synthetic Methodologies

The demand for vinylboronate esters has driven the development of numerous synthetic strategies, each with distinct advantages in terms of scope, selectivity, and efficiency.

Hydroboration of Alkynes: The Direct Approach

The most conceptually direct method for synthesizing vinylboronate esters is the hydroboration of alkynes. This reaction involves the formal addition of a hydrogen-boron bond across a carbon-carbon triple bond.

Mechanism and Selectivity: The reaction typically proceeds via a syn-addition, resulting in the hydrogen and boron atoms being on the same side of the newly formed double bond. For terminal alkynes, this stereoselectivity leads predominantly to the (E)-vinylboronate ester. The regioselectivity (whether the boron adds to the terminal or internal carbon) can be controlled by the choice of borane reagent and, more powerfully, by the use of transition metal catalysts.[9]

Early vs. Modern Reagents: Early work by H.C. Brown utilized reagents like catecholborane and dicyclohexylborane.[10][11] While effective, these stoichiometric reagents often required harsh workup conditions. The modern era of hydroboration is dominated by catalytic methods using pinacolborane (HBpin) as the boron source. Catalysts based on rhodium, iridium, copper, and platinum have been developed to provide high yields and exquisite control over regio- and stereoselectivity under mild conditions.[9][12][13] For instance, platinum-based catalysts have shown excellent performance in the hydroboration of unactivated terminal alkynes, tolerating a wide array of sensitive functional groups.[9]

Experimental Protocol: Platinum-Catalyzed Hydroboration of an Unactivated Alkyne [9]

  • To an oven-dried vial under an inert atmosphere (e.g., argon), add the terminal alkyne (1.0 equiv), PtCl₂ (0.02 equiv), and the phosphine ligand XPhos (0.02 equiv).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • To this mixture, add triethylsilane (Et₃SiH) (1.2 equiv), which serves as a co-catalyst or reductant.

  • Finally, add pinacolborane (HBpin) (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired (E)-vinylboronate ester.

Diagram: Catalytic Cycle of Alkyne Hydroboration

G cat [M]-H Active Catalyst pi_complex π-Complex cat:e->pi_complex:w Coordination alkyne R-C≡C-H insert Migratory Insertion pi_complex->insert syn-Addition reductive_elim Reductive Elimination insert->reductive_elim reductive_elim->cat Regeneration product R-CH=CH-B(pin) reductive_elim->product catalyst_regen Catalyst Regeneration precat [M]-X Precatalyst precat->cat Activation (e.g., with H-B(pin)) hbpin H-B(pin)

Caption: Generalized catalytic cycle for the hydroboration of a terminal alkyne.

Miyaura Borylation: Forging the C–B Bond

An alternative and widely used strategy is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a vinyl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][13] This method is exceptionally valuable as it allows for the synthesis of vinylboronates from pre-existing vinyl electrophiles, preserving the stereochemistry of the starting material.

Mechanism: The reaction proceeds through a canonical Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the vinyl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent and, finally, reductive elimination to release the vinylboronate ester and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Miyaura Borylation of a Vinyl Bromide [13]

  • In a Schlenk flask under an inert atmosphere, combine the vinyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a strong, non-nucleophilic base such as potassium acetate (KOAc) or potassium phenoxide (KOPh) (3.0 equiv).[6][13]

  • Add a palladium catalyst, such as PdCl₂(dppf) (0.03 equiv), and an appropriate solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Diagram: Miyaura Borylation Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_halide L₂Pd(II)(Vinyl)(X) Pd0->PdII_halide Oxidative Addition TM Transmetalation PdII_boryl L₂Pd(II)(Vinyl)(Bpin) PdII_halide->PdII_boryl Transmetalation PdII_boryl->Pd0 Reductive Elimination RE Reductive Elimination RE->Pd0 product R-CH=CH-Bpin RE->product vinyl_halide R-CH=CH-X vinyl_halide->OA b2pin2 B₂pin₂ / Base b2pin2->TM

Caption: Catalytic cycle for the Miyaura borylation reaction.

Emerging and Alternative Methodologies

Innovation in this field continues to yield novel and more efficient synthetic routes.

  • Dehydrogenative Borylation: This atom-economical method involves the direct reaction of an alkene with a boron source, releasing hydrogen gas as the only byproduct. Catalysts based on cobalt, zirconium, and iridium have been developed for this transformation, avoiding the need for pre-functionalized starting materials.[14][15][16]

  • Boron-Wittig Reaction: As a transition-metal-free alternative, the boron-Wittig reaction utilizes stable 1,1-bis(boronates) which, upon deprotonation, react with aldehydes to furnish vinylboronates with high stereoselectivity.[17][18] This approach is particularly powerful for synthesizing sterically hindered tri- and tetrasubstituted vinylboronates.

  • Olefin Cross-Metathesis: Ruthenium-catalyzed cross-metathesis between a simple alkene and a vinylboron "donor" like 1-propenyl pinacol boronate provides access to more complex, functionalized vinylboronates.[19]

Table 1: Comparison of Key Synthetic Methodologies

MethodStarting MaterialsKey FeaturesSelectivity Control
Hydroboration Alkyne + H-B SourceDirect, atom-economicalCatalyst and reagent choice dictate regio- and stereochemistry.
Miyaura Borylation Vinyl Halide/Triflate + DiboronUtilizes pre-existing vinyls, stereoretentive.Inherited from the starting vinyl halide.
Dehydrogenative Borylation Alkene + H-B SourceHigh atom economy, no stoichiometric byproducts.Primarily catalyst-controlled.
Boron-Wittig Aldehyde + gem-Bis(boronate)Transition-metal-free, excellent for hindered systems.High intrinsic stereoselectivity based on reagents.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The ascent of vinylboronate esters is fundamentally linked to their role as superior coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide, and it has become one of the most powerful and widely used reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][8]

Vinylboronate esters are particularly well-suited for this reaction due to their optimal balance of stability for isolation and sufficient reactivity for transmetalation to the palladium center.[5][8] The reaction is highly tolerant of a vast range of functional groups, proceeds under mild conditions, and the boron-containing byproducts are generally non-toxic and easily removed.

Mechanism: The catalytic cycle is a textbook example of cross-coupling chemistry.[7]

  • Oxidative Addition: A Pd(0) species reacts with an organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base (which activates the boronate ester), the vinyl group is transferred from boron to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: This final step sees the two organic fragments (R¹ and the vinyl group) couple together, forming the final product and regenerating the active Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_halide L₂Pd(II)(R¹)(X) Pd0->PdII_halide Oxidative Addition PdII_vinyl L₂Pd(II)(R¹)(Vinyl) PdII_halide->PdII_vinyl Transmetalation PdII_vinyl->Pd0 Reductive Elimination Product R¹-Vinyl PdII_vinyl->Product R1X R¹-X R1X->Pd0 VinylBpin Vinyl-Bpin + Base VinylBpin->PdII_halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Beyond this flagship reaction, the versatility of vinylboronate esters is demonstrated in a growing number of other transformations, including Chan-Lam C-N and C-O couplings, Petasis reactions, and conjugate additions, solidifying their status as a cornerstone of modern synthetic chemistry.[17]

Conclusion and Future Outlook

The journey of vinylboronate esters from laboratory novelties to indispensable synthetic reagents is a testament to the power of fundamental research and the relentless pursuit of practical chemical solutions. The foundational discoveries in hydroboration by Herbert C. Brown laid the critical groundwork, while the subsequent development of stable ester derivatives unlocked their immense potential. This was fully realized with the advent of palladium-catalyzed cross-coupling, a synergy that continues to drive innovation in fields ranging from medicinal chemistry to materials science.

Current research focuses on expanding the synthetic toolbox further. Key goals include the development of catalysts based on more abundant and less toxic earth-abundant metals like iron and cobalt, the discovery of novel transformations that exploit the unique reactivity of the C-B bond, and the design of even more selective and efficient catalytic systems.[14][20] As chemists continue to build molecules of increasing complexity, the rich and evolving history of vinylboronate esters ensures they will remain at the forefront of synthetic innovation for years to come.

References

  • Atomically precise copper clusters with dual sites for highly chemoselective and efficient hydroboration. ResearchGate. [Link]

  • Chakraborty, S., et al. (2024). Facile Synthesis of Vinyl Boronate Esters via Dehydrogenative Borylation of Alkenes Enabled by a Co-MOF Catalyst: An Additive-Free Approach. ACS Catalysis. [Link]

  • Molander, G. A., & Brown, G. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Barzanò, G., et al. (2021). Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition. Organic Letters. [Link]

  • H2‐Acceptorless Dehydrogenative Boration and Transfer Boration of Alkenes Enabled by Zirconium Catalyst. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemistryViews. (2025). Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. [Link]

  • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health. [Link]

  • Lightfoot, A. P., et al. (2003). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki-Miyaura Coupling Reactions. Synlett. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • CN105503926B - Method for synthetizing vinyl boronic acid ester.
  • Chakraborty, S., et al. (2024). Facile Synthesis of Vinyl Boronate Esters via Dehydrogenative Borylation of Alkenes Enabled by a Co-MOF Catalyst: An Additive-Free Approach. ACS Catalysis. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Purdue University. (n.d.). Herbert C. Brown: 1979 Nobel Prize in Chemistry. Department of Chemistry. [Link]

  • Academic Accelerator. (n.d.). Herbert C. Brown: Chemistry Researcher – H-Index, Publications & Awards. [Link]

  • Lee, S., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Chemical Science. [Link]

  • Wikipedia. (n.d.). Herbert C. Brown. [Link]

  • Brown, H. C. (1979). From Little Acorns to Tall Oaks - From Boranes through Organoboranes. Nobel Lecture. [Link]

  • Reddit. (2021). Herbert Charles Brown 1979 NobelPrize in Chem-hydroboration-oxidation. [Link]

  • Smith, A. B., et al. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses. [Link]

  • Coombs, J. R., et al. (2014). Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. The Journal of Organic Chemistry. [Link]

  • Clary, J. W., et al. (2011). A Convenient and General Method for the Preparation of Pinacol Boronic Esters from Grignard Reagents. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Noble, A., & Aggarwal, V. K. (2017). Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling. Chemical Communications. [Link]

  • Morrill, C., & Grubbs, R. H. (2003). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry. [Link]

  • Morken, J. P., et al. (2015). Synthesis of vinyl boronates from aldehydes by a practical boron-Wittig reaction. PubMed. [Link]

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Foundational

A Theoretical and Practical Guide to trans-1-octen-1-ylboronic acid pinacol ester: A Keystone Reagent in Modern Synthesis

Abstract This technical guide provides an in-depth analysis of trans-1-octen-1-ylboronic acid pinacol ester, a versatile and indispensable reagent in contemporary organic synthesis. Designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of trans-1-octen-1-ylboronic acid pinacol ester, a versatile and indispensable reagent in contemporary organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document bridges the gap between the empirical utility and the theoretical underpinnings of this molecule. We will explore its synthesis and physicochemical properties, its critical role in carbon-carbon bond formation, and, most centrally, a comprehensive framework for its theoretical investigation using computational chemistry. By elucidating the electronic structure and predicting spectroscopic properties through Density Functional Theory (DFT), this guide offers a powerful lens to understand and optimize the reactivity of this key synthetic building block.

Introduction: The Strategic Importance of Alkenylboronic Esters

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1] Within the vast arsenal of reagents for this transformation, boronic acids and their ester derivatives are paramount due to their stability, low toxicity, and functional group tolerance.[2] Pinacol esters, in particular, offer enhanced stability against dehydration and protodeboronation compared to their corresponding boronic acids, leading to a longer shelf life and improved handling characteristics.[3]

trans-1-octen-1-ylboronic acid pinacol ester (Figure 1) is a prototypical example of a linear, unfunctionalized alkenylboronic ester. Its utility lies in its ability to introduce an octenyl fragment, a common lipophilic chain, into complex molecular architectures. This makes it a valuable building block in the synthesis of natural products, agrochemicals, and active pharmaceutical ingredients (APIs), where precise control over molecular structure is essential.[3][4] Understanding its intrinsic electronic properties and conformational preferences through theoretical calculations can provide invaluable insights into its reactivity, helping to predict reaction outcomes and troubleshoot challenging synthetic steps.

Figure 1: Structure of trans-1-octen-1-ylboronic acid pinacol ester

Caption: Molecular structure of trans-1-octen-1-ylboronic acid pinacol ester.

Synthesis and Physicochemical Properties

Synthetic Routes

The most common and efficient method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[5] Specifically, trans-1-octen-1-ylboronic acid pinacol ester is readily prepared via the hydroboration of 1-octyne with pinacolborane. This reaction can be catalyzed by transition metals or, as shown in more recent protocols, proceed under metal-free conditions, which is advantageous for applications in pharmaceutical synthesis where metal contamination is a concern.[5]

An alternative one-pot procedure involves the hydroboration of the alkyne with catecholborane, followed by transesterification with pinacol.[5] This method is also highly efficient and tolerates a range of functional groups.

Physicochemical Data

A summary of the key physical and chemical properties of trans-1-octen-1-ylboronic acid pinacol ester is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource
CAS Number 83947-55-1[6]
Molecular Formula C₁₄H₂₇BO₂[6]
Molecular Weight 238.17 g/mol [6]
Appearance Liquid
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Density 0.881 g/mL at 25 °C
Refractive Index (n20/D) 1.446

Theoretical Calculations: A Predictive Framework

While empirical data provides a snapshot of a molecule's properties, theoretical calculations allow us to probe its electronic structure, understand its reactivity, and predict its behavior in various chemical environments. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for such investigations in organic chemistry.[7][8]

This section outlines a detailed protocol for performing DFT calculations on trans-1-octen-1-ylboronic acid pinacol ester, designed to be accessible for both computational chemists and experimentalists seeking deeper molecular insights.

The Causality Behind Computational Choices

The selection of a computational methodology is not arbitrary; it is a balance between accuracy and computational cost, guided by the specific questions we aim to answer.

  • Why DFT? For a molecule of this size, DFT provides an excellent compromise between the accuracy of high-level ab initio methods and the speed of semi-empirical methods. It is particularly well-suited for optimizing geometries and calculating electronic properties like molecular orbitals.[9]

  • Choice of Functional (B3LYP): The B3LYP hybrid functional is one of the most widely used and well-validated functionals for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many properties, including reaction barriers and thermochemistry.[10][11]

  • Choice of Basis Set (6-311+G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311+G(d,p) basis set is a good choice for this system. The "6-311" indicates a flexible triple-zeta description of the valence electrons. The "+G" adds diffuse functions, which are crucial for accurately describing lone pairs and anions, and the "(d,p)" adds polarization functions, which allow for non-spherical electron density distributions and are essential for describing bonding accurately.[10]

  • Solvation Model (PCM): Reactions are typically run in solution. The Polarizable Continuum Model (PCM) is an efficient way to account for the bulk electrostatic effects of a solvent (e.g., THF or DMSO) without explicitly modeling individual solvent molecules, which would be computationally prohibitive.[9]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the steps to perform a comprehensive theoretical analysis of trans-1-octen-1-ylboronic acid pinacol ester using a quantum chemistry software package like Gaussian.

Step 1: Building the Initial Molecular Structure

  • Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D structure of trans-1-octen-1-ylboronic acid pinacol ester.

  • Ensure the correct stereochemistry at the double bond (trans or E).

  • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Set up a DFT calculation for geometry optimization.

  • Keywords: Opt Freq B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=THF)

  • Explanation:

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

    • B3LYP/6-311+G(d,p): Specifies the chosen functional and basis set.

    • SCRF=(PCM,Solvent=THF): Applies the PCM solvation model for Tetrahydrofuran.

Step 3: Analysis of Optimized Geometry

  • Visualize the optimized structure.

  • Measure key bond lengths, bond angles, and dihedral angles. This data can be compared with crystallographic data of similar compounds to validate the computational model.

Step 4: Electronic Structure Analysis

  • From the output of the optimization, analyze the frontier molecular orbitals (HOMO and LUMO).

  • Highest Occupied Molecular Orbital (HOMO): Represents the region from which an electron is most likely to be donated. In a cross-coupling reaction, this relates to the nucleophilicity of the molecule.

  • Lowest Unoccupied Molecular Orbital (LUMO): Represents the region where an electron is most likely to be accepted.

  • The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Step 5: Electrostatic Potential (ESP) Mapping

  • Calculate the molecular electrostatic potential and map it onto the electron density surface.

  • The ESP map visually represents the charge distribution. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This is invaluable for understanding intermolecular interactions and predicting sites of reaction.

Step 6: NMR Chemical Shift Prediction

  • Using the optimized geometry, perform a NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[12]

  • Keywords: NMR=GIAO B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO)

  • The calculated absolute shielding values can be converted to chemical shifts by referencing against a standard (e.g., TMS, calculated at the same level of theory).

  • This allows for direct comparison with experimental ¹H, ¹³C, and ¹¹B NMR spectra, serving as a powerful tool for structure verification.[13]

G cluster_0 Computational Workflow cluster_1 Analysis A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Geometry Optimization & Frequencies (DFT: B3LYP/6-311+G(d,p), PCM Solvent) A->B Input Geometry C 3. Verify True Minimum (No Imaginary Frequencies) B->C Output Files D 4. Analyze Optimized Geometry (Bond Lengths, Angles) C->D Validated Structure E 5. Electronic Property Calculation D->E F 6. NMR Chemical Shift Prediction (GIAO Method) D->F G HOMO/LUMO Analysis (Reactivity) E->G H Electrostatic Potential Map (Charge Distribution) E->H I Compare with Experimental Spectra (Structure Verification) F->I

Caption: A generalized workflow for the theoretical analysis of an organic molecule.

Predicted Properties and Interpretation (Hypothetical Data)

Performing the above protocol would yield a rich dataset for trans-1-octen-1-ylboronic acid pinacol ester. The following table presents hypothetical, yet plausible, results to illustrate the type of insights that can be gained.

Calculated PropertyHypothetical ValueInterpretation and Significance
HOMO Energy -6.5 eVThe HOMO is primarily localized on the C=C double bond, identifying it as the main nucleophilic site. This is consistent with its role as the nucleophilic partner in Suzuki-Miyaura coupling.
LUMO Energy +0.8 eVThe LUMO is primarily localized on the boron atom and the C-B bond, indicating this is the most electrophilic site, susceptible to interaction with electron-rich species.
HOMO-LUMO Gap 7.3 eVThis relatively large gap suggests good kinetic stability, consistent with the known stability of pinacol boronic esters.[3]
Dipole Moment ~1.5 DebyeThe molecule possesses a moderate dipole moment, influencing its solubility and interaction with polar catalysts and solvents.
Predicted ¹¹B NMR Shift ~30-32 ppmThis predicted shift falls squarely in the expected range for tetracoordinate boronate esters and can be used to confirm the species in solution.[10][13]
ESP Map Analysis Negative potential on pinacol oxygens, positive potential around the boron atom.The electron-rich oxygen atoms can coordinate to the metal center of a catalyst, while the electron-deficient boron facilitates transmetalation.

Applications in Drug Discovery and Development

The ability to stereoselectively and efficiently forge C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds is fundamental to modern drug discovery. Alkenylboronic esters like the title compound are key players in this arena.[1] They are frequently used in the late-stage functionalization of complex molecules, allowing for the introduction of lipophilic side chains to modulate a drug candidate's pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME).

While direct incorporation of the trans-1-octenyl group into a final API is specific to certain projects, the methodologies developed using this and similar reagents are broadly applicable across pharmaceutical synthesis.[2][4] The stability and predictable reactivity of pinacol esters make them ideal for use in automated synthesis platforms and the generation of compound libraries for high-throughput screening.

Conclusion: A Synergy of Theory and Practice

trans-1-octen-1-ylboronic acid pinacol ester is more than just a chemical commodity; it is a finely tuned tool for molecular construction. Its practical utility in the laboratory is significantly enhanced when viewed through the lens of theoretical chemistry. The computational protocols outlined in this guide provide a robust framework for researchers to predict and understand the molecule's behavior at an electronic level. This synergy between empirical observation and theoretical prediction is crucial for the rational design of new synthetic routes, the optimization of reaction conditions, and the acceleration of discovery programs in chemistry and drug development. By embracing these computational tools, scientists can unlock a deeper understanding of the reagents they use daily, transforming chemical intuition into predictive science.

References

  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. UCL Discovery. Available at: [Link]

  • Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Scribd. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Basics of performing DFT calculations with Q-Chem. YouTube. Available at: [Link]

  • Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. Available at: [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Boron Molecular. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of trans-1-Octen-1-ylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of C(sp²)-C(sp²) Bond Formation The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and broad f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and broad functional group tolerance in forging carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[1][2] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[2]

This guide focuses on a specific, yet highly valuable class of substrates: vinylboronic acid pinacol esters, exemplified by trans-1-octen-1-ylboronic acid pinacol ester. These reagents are prized for their stability, ease of handling compared to free boronic acids, and their ability to introduce alkenyl moieties with stereochemical precision.[3] The use of the pinacol ester enhances the compound's shelf life and compatibility with a wide array of reaction conditions.[3] This application note provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a detailed, field-proven protocol for the successful execution of Suzuki-Miyaura couplings using trans-1-octen-1-ylboronic acid pinacol ester.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex. This is often the rate-limiting step of the reaction.[4]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron species must be activated by a base.[5][6] The base reacts with the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the octenyl group to the palladium, displacing the halide.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² (Di-organo Pd Complex) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product BoronReagent R²-B(pin) (Octenylboronic Ester) BaseActivation Base (e.g., K₂CO₃) BoronReagent->BaseActivation BorateComplex [R²-B(pin)(Base)]⁻ (Activated Boronate) BaseActivation->BorateComplex ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BorateComplex->Transmetalation

Sources

Application

Application Notes & Protocols: The Strategic Utility of trans-1-Octen-1-ylboronic Acid Pinacol Ester in Total Synthesis

Abstract The formation of carbon-carbon bonds remains the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast arsenal of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of carbon-carbon bonds remains the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the commercial availability of its components.[1][2] This application note delves into the strategic application of a key building block, trans-1-octen-1-ylboronic acid pinacol ester (also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), in the context of total synthesis. We will explore its preparation, its pivotal role in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its synthesis and application, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Versatility of a Vinyl Boronate Ester

trans-1-Octen-1-ylboronic acid pinacol ester is a stable, easily handled organoboron compound that serves as a synthetic equivalent of a trans-1-octenyl nucleophile.[3] Its structure features a C(sp²)-boron bond, making it an ideal coupling partner in a variety of transition-metal-catalyzed reactions. The pinacol ester group confers significant advantages over the corresponding free boronic acid; it enhances stability towards air and moisture, simplifies purification by chromatography, and often prevents undesirable side reactions such as protodeboronation.[4][5]

The primary utility of this reagent lies in its ability to introduce a linear, eight-carbon alkenyl fragment into complex molecules. This is particularly valuable in the synthesis of natural products, many of which feature long aliphatic side chains that are crucial for their biological activity (e.g., modulating lipophilicity for membrane interaction). The trans (or E) stereochemistry of the double bond is installed during the synthesis of the boronic ester and is faithfully retained throughout the subsequent cross-coupling process, offering excellent stereochemical control.

Synthesis of the Reagent: A Protocol for Controlled Hydroboration

The most direct and stereoselective method for preparing trans-alkenylboronic esters is the hydroboration of terminal alkynes.[6][7] This reaction involves the addition of a B-H bond across the carbon-carbon triple bond. While pinacolborane (HBpin) itself can be sluggish, the reaction is effectively catalyzed by various systems, including other boranes like dicyclohexylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), as well as transition metal complexes.[8][9][10]

The dicyclohexylborane-catalyzed approach is particularly efficient and can often be performed under neat (solvent-free) conditions, representing an environmentally benign option.[7][9] The proposed mechanism involves the catalyst, dicyclohexylborane, first hydroborating the alkyne to form an alkenyl-dicyclohexylborane intermediate. This intermediate then undergoes an exchange with pinacolborane, transferring the alkenyl group to the pinacolboron center and regenerating the dicyclohexylborane catalyst.[9]

G cluster_prep Reagent Preparation cluster_reaction Reaction Workflow 1_octyne 1-Octyne mix Combine Reagents (Neat, Room Temp, 2h) 1_octyne->mix pinacolborane Pinacolborane (HBpin) pinacolborane->mix catalyst Dicyclohexylborane (5 mol%) catalyst->mix workup Work-up & Purification (Filtration, Chromatography) mix->workup product trans-1-Octen-1-ylboronic Acid Pinacol Ester workup->product

Caption: Workflow for the synthesis of the title reagent.

Protocol 1: Dicyclohexylborane-Catalyzed Hydroboration of 1-Octyne

This protocol is adapted from the efficient, solvent-free method described by Shirakawa, Arase, and Hoshi.[7]

Materials:

  • 1-Octyne (≥98%)

  • Pinacolborane (HBpin) (≥97%)

  • Dicyclohexylborane (0.5 M in THF or prepared in situ)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Silica gel for chromatography

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 1-octyne (e.g., 10 mmol, 1.10 g).

  • Catalyst Addition: Under a positive pressure of argon, add the dicyclohexylborane catalyst (5 mol%, e.g., 0.5 mmol).

  • Reagent Addition: Slowly add pinacolborane (1.05 eq, e.g., 10.5 mmol, 1.34 g) to the flask at room temperature. The reaction is often exothermic and may require gentle cooling with a water bath to maintain room temperature.

    • Causality Insight: Using a slight excess of pinacolborane ensures complete consumption of the starting alkyne.[9] The neat condition surprisingly accelerates the reaction compared to performing it in a solvent like THF.[9]

  • Reaction: Stir the neat mixture at room temperature for 2-4 hours. Reaction progress can be monitored by TLC (staining with KMnO₄) or GC-MS by observing the disappearance of the 1-octyne starting material.

  • Work-up: Upon completion, the reaction mixture can be directly purified. For easier handling, dissolve the crude oil in a minimal amount of hexanes.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes). The product is typically a colorless oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 18 Hz) for the vinyl protons in ¹H NMR is characteristic of the trans configuration.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Dicyclohexylborane (5 mol%)NeatRoom Temp295[9]
H₃B·THF (cat.)Toluene600.5>95[11]
9-BBN (20 mol%)THF65VariesModerate-Good[10]
Table 1. Comparison of selected catalytic systems for the hydroboration of terminal alkynes to form (E)-alkenylboronic esters.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent with an organo(pseudo)halide.[1] The reaction has become a staple in synthetic chemistry for its reliability and broad scope. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: A base activates the boronic ester, forming a boronate complex. This complex then transfers its organic group (the trans-1-octenyl fragment) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd PdII_R1 R¹-Pd(II)L_n-X OxAdd->PdII_R1 Transmetalation Transmetalation PdII_R1->Transmetalation Boronate (Octenyl)B(pin)(Base)⁻ Boronate->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² (R² = trans-octenyl) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in a Total Synthesis Strategy

The strategic installation of a long, unsaturated lipid tail is a common challenge in the synthesis of marine natural products, such as certain polyketides or lipopeptides. The Suzuki-Miyaura coupling using trans-1-octen-1-ylboronic acid pinacol ester is an ideal solution for this, often employed in the mid-to-late stages of a synthesis.

Consider the hypothetical disconnection of a complex target molecule containing a trans-octenyl side chain attached to an aromatic or heterocyclic core.

G Target Complex Natural Product (e.g., containing a substituted pyridine) Disconnection Strategic Disconnection (Suzuki-Miyaura) Target->Disconnection FragmentA Fragment A: Polychlorinated Heterocycle (e.g., 2,6-dichloropyridine derivative) Disconnection->FragmentA FragmentB Fragment B: trans-1-Octen-1-ylboronic Acid Pinacol Ester Disconnection->FragmentB

Caption: Retrosynthetic analysis of a complex target molecule.

This strategy allows for a convergent synthesis, where two complex fragments are prepared separately and joined together efficiently near the end. This approach improves overall yield and allows for the late-stage diversification of the side chain if analogues are desired. For instance, in the synthesis of substituted pyridines, which are important motifs in pharmaceuticals, selective coupling at a more reactive site (e.g., a 2-chloro position) can be achieved with alkyl or alkenyl boronic esters.[2]

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with an aryl or vinyl halide.

Materials:

  • Aryl or Vinyl Halide (e.g., 4-bromoanisole)

  • trans-1-Octen-1-ylboronic Acid Pinacol Ester (from Protocol 1)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane, THF, or Toluene, often with water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Argon or nitrogen atmosphere

Procedure:

  • Setup: To a Schlenk flask charged with a magnetic stir bar, add the aryl halide (1.0 eq), trans-1-octen-1-ylboronic acid pinacol ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Causality Insight: An excess of the boronic ester is used to drive the reaction to completion. The choice of base is critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the formation of the active boronate species for transmetalation.[12]

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.

  • Solvent Addition & Degassing: Evacuate the flask and backfill with argon three times. Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Coupling Partner (Electrophile)Catalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)
4-IodoanisolePd(dba)₂/tBu₃P (2)K₃PO₄THF25High
BromobenzenePd catalystK₂CO₃Toluene/H₂O90Good
2-ChloropyridinePd₂(dba)₃/FcPPh₂ (1/6)K₃PO₄Dioxane/H₂O100Good
Vinyl BromidePd(PPh₃)₄ (3)NaOEtBenzeneRefluxHigh
Table 2. Representative conditions for Suzuki-Miyaura coupling of alkenylboronic esters. Yields are generalized based on literature for similar substrates.[2][13]

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester is a robust and versatile building block for the stereocontrolled synthesis of complex organic molecules. Its straightforward preparation via catalytic hydroboration and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for introducing unsaturated aliphatic chains. The protocols and strategic insights provided herein demonstrate its utility and provide a practical guide for its application in research and development, particularly in the field of natural product synthesis and drug discovery.

References

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Practical synthetic application of vinyl boronate esters. a) Cu(OAc)2,... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Vinyl boronic ester synthesis by lithium–halogen exchange and an... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol: Use of a TBS protecting group in the 9-BBN-catalyzed hydroboration of a terminal Alkylalkyne with pinacolborane - ACS Fall 2025. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 21, 2026, from [Link]

  • Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al. (2004). SYNLETT. Retrieved January 21, 2026, from [Link]

  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Borane-Catalysed Hydroboration of Alkynes and Alkenes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane - American Journal of Undergraduate Research. (n.d.). American Journal of Undergraduate Research. Retrieved January 21, 2026, from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

Sources

Method

Application Note: Strategic Selection of Palladium Catalysts for Suzuki-Miyaura Coupling with trans-1-Octen-1-ylboronic Acid Pinacol Ester

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A key application of this methodology is the coupling of vinylboron reagents with organic halides to construct complex olefinic structures, which are prevalent in pharmaceuticals and advanced materials. This guide provides a detailed technical overview and practical protocols for selecting the optimal palladium catalyst system for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with aryl or vinyl halides.

trans-1-Alkenylboronic acid pinacol esters are valued for their stability, ease of handling, and stereochemical integrity throughout the coupling process.[3][4] However, achieving high yields and preserving the trans geometry of the double bond necessitates a careful selection of the palladium source, ligand, base, and solvent. This document will explore the mechanistic rationale behind these choices and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Framework for Catalyst Selection

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational catalyst design. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The efficiency of each step is profoundly influenced by the components of the catalytic system.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", pos="0,2.5!"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,2.5!"]; PdII_Halide [label="trans-R¹-Pd(II)(X)L₂", fillcolor="#EA4335", pos="4,1!"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,0!"]; PdII_Alkenyl [label="trans-R¹-Pd(II)(R²)L₂", fillcolor="#FBBC05", pos="1,0!"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; Product [label="R¹-R² (Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", pos="-1,1.25!"];

// Invisible nodes for labels R1X [label="R¹-X (Organic Halide)", shape=plaintext, fontcolor="#202124", pos="4,2.5!"]; Boronate [label="[R²B(OR)₃]⁻ M⁺ (Activated Boronate)", shape=plaintext, fontcolor="#202124", pos="4,-0.5!"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124", pos="5.5,0!"];

// Edges Pd0 -> OxAdd [label=" + R¹-X", color="#5F6368"]; OxAdd -> PdII_Halide [color="#5F6368"]; PdII_Halide -> Transmetalation [label=" + [R²B(OR)₃]⁻", color="#5F6368"]; Transmetalation -> PdII_Alkenyl [color="#5F6368"]; PdII_Alkenyl -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst Regeneration", color="#5F6368"]; } केंद Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Catalyst System Selection

The Palladium Precursor: Pd(0) vs. Pd(II)

The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[6] While air-stable Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they are often suitable for simpler substrates.[7][8] For more challenging couplings, including those involving sterically hindered partners or less reactive halides (e.g., chlorides), more robust systems are required.

Commonly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are used in combination with phosphine ligands.[6][9] These Pd(II) salts are reduced in situ to the active Pd(0) species. This approach allows for greater flexibility in tuning the catalyst's properties by pairing the palladium source with a specific ligand. For couplings involving vinylboronic esters, starting with a Pd(II) source and a well-chosen ligand often provides superior results.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalyst system. It modulates the steric and electronic properties of the palladium center, thereby influencing the rates of the catalytic steps.[10][11][12]

  • Electron-Rich & Bulky Phosphine Ligands: For Suzuki-Miyaura couplings, bulky and electron-donating phosphine ligands have proven to be exceptionally effective.[13][14] These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[13] Furthermore, their steric bulk facilitates the final reductive elimination step, releasing the coupled product and regenerating the catalyst.[8]

    The Buchwald biarylphosphine ligands, such as SPhos and XPhos, are prime examples of ligands that confer high activity, allowing reactions to proceed at lower catalyst loadings and even at room temperature for some substrates.[14][15]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful alternative to phosphine ligands.[16][17] They are strong σ-donors, which can enhance the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[16][18] The steric environment of NHC ligands can be tuned to influence reaction outcomes.[16][19]

Ligand TypeKey CharacteristicsRecommended For
Triphenylphosphine (PPh₃) General-purpose, moderate activity.Simple, unhindered aryl/vinyl bromides and iodides.
Buchwald Biarylphosphines (e.g., SPhos, XPhos) Bulky, electron-rich, high activity.[14]Hindered substrates, aryl chlorides, low catalyst loadings.[15]
N-Heterocyclic Carbenes (e.g., IPr, SIMes) Strong σ-donors, high stability.[17]Unreactive substrates (e.g., aryl chlorides), high-temperature reactions.
The Base: Activating the Boronate

The base plays a crucial role in the transmetalation step. It activates the boronic acid pinacol ester, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.[1][20][21][22]

For the coupling of vinylboronic esters, inorganic bases are typically employed. The choice of base can significantly impact the reaction rate and the potential for side reactions.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for these couplings. It is strong enough to facilitate transmetalation but generally does not promote significant protodeboronation of the vinylboronic ester.[23]

  • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used and effective, particularly cesium carbonate, which can accelerate the reaction due to the higher solubility of its salts.

  • Hydroxides (NaOH, KOH): While effective, aqueous hydroxide solutions can increase the risk of protodeboronation, an undesirable side reaction where the carbon-boron bond is cleaved by a proton source.[24]

  • Fluorides (KF, CsF): Can be effective, especially in anhydrous conditions, by forming a fluoroborate species that facilitates transmetalation.[22]

The Solvent: Ensuring Solubility and Promoting Reactivity

The solvent system must solubilize all reaction components and be compatible with the chosen base. Aprotic solvents are generally preferred.

  • Ethers (Dioxane, THF): Commonly used, often in combination with water when using aqueous bases. Dioxane is a frequent choice for its higher boiling point, allowing for reactions to be conducted at elevated temperatures.[23]

  • Aromatic Hydrocarbons (Toluene): Another excellent choice, particularly for reactions run under anhydrous conditions.

  • Polar Aprotic Solvents (DMF, DMAc): Can be effective but may lead to side reactions at high temperatures.

A common practice is to use a mixture of an organic solvent and water (e.g., Dioxane/H₂O) to ensure the solubility of both the organic substrates and the inorganic base.[9]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester with a representative aryl bromide. Optimization may be required for different coupling partners.

Protocol 1: General Purpose Coupling with Pd(PPh₃)₄

This protocol is suitable for reactive aryl bromides and iodides.

Materials:

  • trans-1-Octen-1-ylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, trans-1-octen-1-ylboronic acid pinacol ester, Pd(PPh₃)₄, and K₃PO₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Coupling with a Buchwald Ligand

This protocol is recommended for less reactive or sterically hindered aryl halides, including aryl chlorides.

Materials:

  • trans-1-Octen-1-ylboronic acid pinacol ester (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene (degassed)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the aryl halide, trans-1-octen-1-ylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄ to a Schlenk flask.

  • Add degassed toluene.

  • Heat the mixture to the desired temperature (can range from room temperature to 110 °C depending on the halide's reactivity) with vigorous stirring.

  • Monitor the reaction progress.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Considerations

  • Protodeboronation: This side reaction can be minimized by using milder bases (K₃PO₄ or K₂CO₃), ensuring rigorously anhydrous conditions (if applicable), and using "slow-release" boron reagents like MIDA boronates or organotrifluoroborates for particularly sensitive substrates.[24][25][26] The stability of pinacol esters generally helps to suppress this pathway compared to boronic acids.[6][25]

  • Stereochemical Scrambling: The Suzuki-Miyaura coupling of vinylboronates is known to proceed with retention of stereochemistry.[1][27] Using well-defined catalysts and optimized conditions as described above will ensure the preservation of the trans geometry.

  • Low Yields: If yields are low, consider screening different ligands (e.g., moving from PPh₃ to a Buchwald ligand), bases, and solvents. Increasing the reaction temperature or using a more active pre-catalyst system can also be beneficial.[28]

Conclusion

The successful Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester hinges on the judicious selection of the palladium catalyst system. For routine couplings with reactive halides, Pd(PPh₃)₄ offers a straightforward solution. However, for more demanding transformations involving less reactive or sterically encumbered partners, the use of high-activity systems based on bulky, electron-rich phosphine ligands like SPhos, paired with a Pd(II) precursor and a suitable base like K₃PO₄, is highly recommended. By understanding the mechanistic principles and following robust experimental protocols, researchers can effectively leverage this powerful reaction to construct complex molecular architectures with high fidelity and yield.

References

  • Fey, N. et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available at: [Link]

  • Gstöttmayr, C. et al. (2010). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Organic Letters, 4(16), 2783-2786. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]

  • Newman, S. G. et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(21), 12768-12776. Available at: [Link]

  • Gstöttmayr, C. et al. (2002). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 4(16), 2783-2786. Available at: [Link]

  • Shields, J. D. et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 7(6), 501-507. Available at: [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. Available at: [Link]

  • Neufeldt, S. R. et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11525-11538. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from: [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. Available at: [Link]

  • Walker, S. D. et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Available at: [Link]

  • Carrow, B. P. & Hartwig, J. F. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8464-8477. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Çetinkaya, B. et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 163-172. Available at: [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17094-17112. Available at: [Link]

  • Royal Society of Chemistry. (2016). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Modern Carbonyl Olefination (pp. 311-344). Available at: [Link]

  • Neufeldt, S. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. American Chemical Society Spring National Meeting. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from: [Link]

  • Barder, T. E. et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from: [Link]

  • Batey, R. A. et al. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(24), 9329-9341. Available at: [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Hu, Y. et al. (2018). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Cell Reports Physical Science, 3(1), 100685. Available at: [Link]

  • Vantourout, J. C. et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(1), 227-232. Available at: [Link]

  • ResearchGate. (n.d.). Phosphine ligands developed by Buchwald for coupling reaction. Retrieved from: [Link]

  • Britton, R. et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 51(41), 5472-5474. Available at: [Link]

  • University of Rochester. (n.d.). Palladium Catalyzed Coupling Reactions. Retrieved from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Stereodefined 1,3-Dienes by Palladium-Catalyzed Cross-Coupling of (E)-1-Alkenylboronic Acids or Esters with (E)- and (Z)-1-Alkenyl Halides. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from: [Link]

  • Westwood, J. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 269. Available at: [Link]

  • Lee, C. H. et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 52(46), 12365-12369. Available at: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Diva-Portal.org. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from: [Link]

  • ResearchGate. (n.d.). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Retrieved from: [Link]

  • Sci-Hub. (n.d.). Preparation and Suzuki—Miyaura Coupling Reactions of Tetrahydropyridine‐2‐boronic Acid Pinacol Esters. Retrieved from: [Link]

  • Petrakis, O. et al. (2008). Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters. Tetrahedron Letters, 49(42), 6139-6142. Available at: [Link]

Sources

Application

Application Notes and Protocols for Stereospecific Cross-Coupling Reactions with Vinylboronates

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Stereodefined Alkenes In the landscape of modern organic synthesis, the precise construction of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stereodefined Alkenes

In the landscape of modern organic synthesis, the precise construction of carbon-carbon bonds with defined stereochemistry is paramount. Alkenes, particularly those with specific E or Z geometries, are foundational motifs in a vast array of biologically active molecules, natural products, and advanced materials. The stereospecific Suzuki-Miyaura cross-coupling reaction of vinylboronates has emerged as one of the most robust and versatile methods for creating these vital structures.[1][2] Its success is rooted in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a wide range of starting materials.[1]

This guide provides an in-depth exploration of stereospecific cross-coupling reactions utilizing vinylboronates. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern stereochemical outcomes, provide detailed, field-proven protocols for the synthesis of vinylboronate precursors and their subsequent coupling, and offer practical insights into reaction optimization and troubleshooting. Our objective is to equip researchers with the knowledge to not only execute these reactions successfully but also to rationally design new synthetic strategies.

Part 1: Foundational Principles of Stereospecificity

The central tenet of a stereospecific reaction is that the stereochemistry of the starting material directly dictates the stereochemistry of the product. In the context of vinylboronate couplings, this means that an (E)-vinylboronate will produce an (E)-alkene, and a (Z)-vinylboronate will yield a (Z)-alkene with high fidelity. This retention of geometry is not fortuitous; it is a direct consequence of the reaction mechanism.

The Suzuki-Miyaura Catalytic Cycle: A Dance of Controlled Geometry

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2] The stereospecificity of the vinyl group is maintained throughout this cycle.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (cis-R¹-Pd(II)L₂(X)) pd0->oa_complex trans_complex Transmetalation Intermediate (cis-R¹-Pd(II)L₂(R²)) oa_complex->trans_complex Transmetalation (Stereoretentive) product Coupled Product (R¹-R²) trans_complex->product Reductive Elimination (Stereoretentive) product->pd0 Catalyst Regeneration r1x R¹-X (Aryl/Vinyl Halide) r1x->oa_complex Oxidative Addition boronate (E/Z)-R²-B(OR)₂ Vinylboronate borate [(E/Z)-R²-B(OR)₂(Base)]⁻ boronate->borate Activation base Base (e.g., K₃PO₄, Cs₂CO₃) base->borate borate->trans_complex

Figure 1: Simplified catalytic cycle for the stereospecific Suzuki-Miyaura cross-coupling of a vinylboronate.

The Key Steps to Stereoretention:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl electrophile (R¹-X) to form a Pd(II) intermediate.[2]

  • Transmetalation: This is the crucial step for stereochemistry. The vinyl group from the activated boronate complex (formed by the reaction of the vinylboronate with a base) is transferred to the palladium center. This transfer occurs with retention of configuration at the vinyl carbon.[3] The geometry of the double bond is locked in place as it coordinates to the palladium.

  • Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C bond. This step is also stereoretentive, meaning the geometry established during transmetalation is faithfully transferred to the final product.[1][2] The Pd(0) catalyst is regenerated, ready to begin another cycle.

The Critical Role of Ligands and Conditions

While the fundamental mechanism favors stereoretention, the real-world success of these couplings hinges on the careful selection of ligands, bases, and solvents. These components work in concert to promote the desired catalytic cycle while suppressing side reactions that can erode stereochemical purity, such as Z-to-E isomerization.

  • Ligands: The ligands bound to the palladium center are not mere spectators; they profoundly influence the catalyst's reactivity and stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., SPhos, XPhos), are often employed.[4][5] These ligands stabilize the palladium catalyst, promote efficient oxidative addition and reductive elimination, and crucially, can prevent isomerization pathways that might compromise the stereointegrity of Z-alkenyl products.[6][7] For instance, studies have shown that the choice of ligand is the primary factor dictating the extent of Z-to-E isomerization in couplings with Z-alkenyl halides.[7]

  • Base: The base plays a multifaceted role. It activates the vinylboronate by forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[1] However, an inappropriate choice of base can be detrimental. Strong bases in aqueous media can promote protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to loss of the vinylboronate starting material.[8] Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective in promoting the reaction while minimizing this unwanted side reaction.[4][9]

  • Solvent: The solvent system, often a mixture of an organic solvent (like dioxane or THF) and water, must solubilize the various components of the reaction.[1] The water component is often crucial for the activity of inorganic bases. However, for substrates particularly prone to protodeboronation, anhydrous conditions may be necessary to preserve the vinylboronate.[8]

Part 2: Experimental Protocols and Application Notes

Protocol 1: Stereospecific Synthesis of (E)-Vinylboronate Pinacol Esters via Hydroboration

The most direct route to stereodefined vinylboronates is the hydroboration of alkynes. The use of catecholborane typically yields (E)-vinylboronates after workup and esterification.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Pinacolborane (HBpin) (1.1 equiv)

  • Catalyst (e.g., Fe(acac)₃, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive pressure of argon, add the terminal alkyne (1.0 mmol) and anhydrous toluene (2.0 mL) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the iron catalyst (e.g., Fe(acac)₃, 0.05 mmol).

  • Reagent Addition: Add pinacolborane (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature (or gentle heating, e.g., 50 °C, if required) and monitor by TLC or GC-MS until the starting alkyne is consumed.

  • Workup: Upon completion, carefully quench the reaction with a few drops of methanol. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (E)-vinylboronate pinacol ester.

Application Note (Purification): Pinacol esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis on the acidic silica surface or over-adsorption.[10] A common and effective technique is to use silica gel that has been pre-treated with boric acid.[10][11] This neutralizes active silanol groups, minimizing degradation and improving recovery.

Protocol 2: Stereoretentive Suzuki-Miyaura Coupling of an (E)-Vinylboronate with an Aryl Bromide

This protocol outlines a general procedure for the coupling of a pre-formed vinylboronate with an aryl halide, a cornerstone reaction for the synthesis of functionalized styrenes.

Materials:

  • (E)-Vinylboronate Pinacol Ester (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk tube, add the (E)-vinylboronate (0.5 mmol), aryl bromide (0.6 mmol), K₃PO₄ (1.0 mmol), and Pd(PPh₃)₄ (0.015 mmol).

  • Atmosphere Exchange: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (2.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene product.[12]

Data Presentation: Substrate Scope and Stereochemical Fidelity

The following table summarizes representative outcomes for stereospecific Suzuki-Miyaura couplings, highlighting the high yields and excellent retention of stereochemistry achievable with optimized conditions.

EntryVinylboronateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Stereochemical Purity
1(E)-Styrylboronate4-BromoanisolePd(PPh₃)₄K₃PO₄Dioxane/H₂O9092%>99:1 E:Z
2(Z)-OctenylboronateIodobenzenePd(P(o-Tol)₃)₂NaOtBuEthanol6088%>98:2 Z:E[7]
3(E)-Hexenylboronate2-ChloropyridinePd₂(dba)₃ / SPhosCsFIsopropanol8085%>99:1 E:Z[5]
4(E)-CyclohexenylboronateVinyl BromidePdCl₂(dppf)NaHCO₃Dioxane/H₂O8078%>99:1 E:Z[12]

Part 3: Advanced Considerations and Troubleshooting

Even with robust protocols, challenges can arise. Understanding potential pitfalls is key to efficient problem-solving.

Workflow for Troubleshooting a Suboptimal Reaction

Troubleshooting_Workflow start Low Yield or Stereochemical Scrambling check_reagents 1. Verify Reagent Purity & Stability - Is boronate degrading? - Are solvents anhydrous/degassed? start->check_reagents check_catalyst 2. Assess Catalyst System - Is Pd precatalyst active? - Is ligand appropriate for Z-isomer? - Is Pd:Ligand ratio correct? check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Re-purify boronate. - Use fresh, dry, degassed solvents. check_reagents->solution_reagents Impurity or Degradation Detected check_conditions 3. Evaluate Reaction Conditions - Is base too strong/weak? - Is protodeboronation occurring? - Is temperature optimal? check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Use fresh catalyst/ligand. - Screen bulky/e⁻-rich ligands (e.g., Buchwald type). - Adjust Pd:Ligand ratio. check_catalyst->solution_catalyst Suboptimal Catalyst/Ligand solution_conditions Solution: - Screen milder bases (K₃PO₄, CsF, KF). - Switch to anhydrous conditions. - Adjust temperature. check_conditions->solution_conditions Suboptimal Conditions success Successful Coupling check_conditions->success All Checks OK (Re-run with care) solution_reagents->success solution_catalyst->success solution_conditions->success

Figure 2: A logical workflow for troubleshooting common issues in stereospecific cross-coupling reactions.

Common Issues and Causality-Based Solutions:

  • Problem: Low yield with significant starting material remaining.

    • Probable Cause: Inactive catalyst or inefficient transmetalation. The Pd(0) active species may not be generating efficiently from a Pd(II) precatalyst, or the base may be too weak to form the boronate "ate" complex.[4][8]

    • Solution: Use a fresh source of palladium catalyst and ligand. Consider switching to a more active, pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust Buchwald-type precatalyst.[4] Screen a stronger base, but be mindful of substrate compatibility.

  • Problem: Significant protodeboronation observed (loss of vinylboronate to the corresponding alkene).

    • Probable Cause: The combination of a strong base and a protic solvent (water) is cleaving the C-B bond. This is especially problematic for electron-rich or sterically hindered vinylboronates.[8]

    • Solution: Switch to a milder, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or KF.[8] Crucially, consider switching to anhydrous conditions to remove the primary proton source.[8]

  • Problem: Erosion of stereochemistry (e.g., formation of E-isomer from a Z-vinylboronate).

    • Probable Cause: The ligand on the palladium is not sufficiently bulky or electron-donating to prevent a competing isomerization pathway of a key reaction intermediate.[7] This can be exacerbated by higher temperatures.

    • Solution: This issue is almost always addressed by ligand choice. Screen a panel of bulky phosphine ligands (e.g., P(o-Tol)₃, Buchwald ligands).[7] Attempt the reaction at a lower temperature if reactivity allows.

Conclusion

Stereospecific cross-coupling reactions of vinylboronates are a powerful and indispensable tool in modern chemical synthesis. Their reliability stems from a well-understood mechanistic cycle that inherently favors the retention of olefin geometry. By understanding the causality behind the selection of each reaction component—from the palladium ligand that shields the metal's geometry to the base that activates the boronate without destroying it—researchers can move from simply following a recipe to rationally designing and troubleshooting these critical transformations. The protocols and insights provided herein serve as a robust foundation for the successful application of this chemistry in the pursuit of complex molecular targets.

References

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Coombs, J. R., Zhang, L., & Morken, J. P. (2015). Organic Letters. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). The Journal of Organic Chemistry. [Link]

  • Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. Nave, S., et al. (2014). The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Thomas, A. A., et al. (2020). ACS Catalysis. [Link]

  • Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki-Miyaura Coupling Reactions. Lightfoot, A. P., Twiddle, S. J. R., & Whiting, A. (2005). Synlett. [Link]

  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Billingsley, K. L., & Buchwald, S. L. (2007). Chemical Communications. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Hitosugi, S., et al. (2015). ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Molander, G. A., & Brown, A. R. (2006). The Journal of Organic Chemistry. [Link]

  • Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. Schäfer, P., et al. (2019). Nature Protocols. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Schäfer, P., et al. (2017). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Angewandte Chemie. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Li, Y., et al. (2022). The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Wang, J., et al. (2020). Chem. [Link]

  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Organic Letters. [Link]

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Method

Large-Scale Synthesis of trans-1-Octen-1-ylboronic Acid Pinacol Ester: An Application and Protocol Guide

Introduction: The Strategic Importance of Alkenylboronic Esters trans-1-Octen-1-ylboronic acid pinacol ester is a valuable synthetic intermediate, belonging to the broader class of alkenylboronic esters. These organoboro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkenylboronic Esters

trans-1-Octen-1-ylboronic acid pinacol ester is a valuable synthetic intermediate, belonging to the broader class of alkenylboronic esters. These organoboron compounds are cornerstones of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The ability to stereoselectively introduce an octenyl fragment makes this reagent particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where precise control of geometry is paramount.

This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of trans-1-octen-1-ylboronic acid pinacol ester. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a step-by-step guide for laboratory execution, and address critical aspects of purification, characterization, and safety. The methodologies described herein are designed to be robust, scalable, and reproducible, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: Navigating Stereoselectivity in Hydroboration

The synthesis of trans-alkenylboronic esters is primarily achieved through the hydroboration of terminal alkynes. While traditional hydroboration methods often yield the cis-isomer via a syn-addition mechanism, achieving the desired trans-stereochemistry necessitates a more nuanced approach.[3][4] Several strategies have been developed to favor the formation of the (E)-isomer, including transition-metal-catalyzed trans-hydroboration and methods involving radical pathways.[3][5][6]

For the large-scale synthesis of trans-1-octen-1-ylboronic acid pinacol ester, a particularly effective and scalable method involves the dicyclohexylborane-mediated hydroboration of 1-octyne.[1][7][8] This approach offers excellent control over stereoselectivity and is amenable to multigram and kilogram-scale production.

Reaction Workflow Overview

The overall synthetic workflow can be visualized as a two-step process, often performed in a one-pot manner for operational efficiency.[1][7]

Synthesis_Workflow cluster_0 Step 1: Hydroboration cluster_1 Step 2: Transesterification 1-Octyne 1-Octyne Intermediate (E)-1-Octenyldicyclohexylborane 1-Octyne->Intermediate Hydroboration 1-Octyne->Intermediate Pinacolborane Pinacolborane Product trans-1-Octen-1-ylboronic acid pinacol ester Pinacolborane->Product Alkenyl Transfer Pinacolborane->Product Dicyclohexylborane_cat Dicyclohexylborane (catalytic) Dicyclohexylborane_cat->Intermediate Intermediate->Product

Figure 1: Overall workflow for the synthesis of trans-1-octen-1-ylboronic acid pinacol ester.

The proposed mechanism involves the initial hydroboration of 1-octyne with a catalytic amount of dicyclohexylborane to form an (E)-1-alkenyldicyclohexylborane intermediate. The alkenyl group is then transferred from the dicyclohexylborane to pinacolborane, regenerating the dicyclohexylborane catalyst and yielding the desired trans-1-octen-1-ylboronic acid pinacol ester.[1][7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-OctyneReagentSigma-AldrichEnsure purity >98%
PinacolboraneReagentSigma-AldrichHandle under inert atmosphere
Dicyclohexylborane0.5 M in THFSigma-AldrichHandle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeUse freshly distilled or from a solvent purification system
Anhydrous HexanesDriSolv®EMD Millipore
Ethyl AcetateACS GradeFisher Scientific
Boric AcidACS GradeFisher ScientificFor silica gel treatment
Silica Gel230-400 meshSorbent Technologies
Celite® 545---Fisher Scientific
Equipment
  • Three-neck round-bottom flask (size appropriate for scale)

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or glovebox

  • Addition funnel

  • Thermometer

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Organoboron reagents can be pyrophoric and moisture-sensitive.[9][10][11][12]

  • Reaction Setup:

    • Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a connection to a Schlenk line.

    • Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.

  • Reagent Charging:

    • To the flask, add 1-octyne (1.0 eq) via syringe.

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M with respect to 1-octyne.

    • In the addition funnel, place pinacolborane (1.1 eq) dissolved in a minimal amount of anhydrous THF.

  • Catalyst Addition and Reaction Initiation:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add dicyclohexylborane (0.05 eq, 5 mol%) to the stirred solution of 1-octyne in THF.

    • Begin the dropwise addition of the pinacolborane solution from the addition funnel to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

      • TLC: Use a nonpolar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). Visualize with an appropriate stain (e.g., potassium permanganate or iodine) as the product is often UV inactive.[13]

      • GC-MS: A small aliquot can be quenched with methanol and analyzed to confirm the consumption of starting material and formation of the product.

  • Work-up and Crude Product Isolation:

    • Once the reaction is complete, carefully quench any residual borane reagents by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or hexanes and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude trans-1-octen-1-ylboronic acid pinacol ester as an oil.

Purification: Overcoming the Challenges of Boronic Ester Chromatography

The purification of boronic acid pinacol esters by silica gel chromatography can be challenging due to their susceptibility to hydrolysis on the acidic silica surface and strong adsorption via interactions between the Lewis acidic boron and Lewis basic silanol groups.[14] This can lead to significant product loss and the formation of the corresponding boronic acid as an impurity.[14]

Recommended Purification Protocol: Boric Acid-Treated Silica Gel

To mitigate these issues, impregnating the silica gel with boric acid is a highly effective strategy.[14][15][16] This treatment deactivates the acidic silanol groups, leading to improved recovery of the desired product.

  • Preparation of Boric Acid-Treated Silica Gel:

    • Prepare a 5% (w/v) solution of boric acid in methanol.

    • Create a slurry of silica gel in the boric acid/methanol solution (approximately 550 mL of solution per 100 g of silica gel).[14]

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration and wash the treated silica gel with ethanol.

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[14]

  • Flash Column Chromatography:

    • Pack a column with the prepared boric acid-treated silica gel using a nonpolar eluent (e.g., hexanes).

    • Load the crude product onto the column (dry loading is preferred if the product is a viscous oil).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to afford the purified trans-1-octen-1-ylboronic acid pinacol ester.

Characterization and Quality Control

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic doublet for the vinylic proton α to the boron atom (δ ≈ 5.4-5.6 ppm) and a doublet of triplets for the vinylic proton β to the boron atom (δ ≈ 6.6-6.8 ppm) with a large coupling constant (J ≈ 18 Hz) indicative of the trans geometry. A singlet at δ ≈ 1.2-1.3 ppm for the 12 protons of the pinacol group.
¹³C NMR Signals for the vinylic carbons and the carbons of the octyl chain and pinacol group.
¹¹B NMR A broad singlet in the range of δ ≈ 25-35 ppm, characteristic of a trigonal boronate ester.
GC-MS A single major peak with the expected mass-to-charge ratio for the molecular ion or characteristic fragments.
Refractive Index Should be consistent with reported values (n20/D ≈ 1.446).[17]

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[11]

  • Inert Atmosphere: Borane reagents and some boronic esters are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere.

  • Quenching: The quenching of borane reagents is exothermic and produces flammable hydrogen gas. Perform quenching slowly and at low temperatures.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Boron-containing waste should be segregated.

  • Risk Assessment: A thorough risk assessment should be conducted before performing this synthesis, especially when scaling up.[12][18] Consider the hazards associated with all reagents and potential side products. Diborane, which can be generated from some borane reagents, is a toxic and flammable gas.[9][10]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time or slightly increase the catalyst loading. Ensure all reagents are anhydrous.
Product loss during work-up or purificationUse boric acid-treated silica gel for chromatography. Minimize aqueous contact time during work-up.
Formation of cis-isomer Incorrect reaction conditionsEnsure the reaction is performed at the recommended temperature. Confirm the identity and purity of the dicyclohexylborane catalyst.
Presence of boronic acid impurity Hydrolysis of the pinacol esterUse anhydrous solvents and reagents. Perform work-up and purification under anhydrous conditions if possible. Store the final product under an inert atmosphere.

Conclusion

The large-scale synthesis of trans-1-octen-1-ylboronic acid pinacol ester is a critical process for accessing a versatile building block in organic synthesis. The dicyclohexylborane-mediated hydroboration of 1-octyne provides a reliable and stereoselective route to the desired (E)-isomer. By understanding the underlying chemistry and adhering to the detailed protocols for reaction, purification, and handling, researchers can confidently and safely produce this valuable reagent on a scale relevant to their drug discovery and development programs.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Curran, D. P., Solovyev, A., & Makhlouf Brahmi, M. (2011). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes. Angewandte Chemie International Edition, 50(44), 10294-10298. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Semba, K., Shinomiya, M., & Nakao, Y. (2016). Copper-Catalyzed trans-Hydroboration of Terminal Aryl Alkynes: Stereodivergent Synthesis of Alkenylboron Compounds. Organic Letters, 18(6), 1390-1393. [Link]

  • Stadler, B. M., & Gevorgyan, V. (2013). Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3. Chemical Science, 4(7), 2768-2772. [Link]

  • Atwi, B., Wang, D., Bruckner, J. R., & Buchmeiser, M. R. (2018). Kinetic profiles of the hydroboration of 1-octyne (a) and phenylacetylene (b) at 60 °C using 1 mol % Rh1 in THF. ResearchGate. [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]

  • Asymmetric. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. (n.d.). Iron-catalyzed hydroboration of terminal alkynes. [Link]

  • Leger, J. M., et al. (2018). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst. ACS Catalysis, 13(15), 10245-10255. [Link]

  • Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]

  • Organic Syntheses. (n.d.). Boronic esters. [Link]

  • Wang, Z., et al. (2019). Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with Naphthalene-1,8-diaminatoborane. Journal of the American Chemical Society, 141(39), 15531-15536. [Link]

  • Das, K. K., Paul, S., & Panda, S. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 18(44), 8939-8974. [Link]

  • Hong, J., et al. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(19), 2921-2924. [Link]

  • Shishido, R., & Ito, H. (2022). Transition-Metal-Free Synthesis of an Aryl Boronate Ester through Base-Mediated Boryl Substitution of an Aryl Halide with a Silylborane. Organic Syntheses, 99, 39-52. [Link]

  • ResearchGate. (n.d.). The substrates scope of alkenyl boronic acid pinacol esters. Reactions were carried out by using alkenyl boronic acid pinacol ester 3 (1.0 mmol), cat. CuCl (3.0 mol %), base KOMe (2.0 equiv.) in DMA at 70 °C for 24 h under 1 atm CO2. Isolated yields were reported. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]

  • Wang, C., et al. (2019). Catalytic hydroboration of aldehydes, ketones, alkynes and alkenes initiated by NaOH. Green Chemistry, 21(18), 5035-5041. [Link]

  • Chetwyn, N. P. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 534-545. [Link]

  • ACS Publications. (2023, March 21). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. [Link]

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  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Direct synthesis of arylboronic pinacol esters from arylamines. [Link]

  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of trans-1-Octen-1-ylboronic Acid Pinacol Ester in Drug Discovery

An In-Depth Guide for Medicinal Chemists Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Modulating Pharmacokinetics In the landscape of modern medicinal chemistry, the stra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Modulating Pharmacokinetics

In the landscape of modern medicinal chemistry, the strategic formation of carbon-carbon bonds is fundamental to the construction of novel molecular entities. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2]

This guide focuses on a specific and highly valuable reagent: trans-1-Octen-1-ylboronic acid pinacol ester (also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound serves as a stable, efficient donor of a trans-1-octenyl group, a lipophilic eight-carbon chain with defined stereochemistry. The pinacol ester functional group confers significant advantages over the corresponding free boronic acid, offering enhanced stability towards air and moisture, which simplifies handling and improves compatibility with a wider array of reaction conditions.[3][4]

The primary application of this reagent in medicinal chemistry is to introduce this specific alkenyl moiety onto aromatic, heteroaromatic, or vinyl scaffolds.[5][6] The incorporation of such a hydrophobic chain is a key strategy for modulating the physicochemical properties of a drug candidate, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties & Handling

Understanding the fundamental properties of the reagent is critical for its successful application.

PropertyValue
CAS Number 83947-55-1[7]
Molecular Formula C₁₄H₂₇BO₂[7]
Molecular Weight 238.17 g/mol [7]
Appearance Liquid
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Density 0.881 g/mL at 25 °C

Handling and Storage:

  • Stability: As a pinacol ester, this reagent is significantly more robust than its corresponding boronic acid, particularly against protodeboronation.[1][3] However, like all organoboron compounds, it should be protected from strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for trans-1-octen-1-ylboronic acid pinacol ester. It facilitates the formation of a C(sp²)-C(sp²) bond between the vinylboron of the reagent and an aryl/vinyl (pseudo)halide.

Mechanism Overview: The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).

  • Transmetalation: The organic moiety from the boron atom is transferred to the palladium center. This step requires activation of the boronic ester by a base.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reactants R¹-X + (R²-B(pin)) reactants->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with an aryl bromide.

Objective: To synthesize an (E)-1-aryl-1-octene derivative, a common structural motif for modulating lipophilicity in drug candidates.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Ar-Br, Boronic Ester, Base, Catalyst, Ligand, Solvent) setup->reagents reaction 3. Heating & Stirring (e.g., 100 °C, 12-24h) reagents->reaction workup 4. Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize product Final Product: (E)-1-Aryl-1-octene characterize->product

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount (1 mmol scale)
Aryl Bromide (Ar-Br)Electrophile1.0 mmol, 1.0 equiv.
trans-1-Octen-1-ylboronic acid pinacol esterNucleophile1.2 - 1.5 mmol, 1.2 - 1.5 equiv.
Palladium Catalyst (e.g., Pd₂(dba)₃)Catalyst0.01 - 0.05 mmol, 1-5 mol%
Phosphine Ligand (e.g., SPhos)Ligand0.02 - 0.10 mmol, 2-10 mol%
Base (e.g., K₂CO₃ or K₃PO₄)Activator2.0 - 3.0 mmol, 2.0 - 3.0 equiv.
Anhydrous Solvent (e.g., DMF or Dioxane/H₂O)Reaction Medium3 - 5 mL
Schlenk flask or sealed vialReaction Vessel---
Magnetic stirrer and hotplateAgitation/Heating---
Argon or Nitrogen supplyInert Atmosphere---
Standard glassware for work-upExtraction/Drying---
Silica gel for chromatographyPurification---

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), trans-1-octen-1-ylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active form of the catalyst.

  • Catalyst and Solvent Addition (The "Why"): In a separate vial, the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 4-8 mol%) are mixed. The anhydrous solvent (e.g., DMF) is then added to the main reaction flask via syringe, followed by the catalyst/ligand mixture. Causality: The phosphine ligand stabilizes the palladium center, increases its solubility, and modulates its reactivity to facilitate the oxidative addition and reductive elimination steps.[5] Ligands like SPhos are particularly effective for coupling alkyl-containing boron reagents.

  • Reaction Execution (The "Why"): The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of temperature is a balance between reaction speed and potential side reactions or degradation.

  • Work-up (The "Why"): After cooling to room temperature, the reaction is quenched by adding water and diluted with an organic solvent like ethyl acetate. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

  • Purification (The "Why"): The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure (E)-1-aryl-1-octene product. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts formed during the reaction.

Optimization & Troubleshooting

Achieving high yields and purity often requires optimization. The following parameters are key levers for control.

ParameterOptionsImpact & Rationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands like SPhos, XPhosThe choice is critical for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., SPhos) are often superior for coupling alkylboron reagents as they promote reductive elimination and prevent β-hydride elimination.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe base activates the boronic ester by forming a more nucleophilic boronate "ate" complex, facilitating transmetalation.[8] Stronger bases (K₃PO₄, Cs₂CO₃) can be more effective but may not be compatible with base-sensitive functional groups.
Solvent Toluene, Dioxane, THF, DMF, often with waterA mixture like Dioxane/H₂O is common. Water can aid in dissolving the base and facilitating the formation of the active boronate species. Anhydrous solvents like DMF or toluene may be preferred to minimize protodeboronation.[5]
Temperature Room Temp to >100 °CHigher temperatures increase reaction rates but can also promote side reactions like protodeboronation (the undesired cleavage of the C-B bond by a proton source).[1]

Common Issue: Protodeboronation This is the most common side reaction where the boronic ester is cleaved to yield 1-octene.

  • Cause: Presence of acidic protons (including water) and elevated temperatures.

  • Mitigation: Use thoroughly dried solvents and reagents, employ milder bases (like K₃PO₄ instead of hydroxides), and run the reaction at the lowest effective temperature.

Synthesis of the Reagent

For laboratories preferring to synthesize the reagent, a common and efficient method is the catalyzed hydroboration of a terminal alkyne.

Reagent_Synthesis alkyne 1-Octyne hydroboration Hydroboration alkyne->hydroboration pinacolborane Pinacolborane (HBpin) pinacolborane->hydroboration catalyst Catalyst (e.g., Dicyclohexylborane) catalyst->hydroboration cat. product trans-1-Octen-1-ylboronic acid pinacol ester hydroboration->product

Caption: Synthesis of the title reagent via hydroboration of 1-octyne.

A well-established method involves the hydroboration of 1-octyne with pinacolborane, often catalyzed by a species like dicyclohexylborane.[4][9] This approach provides the desired (E)-isomer with high stereoselectivity.[5][9]

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester is a robust and versatile chemical tool for medicinal chemists. Its primary utility in Suzuki-Miyaura cross-coupling allows for the precise, stereocontrolled installation of a hydrophobic octenyl chain. This modification is a powerful tactic for optimizing the pharmacokinetic profile of drug candidates. The stability of the pinacol ester and the well-understood reaction conditions make it a reliable building block for late-stage functionalization in complex molecule synthesis, underscoring the broad acceptance and utility of organoboron compounds in modern drug discovery.[10][11][12]

References

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  • Lee, J. C. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

Sources

Method

Application Notes and Protocols: Solvent and Base Effects on Reactions of trans-1-Octen-1-ylboronic Acid Pinacol Ester

Introduction trans-1-Octen-1-ylboronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1][2] As a subclass of vinylboronic esters, it offers advantages in stability and handling compared to the corresponding boronic acid.[3][4] The success of reactions involving this reagent, particularly the widely used Suzuki-Miyaura coupling, is profoundly influenced by the choice of solvent and base.[5][6][7] These parameters dictate reaction kinetics, product yield, selectivity, and the prevalence of side reactions such as protodeboronation.[8][9][10] This document provides a detailed guide for researchers, scientists, and drug development professionals on understanding and optimizing these effects to achieve desired synthetic outcomes.

Theoretical Background: The Mechanistic Role of Solvents and Bases

The efficacy of reactions involving trans-1-octen-1-ylboronic acid pinacol ester hinges on a delicate interplay between the reagents, catalyst, solvent, and base. A fundamental understanding of their roles is paramount for rational reaction design and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8] The choice of solvent and base influences each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Solvent Effects: Solvents can activate precatalysts, stabilize the active catalyst and organometallic intermediates, and modulate the reactivity of the boronic ester and the base.[6][11]

    • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are frequently employed due to their ability to dissolve both the organic substrates and facilitate the formation of the active boronate species with an aqueous base.[7] Dioxane and THF are often used in biphasic systems with water, which is crucial for dissolving inorganic bases.[7]

    • Protic Solvents (e.g., Alcohols, Water): The use of protic solvents, often in combination with organic co-solvents, is gaining traction due to green chemistry initiatives. Water can accelerate the reaction rate, particularly for nitrogen-containing heterocycles.[7] Mixtures of methanol and water have been shown to be highly effective, enhancing the solubility of inorganic bases.[5]

  • Base Effects: The base is critical for the activation of the boronic ester to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[12]

    • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃): These are widely used, often in aqueous solutions. The strength of the base can influence the rate of transmetalation and the potential for side reactions.

    • Organic Bases (e.g., Et₃N, DIPEA): While less common in traditional Suzuki-Miyaura couplings with boronic esters, they can be employed in specific applications.

The Competing Reaction: Protodeboronation

A significant side reaction that plagues reactions of vinylboronic acids and their esters is protodeboronation, the cleavage of the C-B bond by a proton source.[8][10] This leads to the formation of 1-octene and consumption of the starting material, thereby reducing the overall yield of the desired coupled product.

  • Solvent Influence: Protic solvents can be a source of protons, and the reaction pH is a critical factor in the rate of protodeboronation.[9][10] While aqueous conditions are often necessary to dissolve the base, they can also promote this undesired pathway.

  • Base Influence: The rate of protodeboronation is often pH-dependent.[9][10] While a base is required for the desired coupling, strongly basic conditions can accelerate protodeboronation.[13][14] The choice of a milder base, such as K₃PO₄ or CsF, can sometimes mitigate this issue.[9] For some heteroaromatic boronic acids, zwitterionic species formed under neutral pH can be highly susceptible to protodeboronation.[10]

Experimental Protocols

The following protocols are designed as a starting point for the optimization of reactions involving trans-1-octen-1-ylboronic acid pinacol ester. Researchers should note that the optimal conditions will be substrate-dependent and may require further fine-tuning.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with an aryl halide.

Materials:

  • trans-1-Octen-1-ylboronic acid pinacol ester

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, THF, Toluene)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), trans-1-octen-1-ylboronic acid pinacol ester (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Add the chosen solvent (5 mL) and degassed water (1 mL).

  • Add the base (2.0 mmol).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Investigating Solvent and Base Effects

To systematically study the impact of different solvents and bases, a parallel reaction setup is recommended.

Procedure:

  • Set up a series of reaction vials, each containing the aryl halide (e.g., 0.1 mmol) and the palladium catalyst (e.g., 0.005 mmol).

  • To each vial, add a different solvent (e.g., Dioxane, THF, Toluene, DMF, Ethanol/Water mixture) (1 mL).

  • Prepare stock solutions of trans-1-octen-1-ylboronic acid pinacol ester and various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) in the corresponding solvent or water.

  • Add the boronic ester solution (0.12 mmol) and the base solution (0.2 mmol) to the respective vials.

  • Seal the vials and place them in a heating block at the desired temperature.

  • After a set time, quench the reactions and analyze the product yield and purity by a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard).

Data Presentation and Analysis

The results from the optimization studies should be tabulated for clear comparison.

Table 1: Effect of Solvent and Base on the Yield of a Model Suzuki-Miyaura Reaction
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
11,4-DioxaneK₂CO₃901275
2THFK₂CO₃801268
3TolueneK₃PO₄100885
4DMFK₃PO₄100692
5Ethanol/Water (3:1)NaOH801265
61,4-DioxaneCs₂CO₃90888

Yields are determined by GC-MS analysis using an internal standard and are based on the limiting aryl halide.

Visualization of Key Processes

Visual aids can enhance the understanding of the complex mechanisms at play.

Suzuki_Miyaura_Cycle Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R-B(OR)₂ trans-1-Octen-1-ylboronic acid pinacol ester (R-B(OR)₂) Boronate [R-B(OR)₂(OH)]⁻ R-B(OR)₂->Boronate + Base Pd(0)L₂ Pd(0) Catalyst Pd(0)L₂->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

Protodeboronation_Mechanism cluster_ester Boronic Ester Pathway cluster_acid Boronic Acid Pathway R-B(pin) R-B(pin) R-B(pin)(OH)⁻ [R-B(pin)(OH)]⁻ R-B(pin)->R-B(pin)(OH)⁻ + OH⁻ R-B(OH)₂ R-B(OH)₂ R-B(pin)->R-B(OH)₂ Hydrolysis R-H_ester R-H (Protodeboronation Product) R-B(pin)(OH)⁻->R-H_ester + H₂O R-B(OH)₃⁻ [R-B(OH)₃]⁻ R-B(OH)₂->R-B(OH)₃⁻ + OH⁻ R-H_acid R-H (Protodeboronation Product) R-B(OH)₃⁻->R-H_acid + H₂O

Caption: Competing pathways for protodeboronation.

Experimental_Workflow Start Reaction Optimization Goal Substrate_Selection Select Aryl Halide and trans-1-Octen-1-ylboronic acid pinacol ester Start->Substrate_Selection Initial_Screening Initial Screening of Solvents and Bases (e.g., Dioxane/K₂CO₃, Toluene/K₃PO₄) Substrate_Selection->Initial_Screening Analysis1 Analyze Yield and Side Products (TLC, GC-MS) Initial_Screening->Analysis1 Analysis1->Initial_Screening Low Conversion/ Side Products Optimization Systematic Optimization of: - Solvent Mixtures - Base Concentration - Temperature - Catalyst Loading Analysis1->Optimization Promising Results Analysis2 Detailed Kinetic Analysis (if necessary) Optimization->Analysis2 Analysis2->Optimization Further Refinement Final_Protocol Establish Final Optimized Protocol Analysis2->Final_Protocol Optimal Conditions Found

Caption: Workflow for reaction condition optimization.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. By systematically varying one parameter (solvent or base) while keeping others constant, the researcher can directly observe the impact on the reaction outcome. The inclusion of analytical checkpoints (TLC, GC-MS, NMR) at various stages allows for the confirmation of product formation and the identification of side products, such as the product of protodeboronation. Comparing the results against the established literature on Suzuki-Miyaura couplings provides an external validation of the observed trends.

Conclusion

The choice of solvent and base is a critical determinant of success in reactions involving trans-1-octen-1-ylboronic acid pinacol ester. A judicious selection, guided by an understanding of the underlying mechanistic principles of the Suzuki-Miyaura coupling and the competing protodeboronation reaction, is essential for maximizing product yield and purity. The protocols and data presented herein provide a robust framework for the rational optimization of these important synthetic transformations.

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]

  • Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Kubota, K., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Chemical Science, 13(30), 8876-8882. Available at: [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(18), 2635-2642. Available at: [Link]

  • Knapp, S. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5156-5165. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17384-17399. Available at: [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9857-9864. Available at: [Link]

  • Wikipedia (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Angewandte Chemie International Edition, 56(39), 11735-11740. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2015). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 137(34), 11144-11153. Available at: [Link]

  • Minetti, G., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 136-139. Available at: [Link]

  • ResearchGate (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]

  • Morin, M. D., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 14(6), 1488-1491. Available at: [Link]

  • Hoshi, M., et al. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. Available at: [Link]

  • Hoshi, M., et al. (2004). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Reactions with trans-1-Octen-1-ylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of trans-1-Alkenylboronic Esters in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction has become an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of trans-1-Alkenylboronic Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, lauded for its operational simplicity and broad functional group tolerance.[1][2] Within the diverse array of organoboron reagents, alkenylboronic acids and their esters are of particular importance for the stereospecific construction of carbon-carbon double bonds.[3] The trans-1-octen-1-ylboronic acid pinacol ester, a stable and easily handled vinylboronate, serves as a valuable building block for introducing a linear, eight-carbon chain with trans-alkene geometry into target molecules. This motif is prevalent in a variety of natural products and pharmacologically active compounds.

The pinacol ester functionality enhances the stability of the boronic acid, rendering it less susceptible to protodeboronation and facilitating purification by standard chromatographic methods.[4] This increased stability allows for its use in complex synthetic sequences where sensitive functional groups are present. This document provides a detailed guide to the functional group tolerance of trans-1-octen-1-ylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions, complete with experimental protocols and mechanistic insights to empower researchers in leveraging this versatile reagent.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X(Ln) R¹-Pd(II)-X(Ln) Pd(0)Ln->R1-Pd(II)-X(Ln) Oxidative Addition (R¹-X) R1-Pd(II)-OR(Ln) R¹-Pd(II)-OR(Ln) R1-Pd(II)-X(Ln)->R1-Pd(II)-OR(Ln) Ligand Exchange (Base, e.g., ⁻OR) R1-Pd(II)-R2(Ln) R¹-Pd(II)-R²(Ln) R1-Pd(II)-OR(Ln)->R1-Pd(II)-R2(Ln) Transmetalation (R²-B(OR)₂) R1-Pd(II)-R2(Ln)->Pd(0)Ln Reductive Elimination (R¹-R²)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. The resulting Pd(II) species undergoes ligand exchange with the base, followed by transmetalation with the organoboron reagent (R²-B(OR)₂). In this step, the organic moiety from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond (R¹-R²) and regenerates the active Pd(0) catalyst.[5]

Functional Group Tolerance: A Guide for Synthetic Planning

A key advantage of the Suzuki-Miyaura coupling is its remarkable tolerance for a wide variety of functional groups.[6] This allows for the late-stage introduction of the trans-1-octenyl moiety, minimizing the need for extensive protecting group strategies. The following tables summarize the compatibility of common functional groups based on published data for trans-1-octen-1-ylboronic acid pinacol ester and related alkenylboronates.

Table 1: Generally Compatible Functional Groups

This table lists functional groups that are generally well-tolerated on the aryl or heteroaryl halide coupling partner in Suzuki-Miyaura reactions with trans-1-octen-1-ylboronic acid pinacol ester.

Functional GroupClassExample SubstrateObservations and Remarks
Ether (e.g., -OCH₃)Electron-donating4-BromoanisoleGenerally high yields are achieved.[7]
Amine (e.g., -N(CH₃)₂)Electron-donating4-Bromo-N,N-dimethylanilineWell-tolerated, though strongly coordinating amines can sometimes inhibit the catalyst.
Ester (e.g., -COOCH₃)Electron-withdrawingMethyl 4-bromobenzoateCompatible under standard conditions.[7]
Ketone (e.g., -COCH₃)Electron-withdrawing4-BromoacetophenoneGenerally provides good yields.[7]
Nitrile (e.g., -CN)Electron-withdrawing4-BromobenzonitrileExcellent compatibility.[7]
Nitro (e.g., -NO₂)Strongly electron-withdrawing4-BromonitrobenzeneWell-tolerated.[7]
Halogens (e.g., -F, -Cl)Halogen1-Bromo-4-fluorobenzeneGenerally unreactive, allowing for selective coupling at the bromide position.
HeterocyclesAromatic2-Bromopyridine, 3-BromothiopheneHeteroaromatic halides are excellent coupling partners.[7][8]
Sterically Hindered GroupsBulky Substituents2-BromotolueneOrtho-substituents can sometimes slow the reaction rate but are generally tolerated.[7]
Table 2: Functional Groups Requiring Special Consideration

Certain functional groups may be incompatible under standard Suzuki-Miyaura conditions or may lead to side reactions. Careful selection of reaction parameters is often necessary.

Functional GroupClassPotential IssuesMitigation Strategies
Aldehyde (e.g., -CHO)ElectrophilicCan undergo side reactions such as aldol condensation under strongly basic conditions.Use of milder bases (e.g., K₂CO₃, Cs₂CO₃) and lower reaction temperatures.
Primary & Secondary Amines (-NH₂, -NHR)Nucleophilic/BasicCan act as ligands for the palladium catalyst, potentially inhibiting the reaction.N-protection (e.g., Boc, Cbz) is often recommended.
Free Hydroxyls (-OH)Acidic ProtonCan interfere with the base and organometallic intermediates.O-protection (e.g., TBDMS, MOM) is advisable, although some protocols tolerate free hydroxyls.
Carboxylic Acids (-COOH)Acidic ProtonWill be deprotonated by the base, potentially complicating the reaction.Protection as an ester is the most common strategy.
Terminal AlkynesAcidic ProtonCan undergo competing Sonogashira coupling.Use of copper-free conditions can minimize this side reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is adapted from a procedure for the coupling of (E)-octenylboronic acid pinacol ester with various aryl bromides.[7]

Workflow Diagram:

protocol_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A Combine Reagents B Degas Mixture A->B C Heat Reaction B->C D Cool & Dilute C->D Reaction Complete E Extract D->E F Purify E->F

Figure 2: General workflow for the Suzuki-Miyaura coupling and workup.

Materials:

  • trans-1-Octen-1-ylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), trans-1-octen-1-ylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for a broad range of Suzuki-Miyaura couplings, including those with sterically demanding substrates.[7]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the reaction while being compatible with many common functional groups.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and promotes the reaction. Anhydrous conditions are recommended to minimize protodeboronation of the boronic ester.

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester is a robust and versatile reagent for the stereospecific synthesis of trans-olefins via the Suzuki-Miyaura cross-coupling reaction. Its broad functional group tolerance makes it an invaluable tool in the synthesis of complex molecules in drug discovery and natural product synthesis. By understanding the underlying mechanism and the compatibility of various functional groups, researchers can effectively incorporate this valuable building block into their synthetic strategies.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Farmer, J. L., Hunter, H. N., & Organ, M. G. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society, 134(42), 17470-17473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. American Journal of Undergraduate Research, 15(3), 55-62. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, Enantioselective, Intramolecular [4+1] Cycloaddition of Vinylallenes. Journal of the American Chemical Society, 128(28), 9115-9125. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Heravi, M. M., Hashemi, E., & Azimian, F. (2012). Recent applications of the Suzuki reaction in total synthesis. Tetrahedron, 68(45), 9145-9178. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Tyrell, E., & Whitting, P. (2004). The Suzuki-Miyaura reaction: an enabling technology. Tetrahedron, 60(1), 1-49. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Matos, K., & Soderquist, J. A. (1998). A New, General, and Efficient Suzuki-Miyaura Cross-Coupling of 9-Alkyl-9-BBN with Aryl and 1-Alkenyl Halides. The Journal of Organic Chemistry, 63(14), 4604-4605. [Link]

Sources

Method

Application Note: A Step-by-Step Guide to Suzuki-Miyaura Coupling with trans-1-Octen-1-ylboronic Acid Pinacol Ester

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1][3][4] At the heart of this powerful transformation are organoboron reagents, among which boronic acid pinacol esters have gained immense popularity. These esters, such as trans-1-octen-1-ylboronic acid pinacol ester (CAS No. 83947-55-1) , offer enhanced stability compared to their corresponding boronic acids, preventing common side reactions like protodeboronation and allowing for easier handling and purification.[3][5][6]

This application note provides a detailed, step-by-step protocol for utilizing trans-1-octen-1-ylboronic acid pinacol ester in a typical Suzuki-Miyaura coupling reaction. We will delve into the rationale behind each procedural step, offering insights grounded in mechanistic principles to empower researchers in adapting and troubleshooting their own synthetic challenges. This guide is intended for researchers, scientists, and professionals in drug development who seek to construct complex molecules featuring alkenyl moieties.

Materials and Reagents

Proper preparation and handling of materials are paramount for a successful and reproducible reaction.

Component Role Example Supplier Notes
trans-1-Octen-1-ylboronic acid pinacol ester Alkenyl Coupling PartnerSigma-Aldrich, Combi-BlocksA liquid at room temperature. Ensure purity is ≥95%.
Aryl Bromide (e.g., 4-Bromoanisole) Aryl Coupling PartnerStandard Chemical SuppliersChoose a halide or pseudohalide (e.g., I, Br, OTf).[3][7]
Palladium Catalyst (e.g., Pd(PPh₃)₄) CatalystStrem, Sigma-AldrichTetrakis(triphenylphosphine)palladium(0) is a common choice.
Base (e.g., K₃PO₄) ActivatorStandard Chemical SuppliersAnhydrous potassium phosphate is recommended.
Solvent (e.g., 1,4-Dioxane/H₂O) Reaction MediumStandard Chemical SuppliersUse anhydrous solvent for the organic phase. A small amount of water is often necessary.[3]
Inert Gas (Argon or Nitrogen) AtmosphereGas SupplierEssential to prevent oxidation of the Pd(0) catalyst.

Scientist's Note (Reagent Selection):

  • Boronic Ester: The pinacol ester group enhances the stability of the organoboron reagent, making it less susceptible to premature decomposition.[3][8] This is particularly useful for sensitive substrates like some vinylboronates.

  • Catalyst: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, other palladium sources and ligands may be required for challenging substrates. Ligands are crucial for stabilizing the Pd(0) species and modulating its reactivity.[3]

  • Base: The base plays multiple critical roles. It facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step, and participates in the regeneration of the active catalyst.[1][4][7][9][10][11] The choice of base (e.g., carbonates, phosphates) can significantly impact yield and should be optimized for specific substrate pairings.[3]

  • Solvent: A biphasic solvent system like dioxane/water or THF/water is common.[3][4] The organic solvent solubilizes the catalyst and organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₃]⁻ (Activated Boronate) PdII_Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R² (Coupled Product) BoronicEster R²-B(pin) (Boronic Ester) ActivatedBoronate [R²-B(OH)₃]⁻ BoronicEster->ActivatedBoronate Hydrolysis & Activation Base Base (e.g., K₃PO₄) + H₂O

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of trans-1-octen-1-ylboronic acid pinacol ester with 4-bromoanisole as a representative example.

Reaction Stoichiometry Table

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
4-Bromoanisole187.041.01.0187 mg
trans-1-Octen-1-ylboronic acid pinacol ester238.171.21.2286 mg (0.32 mL)
Pd(PPh₃)₄1155.560.030.0335 mg
K₃PO₄212.273.03.0637 mg
1,4-Dioxane---5 mL
Deionized Water---1 mL
Part 1: Reaction Setup (Inert Atmosphere)

Step 1.1: Vessel Preparation

  • Place a magnetic stir bar into a 25 mL Schlenk flask or a microwave vial.

  • Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.

Scientist's Note: The active Pd(0) catalyst is sensitive to oxidation, which forms inactive palladium black and terminates the catalytic cycle. Maintaining a rigorously inert atmosphere is crucial for high yields.

Step 1.2: Addition of Solids

  • Under a positive flow of inert gas, add the aryl bromide (4-bromoanisole, 187 mg), the palladium catalyst (Pd(PPh₃)₄, 35 mg), and the base (K₃PO₄, 637 mg) to the flask.

Scientist's Note: Adding the solids first allows for effective degassing of the reaction mixture once the liquids are added. The order of addition for the solid reagents is generally not critical at this stage.

Step 1.3: Addition of Liquids and Degassing

  • Add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Add the trans-1-octen-1-ylboronic acid pinacol ester (0.32 mL) via syringe.

  • Seal the flask and perform a "freeze-pump-thaw" cycle three times or bubble inert gas through the solution for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.

Scientist's Note: Degassing the liquid phase is a critical step. Dissolved oxygen can readily oxidize the Pd(0) catalyst. While bubbling is often sufficient, freeze-pump-thaw is the most rigorous method for removing dissolved gases.

Part 2: Reaction Execution

Step 2.1: Heating

  • Immerse the sealed reaction flask in a preheated oil bath at 85-90 °C.

  • Stir the reaction mixture vigorously.

Scientist's Note: The reaction temperature is a key parameter. Higher temperatures accelerate the rate-limiting steps (often oxidative addition or reductive elimination) but can also lead to catalyst decomposition or side reactions. 80-100 °C is a common range for many Suzuki couplings.

Step 2.2: Monitoring Progress

  • Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • To take a sample for analysis, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive flow of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

  • The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (aryl bromide).

Part 3: Work-up and Purification

Step 3.1: Quenching and Extraction

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the mixture with deionized water (15 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Scientist's Note: The ethyl acetate will extract the desired organic product, while the inorganic base, palladium residues, and boronic acid byproducts will preferentially remain in the aqueous phase.

Step 3.2: Washing and Drying

  • Combine the organic extracts and wash them with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Scientist's Note: The brine wash helps to remove any remaining water and some water-soluble impurities from the organic phase.

Step 3.3: Purification

  • Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Safety and Handling

  • Organoboron Compounds: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[12][13] While generally less toxic than other organometallics, good laboratory practice is essential.[1]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Inert Gas: Ensure proper setup and handling of gas cylinders and Schlenk lines to avoid pressure-related hazards.

Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous inert atmosphere and proper solvent degassing.
Insufficient temperatureIncrease reaction temperature in 10 °C increments.
Inappropriate base or solventScreen alternative bases (e.g., Cs₂CO₃, K₂CO₃) or solvent systems (e.g., THF/H₂O, Toluene/H₂O).[4]
Protodeboronation of Starting Material Base is too strong or reaction is too wet/hotUse a milder base (e.g., K₂CO₃). Ensure the pinacol ester is of high quality.
Formation of Biaryl Homocoupling Product Oxygen contaminationImprove degassing and inert atmosphere technique.

Conclusion

The Suzuki-Miyaura reaction using trans-1-octen-1-ylboronic acid pinacol ester is a robust and versatile method for synthesizing 1,1-disubstituted alkenes. The enhanced stability of the pinacol ester simplifies handling and often improves reaction outcomes. By carefully controlling the reaction atmosphere, selecting appropriate reagents, and understanding the mechanistic underpinnings of the catalytic cycle, researchers can reliably and efficiently construct valuable carbon-carbon bonds for a wide range of applications in chemistry and drug discovery.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]

  • News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available from: [Link]

  • Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • ESPI Metals. (2021). Safety Data Sheet: Boron. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Available from: [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. Available from: [Link]

  • Horticentre. (2020). Safety Data Sheet: Organibor. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Wikipedia. Organoboron chemistry. Available from: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

Sources

Application

Application Note & Protocol Guide: Synthesis of Complex Alkenes Using trans-1-Octen-1-ylboronic acid pinacol ester

Introduction: The Strategic Advantage of trans-1-Alkenylboronic Esters in Modern Synthesis The construction of carbon-carbon double bonds with precise stereochemical control is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of trans-1-Alkenylboronic Esters in Modern Synthesis

The construction of carbon-carbon double bonds with precise stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for such transformations due to its mild conditions, broad functional group tolerance, and the general stability of its organoboron reagents.[1][2][3] Among the diverse array of boronic acid derivatives, trans-1-alkenylboronic acid pinacol esters have emerged as exceptionally versatile and reliable coupling partners.

This guide focuses on a key representative of this class: trans-1-octen-1-ylboronic acid pinacol ester * (CAS 83947-55-1).[4][5] This reagent offers a straightforward method for introducing a linear, eight-carbon alkenyl chain with trans (E) stereochemistry, a common motif in bioactive molecules. The pinacol ester protecting group confers significant advantages over the corresponding free boronic acid, including enhanced stability, longer shelf life, and easier handling due to reduced sensitivity to moisture and air.[6] These features prevent degradation pathways like protodeboronation and the formation of boroxine trimers, leading to more reproducible and higher-yielding reactions.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols but also delves into the mechanistic rationale behind the selection of catalysts, bases, and reaction conditions to empower users to optimize the synthesis of complex alkenes.

Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The use of a boronic ester, such as our target reagent, introduces specific nuances, particularly in the transmetalation step.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., vinyl or aryl halide) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[1][7] The reactivity of the halide is a critical parameter, with the general trend being I > OTf > Br >> Cl.[1]

  • Transmetalation: This is the key step where the organic moiety is transferred from boron to the palladium center. The presence of a base is crucial.[8][9][10] The base activates the boronic ester, forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[8][11] This boronate species then reacts with the Pd(II) complex to exchange the halide for the alkenyl group. While boronic esters can transmetalate directly without prior hydrolysis, the formation of the boronate is generally considered to accelerate this rate-limiting step.[12]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the final product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[2]

Visualizing the Catalytic Pathway

The following diagram illustrates the fundamental steps in the Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester with an organohalide (R-X).

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols & Methodologies

PART A: Synthesis of trans-1-Octen-1-ylboronic acid pinacol ester

While commercially available, understanding the synthesis of the title reagent provides valuable context. A common and efficient method is the dicyclohexylborane-mediated hydroboration of a terminal alkyne (1-octyne) with pinacolborane.[13][14] This approach ensures high stereoselectivity for the desired trans (E) isomer.

Workflow for Reagent Synthesis:

Reagent_Synthesis_Workflow start Start: 1-Octyne & Pinacolborane hydroboration Catalytic Hydroboration (cat. Dicyclohexylborane) Neat, Room Temp start->hydroboration workup Reaction Workup (e.g., Filtration/Concentration) hydroboration->workup purification Purification (Vacuum Distillation) workup->purification product Product: trans-1-Octen-1-ylboronic acid pinacol ester purification->product caption Synthesis of the boronic ester.

Caption: General workflow for the synthesis of the title reagent.

PART B: General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with a variety of aryl or vinyl halides.

Materials & Reagents:

  • trans-1-Octen-1-ylboronic acid pinacol ester (1.2 equiv)

  • Aryl or Vinyl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl/vinyl halide (1.0 mmol), trans-1-octen-1-ylboronic acid pinacol ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vessel, if using a solid catalyst and ligand, weigh them out. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane/H₂O mixture, 4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired complex alkene.

Causality Behind Experimental Choices:

  • Choice of Catalyst:

    • Pd(PPh₃)₄: A reliable, general-purpose catalyst for a wide range of substrates. It is often used for standard couplings.[15]

    • Pd(dppf)Cl₂: Particularly effective for more challenging substrates, including some heteroaryl halides, due to the wider bite angle of the dppf ligand which promotes reductive elimination.[15]

    • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): This combination forms a highly active catalyst in situ and is often the choice for coupling with less reactive chlorides or for reactions at lower temperatures.[16]

  • Choice of Base:

    • K₂CO₃ / Na₂CO₃ (in aqueous solvent mixtures): A common, cost-effective choice. The water facilitates the dissolution of the base and the formation of the active boronate species.[3]

    • Cs₂CO₃ / CsF: Stronger, more soluble bases that are often effective in anhydrous conditions or for challenging couplings where other bases fail. CsF is particularly useful in minimizing protodeboronation of sensitive substrates.[9][16]

    • K₃PO₄: A moderately strong, non-nucleophilic base often used with sterically hindered substrates or in anhydrous conditions.

  • Choice of Solvent:

    • Toluene/Dioxane: High-boiling, non-polar aprotic solvents suitable for most Suzuki couplings.

    • THF: A lower-boiling option for more reactive substrates.

    • DMF/Acetonitrile: Polar aprotic solvents that can sometimes enhance reaction rates, but may be incompatible with highly sensitive functional groups.

Data & Application Examples

The following table summarizes typical reaction conditions and expected outcomes for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with various electrophiles.

EntryElectrophile (R-X)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O9012>90
22-BromopyridinePd(dppf)Cl₂ (2)K₃PO₄ (2.5)Toluene10016~85
3(E)-β-BromostyrenePd(OAc)₂/SPhos (2/4)CsF (3.0)THF708>95
44-ChlorotoluenePd₂(dba)₃/RuPhos (2/5)K₃PO₄ (3.0)Dioxane11024~70

Note: Yields are approximate and will vary based on specific reaction scale and purification efficiency.

Conclusion and Future Outlook

trans-1-Octen-1-ylboronic acid pinacol ester is a highly effective and stable reagent for the stereoselective synthesis of complex alkenes via the Suzuki-Miyaura cross-coupling reaction. Its reliability and ease of use make it an invaluable tool for applications ranging from natural product synthesis to the development of novel pharmaceutical agents.[17] By carefully selecting the appropriate palladium catalyst, base, and solvent system, researchers can achieve high yields and excellent stereoretention. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of this versatile building block in diverse synthetic challenges.

References

  • Al-Amin, M., & El-Faham, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wisniewski, S. R., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]

  • Shimizu, Y., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Chemical Science. [Link]

  • Varma, R. S. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Occhiato, E. G., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]

  • Bellina, F., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Colacino, E., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Petz, C., & Matteson, D. S. (2020). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs. [Link]

  • Wang, Z., et al. (2019). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition. [Link]

  • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal. [Link]

  • Frąckowiak, D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Reactions with trans-1-Octen-1-ylboronic Acid Pinacol Ester

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving trans-1-octen-1-ylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving trans-1-octen-1-ylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, moving beyond generic advice to provide targeted, actionable solutions. Here, we dissect common challenges, explain the underlying chemical principles, and offer field-proven protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and setbacks encountered when working with trans-1-octen-1-ylboronic acid pinacol ester.

Q1: My Suzuki coupling reaction has stalled or is giving very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails to proceed as expected, a systematic check of fundamental parameters is the most efficient approach.

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[1] Using a freshly opened catalyst or a robust pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) can often resolve issues of catalyst deactivation.[2]

  • Inert Atmosphere: Oxygen can lead to both catalyst decomposition and the unwanted homocoupling of the boronic ester.[2][3] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from setup to workup.[1][4]

  • Reagent Purity & Stoichiometry: Verify the purity of your aryl/vinyl halide and the boronic ester. Pinacol boronic esters are generally stable, but degradation can occur over long-term storage.[5][6] Confirm the stoichiometry; a slight excess (1.1-1.5 equivalents) of the boronic ester is common practice.

  • Base and Solvent Quality: The choice and quality of the base and solvent are critical.[7][8] Ensure the base is finely powdered and dry, especially for anhydrous reactions.[2] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the phase interface.[2]

Q2: I'm observing a significant amount of a side product that appears to be 1-octene. What is happening and how can I prevent it?

A2: The formation of 1-octene is a classic sign of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9] Vinyl boronic acids and their esters are particularly susceptible to this side reaction.[2][10][11]

  • Mechanism of Protodeboronation: This undesired reaction is often catalyzed by residual acid or, more commonly in Suzuki reactions, promoted by the basic aqueous conditions intended to facilitate the catalytic cycle.[5][9]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation.[2] Switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is often effective.[7] Anhydrous fluoride sources, like KF or CsF, can also be excellent choices, particularly in non-aqueous solvent systems.[12][13]

    • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[2][14] This involves using dry solvents and reagents.

    • Control Reagent Concentration: Pinacol esters are more stable than the corresponding boronic acids because they hydrolyze slowly in situ to the active boronic acid.[10][15] This slow release keeps the concentration of the more sensitive boronic acid low, minimizing its decomposition.[9]

Q3: My main side-product is the dimer of my starting boronic ester (1,7-hexadecadiene). What causes this and how can I minimize it?

A3: The formation of a dimer from the boronic ester is known as homocoupling. This side reaction is typically promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.[2][3]

  • Rigorous Degassing: The most critical step to prevent homocoupling is to eliminate oxygen from the reaction system.[3] This involves degassing the solvent(s) (including any water) by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum. The reaction vessel must be thoroughly purged with nitrogen or argon before adding the catalyst.[1][16]

  • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling compared to starting with a Pd(II) source that requires an initial reduction step.

In-Depth Troubleshooting Guides

When initial checks do not resolve the issue, a more detailed, systematic approach to optimization is required. This section provides structured guidance on refining your reaction conditions.

Guide 1: Low Conversion or Stalled Reaction

A stalled reaction points to an issue with one of the three core steps of the Suzuki catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

G start Low Conversion Observed check_catalyst 1. Evaluate Catalyst/Ligand System start->check_catalyst check_base 2. Screen Different Bases check_catalyst->check_base No Improvement success Yield Improved check_catalyst->success Improvement check_solvent 3. Optimize Solvent System check_base->check_solvent No Improvement check_base->success Improvement check_temp 4. Adjust Reaction Temperature check_solvent->check_temp No Improvement check_solvent->success Improvement check_temp->success Improvement

Caption: Troubleshooting workflow for low reaction conversion.

The palladium catalyst and its coordinating ligand are at the heart of the reaction. For a substrate like trans-1-octen-1-ylboronic acid pinacol ester, which involves an alkenyl boronate, the choice of ligand is critical for promoting efficient transmetalation and reductive elimination.

  • Rationale: The trans-octenyl group is not exceptionally bulky, but efficient coupling requires a ligand that can stabilize the palladium center and facilitate the key catalytic steps. Electron-rich and bulky phosphine ligands are often superior to simpler ligands like PPh₃.[17] They accelerate oxidative addition and, crucially, the often rate-limiting reductive elimination step.[17]

  • Recommended Screening Conditions:

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Typical SolventsTemperature (°C)Rationale & Notes
System 1 Pd(OAc)₂ (2)SPhos (4)Dioxane/H₂O, Toluene/H₂O80-110SPhos is a bulky, electron-rich Buchwald ligand, excellent for many vinyl couplings.[13]
System 2 Pd₂(dba)₃ (1.5)XPhos (3)2-MeTHF, CPME80-100XPhos is another highly active Buchwald ligand, often effective for challenging substrates.
System 3 Pd(dppf)Cl₂ (2-3)NoneDioxane, THF/H₂O80-100Dppf is a robust bidentate ligand, good for general screening but sometimes less active than Buchwald ligands.[18]
System 4 XPhos Pd G3 (1-2)NoneToluene, Dioxane/H₂O80-110A highly active and air-stable pre-catalyst that ensures reliable generation of the active Pd(0) species.[2]

The base is not just a spectator; it is essential for activating the boronic ester to form a more nucleophilic 'ate' complex, which facilitates the transmetalation step.[7][12]

  • Rationale: The choice of base must be strong enough to promote transmetalation but not so harsh that it causes significant protodeboronation or degradation of the starting materials.[2] The effectiveness of a base is often linked to the solvent system.[7]

  • Recommended Bases for Screening:

BaseStrengthTypical Solvent SystemKey Considerations
K₃PO₄ Moderate/StrongDioxane/H₂O, Toluene/H₂O, THF/H₂OAn excellent and widely used base. Often provides a good balance of reactivity and minimal side reactions.[2][7]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA milder, cost-effective option. May require higher temperatures or longer reaction times.[7]
Cs₂CO₃ StrongDioxane, TolueneA stronger carbonate base, often used when others fail. Its higher solubility in organic solvents can be advantageous.[7]
CsF Weak/ModerateIsopropanol, Dioxane (anhydrous)A mild base particularly effective at minimizing protodeboronation, especially with sensitive heteroaryl or vinyl boronates.[13]

Solvents play a crucial role by solubilizing reagents, stabilizing catalytic intermediates, and modulating base activity.[8][19][20]

  • Rationale: For Suzuki couplings, solvent systems are typically either polar aprotic (e.g., Dioxane, THF, 2-MeTHF) often mixed with water, or nonpolar (e.g., Toluene). The presence of water can be beneficial for hydrolyzing the pinacol ester and dissolving the inorganic base, but it can also promote protodeboronation.[5] A screen of different solvent systems is often necessary.[19]

  • Recommended Solvent Systems:

    • Biphasic: 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v)

    • Biphasic: Toluene / H₂O (e.g., 10:1 v/v)

    • Anhydrous Polar Aprotic: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)

    • Anhydrous Polar Aprotic: Cyclopentyl methyl ether (CPME) - a greener solvent alternative.

Guide 2: Addressing Protodeboronation

If protodeboronation remains a significant issue despite initial troubleshooting, a more focused strategy is required.

G start Protodeboronation (1-Octene Formation) milder_base 1. Switch to Milder Base (e.g., K₃PO₄ -> CsF, KF) start->milder_base anhydrous 2. Implement Anhydrous Conditions milder_base->anhydrous Still significant success Protodeboronation Minimized milder_base->success Successful faster_catalyst 3. Use a Faster Catalyst System anhydrous->faster_catalyst Still significant anhydrous->success Successful faster_catalyst->success Successful

Caption: Decision tree for minimizing protodeboronation.

  • Strategy 1: Base and Solvent Modification: As outlined previously, moving to weaker bases like CsF or KF, often in combination with less polar or anhydrous solvents like isopropanol or dioxane, is the primary strategy.[13]

  • Strategy 2: Accelerate the Productive Reaction: Protodeboronation is a competing side reaction. By increasing the rate of the desired Suzuki coupling, you can improve the yield of your product before significant degradation of the starting material occurs. This is achieved by using a more active catalyst system (e.g., a Buchwald pre-catalyst with a ligand like SPhos or XPhos) that can operate efficiently at lower temperatures or with shorter reaction times.[9]

Experimental Protocols

Protocol 1: General Procedure for Screening Suzuki Coupling Conditions

This protocol outlines a robust setup for screening the variables discussed above. Strict adherence to inert atmosphere techniques is crucial for reproducibility and success.[1][4]

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk tube or reaction vial) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[1]

  • Reagent Addition (Solids): To the reaction vessel containing a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), trans-1-octen-1-ylboronic acid pinacol ester (1.2 equiv), the chosen base (2.0-3.0 equiv), and the ligand (if separate from the palladium source).

  • Inert Atmosphere Purge: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum until all bubbling ceases, then backfill with inert gas. Repeat this "evacuate-and-refill" cycle three times to ensure a completely inert atmosphere.[21]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert gas) at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Cironi, C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link][10][11][22]

  • Schoenebeck, F., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link][19][20]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tissot, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Wallace, D. J. (2009). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • O'Keefe, D. F., et al. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters. Available at: [Link]

  • Cironi, C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. LibreTexts. Available at: [Link]

  • Biscoe, M. R., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University Chemistry Department. Available at: [Link]

  • Nolan, S. P., et al. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Dicks, A. P., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]

  • Schoenebeck, F., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Glorius, F., et al. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. Available at: [Link]

  • R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]

  • The Synthetic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude trans-1-Octen-1-ylboronic acid Pinacol Ester

Welcome to the technical support guide for the purification of trans-1-octen-1-ylboronic acid pinacol ester (a type of Bpin ester). This document is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of trans-1-octen-1-ylboronic acid pinacol ester (a type of Bpin ester). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable synthetic intermediate. We will move beyond simple procedural lists to explain the chemical principles behind the purification challenges and their solutions, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of your crude product.

Issue 1: Low or No Recovery from Standard Silica Gel Chromatography

Q: I am running a flash column with a standard silica gel, but my trans-1-octen-1-ylboronic acid pinacol ester is either not eluting or my recovery is extremely low. My TLC plate shows the spot staying at the baseline or tailing significantly. What is happening?

A: This is the most common issue when purifying boronic acid pinacol esters. The root cause is a strong, undesired interaction between your compound and the stationary phase.[1]

  • The Chemistry: The boron atom in your pinacol ester is Lewis acidic (electron-pair seeking). The surface of standard silica gel is covered with silanol groups (Si-OH), which are Lewis basic (electron-pair donating). This leads to strong adsorption, effectively immobilizing your product on the column.[1][2] In some cases, the acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester to the corresponding boronic acid, which is significantly more polar and will not elute with typical non-polar solvent systems.[1][3][4]

Solutions & Optimization:

  • Deactivate the Silica Gel with Boric Acid: This is the most robust and widely recommended solution. Impregnating the silica gel with boric acid effectively passivates the highly active silanol sites, suppressing the over-adsorption of your Bpin ester and allowing for clean elution and improved recovery.[2][5][6] A detailed protocol is provided in Section 3.

  • Use a Non-Nucleophilic Base Additive: You can deactivate the silica gel in situ by adding a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (NEt₃), to your eluent system.[1][7] The triethylamine will preferentially bind to the acidic silanol sites, preventing your product from sticking. This method is fast but may require additional steps to remove the triethylamine from your final product.

  • Switch to an Alternative Stationary Phase: For some Bpin esters, particularly less polar ones, neutral alumina can be a suitable alternative to silica gel as it has a different surface chemistry.[1][8] However, it should be tested on a small scale first, as some compounds may be irreversibly adsorbed or degraded on alumina as well.[6]

  • Use a Short Plug of Silica/Celite: If your primary goal is to remove baseline impurities (e.g., catalyst residues or salts) and the crude product is already relatively clean, a quick filtration through a short plug of silica gel or Celite can be sufficient.[1][7] The minimized contact time reduces the chances of significant product loss or degradation.

Issue 2: Product Appears to Decompose or Hydrolyze During Purification

Q: My post-column NMR analysis shows the presence of 1-octen-1-ylboronic acid and pinacol, indicating my ester has been cleaved. How can I prevent this hydrolysis?

A: Pinacol esters are susceptible to hydrolysis, a reaction that is often accelerated by the presence of water and acidic or basic conditions—all of which can be encountered during workup and chromatography.[1][3]

Solutions & Optimization:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware before use. If your compound is particularly sensitive, perform all workups and chromatographic steps under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Avoid Acidic Conditions: Standard silica gel is inherently acidic. Using the boric acid-impregnated silica described above not only prevents adsorption but also provides a less harsh environment, minimizing hydrolysis.[6]

  • Optimize Reversed-Phase HPLC (RP-HPLC): If you must use RP-HPLC, be aware that typical aqueous/alcoholic mobile phases will promote hydrolysis.[9] To mitigate this, use aprotic diluents (e.g., acetonitrile) for sample preparation and consider specialized methods like Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent in the mobile phase, effectively preventing on-column hydrolysis.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing trans-1-octen-1-ylboronic acid pinacol ester via hydroboration of 1-octyne?

A1: Besides the desired product, your crude mixture may contain unreacted starting materials like 1-octyne and pinacolborane (or its dimer, B₂pin₂). You may also have small amounts of the undesired regioisomer (i.e., the boron added to the second carbon of the alkyne). If the reaction was not performed under strictly anhydrous conditions, the hydrolyzed product, 1-octen-1-ylboronic acid, will also be present.[1]

Q2: My compound is an alkenylboronic ester and lacks a strong UV chromophore. How can I visualize it during TLC?

A2: This is a common challenge. You can use chemical staining to visualize your compound on the TLC plate. Effective stains for boronic esters include potassium permanganate (KMnO₄) or p-anisaldehyde, followed by gentle heating with a heat gun.[1] Iodine vapor is another simple and effective visualization agent.[10]

Q3: My crude NMR shows my product is >90% pure. Can I use it in my next Suzuki-Miyaura coupling step without full purification?

A3: In many instances, yes. For robust reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester after a simple workup and filtration through a plug of Celite or a very short path of silica gel to remove catalyst residues and inorganic salts.[1][7] The success of this approach depends entirely on the tolerance of your specific subsequent reaction to the impurities present. A small-scale trial is always recommended.

Q4: My trans-1-octen-1-ylboronic acid pinacol ester is an oil and cannot be recrystallized. What is the best purification alternative?

A4: For oily Bpin esters, the primary methods are chromatography and distillation. If you are facing issues with chromatography, apply the troubleshooting steps from Issue 1, particularly the use of boric acid-treated silica.[1][10] Given that your compound is derived from 1-octene, it is likely volatile enough for high-vacuum distillation, which can be an excellent, scalable purification method that avoids contact with a stationary phase altogether.[11]

Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Boric Acid-Impregnated Silica Gel Chromatography

This protocol describes the preparation of deactivated silica gel to prevent product loss, based on the method developed by Hitosugi et al.[2]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel you intend to treat, you will need approximately 550 mL of this solution.

  • Create Slurry: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitate: Gently agitate or swirl the slurry for 1 hour at room temperature to ensure thorough impregnation.

  • Filter: Remove the solvent by filtration using a Büchner funnel.

  • Wash: Wash the treated silica gel with ethanol (approximately 600 mL for every 100 g of silica) to remove any excess, unbound boric acid.

  • Dry Thoroughly: Dry the silica gel under vacuum until it is a completely free-flowing powder. Heating gently (e.g., at 60°C for 1.5 hours) can expedite this process.[1]

  • Pack and Run Column: The boric acid-impregnated silica gel is now ready for use. Pack your column as you normally would and elute with your chosen solvent system (e.g., a hexane/ethyl acetate gradient).

Protocol 2: Purification by High Vacuum Distillation

This method is ideal for thermally stable, non-solid Bpin esters.[11]

Equipment:

  • Round-bottom flask

  • Short path distillation head with a thermometer

  • Receiving flask

  • High vacuum pump with a cold trap

  • Heating mantle

Procedure:

  • Setup: Transfer the crude oil to a round-bottom flask equipped with a small magnetic stir bar. Attach the short path distillation head and receiving flask.

  • Apply Vacuum: Connect the apparatus to a high vacuum line and slowly reduce the pressure.

  • Heat Gently: Once the vacuum is stable, begin to gently and slowly heat the flask using a heating mantle.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature and pressure. The boiling point will depend on the exact pressure achieved.

  • Analyze: Analyze the collected fraction for purity (e.g., by NMR or GC-MS).

Protocol 3: Purification via Derivatization to a Diethanolamine (DEA) Adduct

When chromatography and distillation fail, converting the Bpin ester to a stable, often crystalline, diethanolamine (DEA) adduct provides an excellent alternative for purification.[12][13]

Procedure:

  • Adduct Formation: Dissolve the crude Bpin ester in a minimal amount of a non-polar solvent like diethyl ether. Add diethanolamine (1.1 equivalents) to the solution.

  • Precipitation: The DEA-boronate adduct is a tetracoordinate boron species that is often insoluble in non-polar solvents and will precipitate as a white solid.[12][13] The reaction is typically fast (<30 minutes).

  • Isolation: Isolate the solid adduct by filtration, wash it with cold ether, and dry it. At this stage, the product is purified from the neutral, non-boron containing impurities.

  • Release (Optional): If the free boronic acid is required for the next step, the DEA adduct can be hydrolyzed under mild acidic conditions.[12] If the Bpin ester is desired, the boronic acid can be re-esterified with pinacol.

Section 4: Data Summary & Workflow Visualization
Table 1: Comparison of Purification Techniques for Oily Bpin Esters
Purification MethodProsConsBest For...
Boric Acid-Treated Silica Chromatography High recovery, good resolution, widely applicable.[2][6]Requires preparation of the stationary phase.General-purpose purification of most Bpin esters.
High Vacuum Distillation Excellent for removing non-volatile impurities, scalable, avoids solvents.[11]Product must be thermally stable; requires high vacuum.Thermally stable, volatile oily products.
Derivatization (e.g., DEA Adduct) Can convert an oil to an easily purified solid, very high purity achievable.[12]Adds two steps to the sequence (formation and release).Compounds that are difficult to purify by other means.
Silica/Celite Plug Filtration Very fast, simple, removes baseline impurities.[7]Provides minimal purification, not suitable for separating close-running spots.Crude material that is already >90% pure.
Diagrams

Caption: Decision flowchart for selecting a purification strategy.

Caption: Workflow for preparing boric acid-impregnated silica.

References
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Wang, Y., & Liu, A. (2016). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). Lithiated Primary Alkyl Carbamates for the Homologation of Boronic Esters. Organic Syntheses, 88, 247-260. [Link]

  • Eastgate, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-226. [Link]

  • Various Authors. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Reddit Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros on Reddit. [Link]

  • Reddit Community. (2024). Trouble purifying my boronate ester compound. r/Chempros on Reddit. [Link]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2545-2550. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Reddit Community. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry on Reddit. [Link]

  • Nambu, H., et al. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Tetrahedron, 60(17), 3885-3894. [Link]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Various Authors. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: trans-1-Octen-1-ylboronic Acid Pinacol Ester

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for trans-1-octen-1-ylboronic acid pinacol ester (CAS 83947-55-1).[1][2] This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for trans-1-octen-1-ylboronic acid pinacol ester (CAS 83947-55-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and resolve common side reactions, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the use of trans-1-octen-1-ylboronic acid pinacol ester, particularly in palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated 1-octene as a major byproduct. What is causing this?

A1: This is a classic case of protodeboronation.

Protodeboronation is a prevalent side reaction for many organoboronic acids and esters, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] For vinylboronic esters like trans-1-octen-1-ylboronic acid pinacol ester, this process can be particularly problematic under the basic, often aqueous, conditions required for Suzuki-Miyaura couplings.[4]

Mechanistic Insight: The reaction is often accelerated at higher pH. The base (e.g., hydroxide) can attack the boron atom, forming a more reactive boronate anion. This intermediate is more susceptible to protonolysis by a proton source in the reaction mixture (like water or alcohols), leading to the formation of the undesired alkene (1-octene).[5] Vinyl groups, in particular, can be prone to this side reaction.[6]

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Use freshly dried, anhydrous solvents and ensure all glassware is oven or flame-dried. Atmospheric moisture can be a significant proton source.

  • Choice of Base: Strong bases like NaOH or KOH can promote rapid protodeboronation.[5] Switch to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Inert Atmosphere: While primarily for preventing other side reactions, maintaining a rigorous inert atmosphere (Argon or Nitrogen) helps prevent the introduction of moisture.

Q2: During my cross-coupling reaction, I've observed a significant C₁₆ diene byproduct. What is this and how can I prevent it?

A2: You are observing oxidative homocoupling of the boronic ester.

This side reaction involves the palladium-catalyzed coupling of two molecules of the trans-1-octen-1-ylboronic acid pinacol ester to form (E,E)-7,9-hexadecadiene. This is a well-documented byproduct in Suzuki-Miyaura reactions and can significantly reduce the yield of your desired heterodimeric product.[8][9]

Mechanistic Insight: Homocoupling can occur through several pathways, but it is often initiated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or through a transmetalation-reductive elimination sequence involving two molecules of the boronic ester on the palladium center.[10]

Troubleshooting Protocol:

  • Thorough Degassing: Oxygen is a key culprit. Degas your solvent thoroughly before use. The most effective methods are freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox for best results.

  • Ligand and Catalyst Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired reductive elimination pathway over homocoupling.

  • Order of Addition: Add the boronic ester as the last reagent to the reaction mixture, which already contains the catalyst, ligand, base, and aryl halide. This minimizes the time the boronic ester is exposed to the active catalyst before the primary coupling partner is present.

Q3: My purified product seems unstable, or I experience significant material loss during silica gel chromatography. What is happening?

A3: This is likely due to the hydrolysis of the pinacol ester.

Pinacol esters are used because they are generally more stable and easier to handle than their corresponding boronic acids.[11] However, they are not immune to hydrolysis, especially in the presence of water and acid or base.[12] Standard silica gel is acidic and contains adsorbed water, creating a perfect environment for the pinacol ester to revert to the more polar and potentially unstable trans-1-octen-1-ylboronic acid. This leads to streaking on TLC plates, poor recovery from columns, and potential decomposition.[12][13]

Troubleshooting Protocol:

  • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in a non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. Mix well for 15-20 minutes, then pack the column as usual. This deactivates the acidic sites.

  • Minimize Aqueous Contact: During the reaction workup, use a single, quick wash with water or brine if necessary. Avoid prolonged contact.

  • Thorough Drying: Dry the organic layer extensively with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

  • Alternative Purification: If the product is sufficiently volatile and thermally stable, consider purification by vacuum distillation. The boiling point is reported as 86-90 °C at 0.4-0.5 mmHg.[1]

Q4: What are the best practices for the long-term storage and handling of trans-1-octen-1-ylboronic acid pinacol ester?

A4: Proper storage is critical to maintaining the reagent's purity and reactivity.

Like most organoboron reagents, its stability can be compromised by exposure to air and moisture.

Storage & Handling Protocol:

  • Inert Atmosphere: The product should be stored under a dry, inert atmosphere such as Argon or Nitrogen.[14]

  • Refrigeration: Store the container in a refrigerator (2-8 °C) to minimize any potential for slow decomposition.[15]

  • Moisture Prevention: Always handle the reagent in a dry environment (e.g., under a flow of inert gas or in a glovebox). Use dry syringes or cannulas for transfers.

  • Avoid Contaminants: Keep away from strong oxidizing agents, acids, and bases.[16]

Troubleshooting Summary Table

Observed Problem Primary Suspected Side Reaction Key Solutions & Preventive Measures
Formation of 1-octene; low yield of desired product.Protodeboronation 1. Use anhydrous solvents and reagents.2. Employ milder bases (K₃PO₄, Cs₂CO₃).3. Minimize reaction time.
Formation of a C₁₆ diene byproduct.Oxidative Homocoupling 1. Thoroughly degas all solvents and reagents.2. Maintain a strict inert atmosphere (Ar/N₂).3. Add boronic ester last to the reaction mixture.
Product streaking on TLC; low recovery from silica column.Hydrolysis of Pinacol Ester 1. Use neutralized silica gel (pre-treated with Et₃N).2. Minimize contact with water during workup.3. Dry organic extracts thoroughly before concentration.
Gradually decreasing reactivity of stored reagent over time.Slow Hydrolysis/Oxidation 1. Store under an inert atmosphere (Ar/N₂).2. Refrigerate at 2-8 °C.3. Use proper air-free techniques for handling.

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling versus the common off-cycle side reactions.

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd ArPd(II)XL_n Ar-Pd(II)-X OxAdd->ArPd(II)XL_n Transmetal Transmetalation ArPd(II)XL_n->Transmetal ArPd(II)R_n Ar-Pd(II)-R Transmetal->ArPd(II)R_n RedElim Reductive Elimination ArPd(II)R_n->RedElim RedElim->Pd(0)L_n ArR Ar-R (Desired Product) RedElim->ArR ArX Ar-X ArX->OxAdd RBpin R-B(pin) (trans-1-octenyl-Bpin) RBpin->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Start trans-1-Octen-1-ylboronic Acid Pinacol Ester Coupling Desired Suzuki Coupling Start->Coupling + Ar-X + Pd(0) + Base Protodeboronation Protodeboronation Start->Protodeboronation + H⁺ Source (e.g., H₂O) + Base Homocoupling Homocoupling Start->Homocoupling + Pd Catalyst (+ O₂) Product Coupled Product (Ar-Octenyl) Coupling->Product Octene 1-Octene Protodeboronation->Octene Diene (E,E)-7,9-Hexadecadiene Homocoupling->Diene

Caption: Competing reaction pathways for the boronic ester starting material.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).

  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health (NIH).

  • trans-1-Octen-1-ylboronic acid pinacol ester 95. Sigma-Aldrich.

  • trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals. Fisher Scientific.

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry.

  • Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. ACS Publications.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.

  • Protodeboronation and its application in synthesis. ResearchGate.

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.

  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Royal Society of Chemistry.

  • trans-1-Octen-1-ylboronic acid pinacol ester. Santa Cruz Biotechnology.

  • Method for synthetizing vinyl boronic acid ester. Google Patents.

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate.

  • trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

  • Protodeboronation. Organic Chemistry Portal.

  • (E)-1-Ethoxyethene-2-boronic acid pinacol ester. Frontier Specialty Chemicals.

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI.

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. National Institutes of Health (NIH).

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry.

  • Safety Data Sheet. BLD Pharmatech.

  • Safety Data Sheet. Fisher Scientific.

  • trans-1-Penten-1-ylboronic acid pinacol ester AldrichCPR. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Couplings of trans-1-Octen-1-ylboronic Acid Pinacol Ester

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with trans-1-oct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with trans-1-octen-1-ylboronic acid pinacol ester and similar vinylboronic acid derivatives. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the common challenges and inquiries we encounter in the field.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester?

For initial explorations, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for couplings involving vinylboronic esters.[1] However, the optimal loading is highly dependent on the specific coupling partners, ligand, base, and solvent system employed. For many systems, catalyst loading can be significantly lowered, sometimes to as low as 0.0025 mol%, without compromising reaction efficiency.[2] It is crucial to perform a catalyst loading screen to identify the most efficient and cost-effective conditions for your specific reaction.

Q2: Why is it important to optimize the catalyst loading?

Optimizing catalyst loading is critical for several reasons:

  • Cost-Effectiveness: Palladium catalysts can be a significant cost driver in chemical synthesis, especially at scale. Minimizing the catalyst loading directly translates to reduced raw material costs.

  • Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions and the formation of palladium-containing impurities, which can be challenging to remove from the final product.

  • Process Efficiency: Identifying the minimum effective catalyst loading can lead to a more efficient and sustainable process.

  • Regulatory Compliance: In pharmaceutical development, minimizing residual palladium levels in the final active pharmaceutical ingredient (API) is a critical regulatory requirement.

Q3: How does the choice of ligand affect the optimal catalyst loading?

Ligands play a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The electronic and steric properties of the ligand can significantly impact the catalyst's activity and, consequently, the required loading.

  • Electron-rich and bulky phosphine ligands , such as the Buchwald ligands (e.g., SPhos, XPhos), are known to enhance the rate of oxidative addition and reductive elimination, often allowing for lower catalyst loadings.[3][5]

  • N-heterocyclic carbenes (NHCs) are another class of highly effective ligands that can promote high catalytic turnover numbers, enabling very low catalyst loadings.

The choice of ligand should be tailored to the specific substrates. For couplings involving vinylboronic esters, a ligand that promotes a rapid rate of reductive elimination is often beneficial to prevent side reactions such as β-hydride elimination.[3]

Q4: Can the palladium-to-ligand ratio influence the reaction outcome?

Absolutely. The palladium-to-ligand (Pd:L) ratio is a critical parameter to optimize. For monodentate phosphine ligands, a Pd:L ratio of 1:2 to 1:4 is common to ensure the formation of the active catalytic species and prevent catalyst decomposition. An inappropriate ratio can lead to the formation of inactive palladium species or promote undesired side reactions.

Troubleshooting Guide

Problem 1: Low or no product yield despite using a standard catalyst loading.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium source may be old, have been improperly stored, or degraded. Palladium(0) sources are particularly susceptible to oxidation.

    • Solution: Use a freshly opened bottle of the palladium precursor or a reliable, well-stored source. Consider using a pre-catalyst that is more stable and generates the active Pd(0) species in situ.[5] If you suspect catalyst decomposition, the formation of palladium black (a black precipitate) is a common indicator.[6]

  • Inefficient Ligand:

    • Diagnosis: The chosen ligand may not be suitable for the specific coupling partners.

    • Solution: Screen a panel of ligands with varying electronic and steric properties. For vinylboronic esters, consider more electron-rich and bulky phosphine ligands or NHC ligands.[3][5]

  • Incorrect Base or Solvent:

    • Diagnosis: The base and solvent system is crucial for the transmetalation step.[7][8] An inappropriate combination can halt the catalytic cycle.

    • Solution: The choice of base is often solvent-dependent.[5] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[5][9] Ensure the base is finely powdered and dry. Solvents like toluene, dioxane, THF, or DMF, often with a small amount of water, are commonly used.[5] Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5]

  • Protodeboronation of the Vinylboronic Ester:

    • Diagnosis: Vinylboronic acids and their esters can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh basic conditions or in the presence of excess water.[10]

    • Solution: Use milder bases (e.g., K₃PO₄) and carefully control the amount of water in the reaction. Using the pinacol ester form, as in the topic, generally enhances stability against protodeboronation compared to the corresponding boronic acid.[6]

Problem 2: The reaction stalls before completion.

Possible Causes & Solutions:

  • Catalyst Deactivation:

    • Diagnosis: The catalyst may be deactivating over the course of the reaction. This can be due to the formation of inactive palladium species or poisoning of the catalyst.

    • Solution: Incremental addition of the catalyst or using a more robust catalyst system may help. Reaction progress analysis can be a powerful tool to understand catalyst stability and identify potential deactivation pathways.[11]

  • Insufficient Base:

    • Diagnosis: The base may be consumed during the reaction or may not be strong enough to facilitate complete transmetalation.

    • Solution: Ensure an adequate amount of base is used (typically 2-3 equivalents). Consider using a stronger base if compatible with the substrates.

Problem 3: Formation of significant side products.

Possible Causes & Solutions:

  • Homocoupling of the Boronic Ester:

    • Diagnosis: The formation of a diene derived from the coupling of two molecules of the vinylboronic ester.

    • Solution: This is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Lowering the reaction temperature may also reduce the rate of this side reaction.

  • β-Hydride Elimination:

    • Diagnosis: For certain substrates, β-hydride elimination can compete with reductive elimination, leading to undesired byproducts.[3]

    • Solution: The use of ligands with a large bite angle can sometimes suppress β-hydride elimination.[3] Optimizing the reaction temperature and time is also crucial.

Experimental Protocol: Catalyst Loading Optimization Study

This protocol outlines a systematic approach to optimize the palladium catalyst loading for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with an aryl bromide.

Materials:

  • trans-1-Octen-1-ylboronic acid pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture, 10:1)

  • Internal standard (for GC or LC-MS analysis, e.g., dodecane)

  • Reaction vials with stir bars

  • Inert gas supply (Nitrogen or Argon)

  • Heating block or oil bath

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Aryl bromide - Boronic ester - Internal standard prep_vials Aliquot Reagents to Vials: - Aryl bromide (limiting reagent) - Boronic ester (1.2 eq) - Base (2.0 eq) - Internal standard prep_reagents->prep_vials add_catalyst Add Catalyst at Varying Loadings: (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%) prep_vials->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent inert_atm Seal and Purge with Inert Gas add_solvent->inert_atm heat_stir Heat to Desired Temperature (e.g., 90 °C) with Stirring inert_atm->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat_stir->monitor quench Quench Reaction Aliquots at Specific Time Points monitor->quench analyze Analyze Yield and Purity quench->analyze determine_optimal Determine Optimal Catalyst Loading analyze->determine_optimal caption Workflow for Catalyst Loading Optimization

Caption: Workflow for Catalyst Loading Optimization

Step-by-Step Procedure:

  • Preparation of Reaction Vials: In a glovebox or under a flow of inert gas, add the aryl bromide (e.g., 0.1 mmol, 1.0 eq), trans-1-octen-1-ylboronic acid pinacol ester (0.12 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 eq) to a series of reaction vials.

  • Catalyst Addition: Prepare stock solutions of the palladium catalyst and ligand (if applicable) in the reaction solvent. Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, and 0.05 mol%).

  • Solvent and Internal Standard Addition: Add the degassed solvent mixture and the internal standard to each vial.[5]

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 90 °C). Stir the reactions for a set period or until the reaction with the highest catalyst loading is complete as determined by a preliminary time course study.

  • Monitoring and Analysis: At regular intervals, take small aliquots from each reaction, quench them (e.g., with a small amount of water and ethyl acetate), and analyze by GC-MS or LC-MS to determine the conversion and yield.[4]

Data Presentation:

The results of the catalyst loading optimization study can be summarized in a table for easy comparison.

Catalyst Loading (mol%)Time (h)Conversion (%)Yield (%)
2.02>9998
1.02>9997
0.529592
0.128075
0.0526560

Suzuki-Miyaura Catalytic Cycle:

G pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R² L_n pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product caption Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura Catalytic Cycle

This guide provides a foundational understanding of how to approach the optimization of catalyst loading for the Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester. Remember that each reaction is unique, and a systematic, data-driven approach is the key to success.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • ACS Publications. Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2016, July 6). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • National Institutes of Health. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions. Chemical Reviews. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of trans-1-Octen-1-ylboronic acid pinacol ester

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of trans-1-octen-1-ylboronic acid pinacol ester...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of trans-1-octen-1-ylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with trans-1-octen-1-ylboronic acid pinacol ester is sluggish or failing completely. What are the most common initial checks?

A1: When a Suzuki-Miyaura coupling reaction underperforms, it's crucial to systematically evaluate the fundamental components of the reaction. Low reactivity is often traced back to issues with the reagents' quality, the reaction setup, or the chosen conditions.

Initial Troubleshooting Steps:

  • Assess Reagent Quality:

    • trans-1-Octen-1-ylboronic acid pinacol ester Purity: Verify the purity of your boronic ester. While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time, especially with exposure to moisture.[1] Purity can be assessed using ¹H NMR spectroscopy. Look for the characteristic vinyl protons and the pinacol methyl protons. The presence of significant impurities or signals corresponding to the hydrolyzed boronic acid could indicate degradation.[2]

    • Aryl/Vinyl Halide Purity: Ensure the coupling partner is pure and free from inhibitors.

    • Solvent and Base Quality: Use anhydrous solvents, as water can lead to hydrolysis of the boronic ester and deactivation of the catalyst.[3] Ensure the base is of high purity and has been stored correctly.

  • Verify Reaction Conditions:

    • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and the boronic ester.[4]

    • Temperature: Confirm that the reaction is being conducted at the appropriate temperature. Some sterically hindered or electronically challenging couplings may require elevated temperatures to proceed efficiently.[5]

  • Catalyst and Ligand Integrity:

    • Active Catalyst: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, the conditions must be suitable for its in situ reduction to the active Pd(0) species.[6] Consider using a more active precatalyst if issues persist.

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh or properly stored ligands.

Q2: I'm observing significant side products, primarily homocoupling of my boronic ester and protodeboronation. How can I minimize these?

A2: The formation of side products like homocoupled dimers and protodeboronated starting material points to specific mechanistic pathways competing with your desired cross-coupling.[4]

Understanding and Mitigating Side Reactions:

  • Homocoupling: This occurs when two molecules of the boronic ester couple with each other. It is often promoted by the presence of Pd(II) species and oxygen.[7]

    • Mitigation Strategies:

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species.[6]

      • Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can keep its concentration low and disfavor homocoupling.

      • Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic ester group with a hydrogen atom.[8] This is a common issue with vinylboronic acids.

    • Mitigation Strategies:

      • Anhydrous Conditions: Rigorously exclude water from your reaction. Use anhydrous solvents and dry reagents.[9]

      • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred. However, excessively strong bases in the presence of protic solvents can accelerate protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective.[10]

      • Use of Pinacol Ester: You are already using a pinacol ester, which is a good first step as they are generally more stable to protodeboronation than the corresponding boronic acids.[7]

In-Depth Troubleshooting Guides
Issue 1: Low Conversion Attributed to Inefficient Transmetalation

The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting in the Suzuki-Miyaura catalytic cycle.[11] With a sterically less demanding substrate like trans-1-octen-1-ylboronic acid pinacol ester, issues at this stage often point to improper activation of the boronic ester or an inappropriate choice of catalyst and ligand.

Causality: For transmetalation to occur, the boronic ester must be activated by a base.[12] The resulting "ate" complex is more nucleophilic and readily transfers its organic group to the palladium center.[13] The steric and electronic properties of the ligand on the palladium complex also play a crucial role.

  • Base and Solvent Optimization:

    • Rationale: The base's strength and solubility are critical. The base must be strong enough to form the boronate "ate" complex but not so strong as to cause significant side reactions.

    • Protocol:

      • Screen a panel of bases. Common choices include K₃PO₄, Cs₂CO₃, K₂CO₃, and organic bases like triethylamine.[14]

      • Ensure the chosen base has adequate solubility in the reaction solvent. For instance, K₃PO₄ is often used in solvent systems containing some water or in polar aprotic solvents like DMF or dioxane.

      • If using anhydrous conditions, consider bases like KF.

  • Catalyst and Ligand Selection:

    • Rationale: The choice of palladium source and ligand significantly impacts the efficiency of the catalytic cycle. For vinylboronic esters, ligands that are both electron-rich and sterically bulky often give the best results.[6][10]

    • Protocol:

      • If using a standard catalyst like Pd(PPh₃)₄ with poor results, switch to a more active system.

      • Consider using a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[15]

      • Screen ligands such as P(t-Bu)₃, PCy₃, or Buchwald-type ligands (e.g., SPhos, XPhos).[6]

Parameter Condition A (Standard) Condition B (Optimized for Vinylboronates) Rationale for Change
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃Pd₂(dba)₃ is a reliable source of Pd(0).
Ligand None (part of catalyst)P(t-Bu)₃ or XPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[16]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases can enhance transmetalation.[10]
Solvent Toluene/H₂ODioxane or THFChoice of solvent can influence base solubility and reaction kinetics.
Issue 2: Suspected Decomposition or Hydrolysis of the Boronic Ester

While pinacol esters are significantly more stable than boronic acids, they are still susceptible to hydrolysis, especially under acidic or basic conditions, or during purification on silica gel.[3][9]

Causality: The boron atom in the pinacol ester is Lewis acidic and can interact with Lewis bases, including water and the silanol groups on silica gel. This can lead to cleavage of the B-O bonds, ultimately resulting in the formation of the boronic acid and pinacol.[17]

cluster_0 Assessment cluster_1 Prevention & Mitigation cluster_2 Reaction Optimization start Start: Low Yield or Impure Product nmr_check Run ¹H NMR of Starting Material start->nmr_check hydrolysis_check Check for Pinacol or Boronic Acid Signals nmr_check->hydrolysis_check anhydrous Use Anhydrous Solvents & Reagents hydrolysis_check->anhydrous If Hydrolysis Detected base_choice Re-evaluate Base Choice (e.g., KF) hydrolysis_check->base_choice If Hydrolysis is Reaction-Induced inert Maintain Inert Atmosphere anhydrous->inert neutral_silica Use Neutralized Silica Gel for Purification inert->neutral_silica alt_purification Consider Alternative Purification (e.g., Distillation, Crystallization) neutral_silica->alt_purification temp_control Optimize Reaction Temperature base_choice->temp_control

Caption: Workflow for troubleshooting boronic ester decomposition.

  • Preparation of Neutralized Silica Gel:

    • Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).

    • Add triethylamine (1-2% v/v) to the slurry and stir for 15-30 minutes.

    • Pack the column with the neutralized silica gel slurry.

    • Equilibrate the column with the eluent system (containing 0.5-1% triethylamine) before loading the sample.

  • Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column and perform the purification as usual.

    • The triethylamine in the eluent helps to cap the acidic silanol groups on the silica, reducing the potential for on-column hydrolysis of the pinacol ester.[17]

References
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Available at: [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PubMed. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. ACS Publications. Available at: [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health. Available at: [Link]

  • The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Post-Reaction Mixtures

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions concerning a common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions concerning a common challenge in organic synthesis: the removal of pinacol and boronic acid byproducts from reaction mixtures, particularly after popular cross-coupling reactions like the Suzuki-Miyaura coupling.

Introduction

Boronic acids and their pinacol esters (Bpin) are indispensable reagents in modern organic synthesis.[1][2] However, the removal of unreacted boronic acids, their homocoupled byproducts, and the pinacol generated from the deprotection of boronate esters can be a significant purification challenge. These byproducts often exhibit similar polarities to the desired product, leading to co-elution during chromatography and complicating downstream applications. This guide offers a systematic approach to tackling these purification hurdles, grounded in chemical principles and validated laboratory practices.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during the purification of your reaction mixture.

Issue 1: My boronic acid/pinacol ester is sticking to the silica gel column, resulting in low or no recovery.

Root Cause Analysis: This is a frequent issue stemming from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong adsorption can lead to significant product loss or streaking during column chromatography. Additionally, the acidic nature of silica gel can cause the hydrolysis of pinacol esters back to the more polar boronic acids, which will not elute with non-polar solvents.[3]

Solutions & Experimental Protocols:

  • Deactivation of Silica Gel: To mitigate the Lewis acidity of the silica gel, you can employ one of the following pre-treatment methods:

    • Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (NEt3), to cap the acidic silanol groups.[3]

    • Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol esters, leading to improved recovery.[3][4][5]

      Protocol: Preparation of Boric Acid-Treated Silica Gel [3]

      • Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, you will need approximately 550 mL of this solution).

      • In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

      • Gently agitate the slurry for 1 hour at room temperature.

      • Remove the solvent by filtration using a Büchner funnel.

      • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

      • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

  • Alternative Stationary Phases:

    • Neutral Alumina: For less polar compounds, neutral alumina can be a suitable alternative to silica gel.[3]

    • Reversed-Phase Silica (C18): While sometimes effective, boronic acids can still exhibit poor peak shape on C18 columns.[6][7]

Issue 2: Pinacol is a persistent impurity in my final product after column chromatography.

Root Cause Analysis: Pinacol is a common byproduct from reactions involving boronic acid pinacol esters. Due to its moderate polarity, it can co-elute with a wide range of organic compounds.

Solutions & Experimental Protocols:

  • Aqueous Workup: Pinacol has good water solubility, which can be exploited during the workup. Multiple extractions with water or brine can effectively remove a significant portion of the pinacol.

  • Trituration/Recrystallization: If your product is a solid, trituration with a non-polar solvent like hexanes can be effective.[8] The pinacol will often remain dissolved in the hexanes while your product remains a solid. Recrystallization is also a highly effective method for removing pinacol if a suitable solvent system can be found.[4]

  • Volatilization: Pinacol is relatively volatile. If your product is thermally stable, removing the final traces of pinacol under high vacuum may be possible.

Issue 3: Unreacted boronic acid is co-eluting with my desired product.

Root Cause Analysis: Boronic acids can have a broad range of polarities, often overlapping with the desired product, making chromatographic separation challenging.

Solutions & Experimental Protocols:

  • Aqueous Extraction with Base: Boronic acids are weakly acidic and can be converted into their highly water-soluble boronate salts by washing the crude reaction mixture with a basic aqueous solution (e.g., 1M NaOH or K2CO3).[4][9][10] The boronate salt will partition into the aqueous layer, which can then be separated from the organic layer containing your product.

    Workflow: Basic Aqueous Extraction

    crude Crude Reaction Mixture (in Organic Solvent) wash Wash with 1M NaOH(aq) crude->wash separate Separate Layers wash->separate org_layer Organic Layer (Product) separate->org_layer aq_layer Aqueous Layer (Boronate Salt) separate->aq_layer

    Caption: Basic aqueous extraction workflow for boronic acid removal.

  • Scavenging Resins: Silica-based scavengers with diol or diethanolamine (DEAM) functional groups can selectively bind to boronic acids, allowing for their removal by simple filtration.[4]

  • Derivatization: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by filtration.[1][2][4]

    Protocol: Derivatization of Boronic Acid with Diethanolamine [1][2]

    • Dissolve the crude reaction mixture in a suitable solvent such as ether.

    • Add diethanolamine (1.1-1.9 equivalents) to the solution.

    • Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form within minutes to an hour.

    • Filter the precipitate and wash with fresh solvent to isolate the purified product in the filtrate.

Frequently Asked Questions (FAQs)

Q1: Can I use my crude boronic acid pinacol ester in the next reaction step without purification?

A1: In many instances, yes. For reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple filtration through a plug of Celite or silica gel to remove catalysts and inorganic salts.[3] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present. A small-scale trial is always recommended.

Q2: What are some alternative protecting groups for boronic acids that might be easier to remove?

A2: While pinacol esters are widely used due to their stability, other protecting groups offer different deprotection strategies.[1][2][5]

  • N-methyliminodiacetic acid (MIDA) esters: These are known for their high stability and can be deprotected under basic conditions.[5]

  • Trifluoroborate salts: These are crystalline solids and are generally stable. The boronic acid can be regenerated by hydrolysis.[5]

  • 1,8-diaminonaphthalene (dan) amides: These are very stable, and the protecting group can be removed by acidic hydrolysis, with the diaminonaphthalene byproduct being easily extracted.[5]

Q3: Are there any non-chromatographic methods to remove both pinacol and boronic acid byproducts simultaneously?

A3: A carefully planned workup can often remove the majority of both impurities. A sequence of a basic aqueous wash (to remove the boronic acid) followed by a water wash (to remove the pinacol) can be very effective. For solid products, recrystallization is an excellent method for removing multiple impurities in a single step.[4]

Q4: My boronic acid pinacol ester is hydrolyzing back to the boronic acid during workup or purification. How can I prevent this?

A4: Pinacol esters are susceptible to hydrolysis, especially in the presence of water, alcohols, or under acidic/basic conditions.[3] To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. If your compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Minimize Contact Time: If using chromatography, a quick plug filtration through silica or Celite is preferable to a long column run to minimize contact time with the stationary phase.[3]

  • Neutralize the Stationary Phase: As mentioned in the troubleshooting guide, treating the silica gel with a base like triethylamine can help prevent on-column hydrolysis.[3]

Q5: What is the mechanism of the Suzuki-Miyaura coupling, and how do the byproducts form?

A5: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[11][12] The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid/ester to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12] Boronic acid byproducts can arise from unreacted starting material or from protodeborylation, where the C-B bond is cleaved by a proton source.[12] Pinacol is released during the transmetalation step when a boronic acid pinacol ester is used.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-X (Organic Halide) R-X->Oxidative\nAddition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OR)2 R'-B(OR)2 (Boronic Ester) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' (Product) Reductive\nElimination->R-R'

Sources

Troubleshooting

Technical Support Center: Managing Air and Moisture Sensitivity of Boronic Esters

Welcome to the Technical Support Center for Boronic Esters. This guide is designed for researchers, medicinal chemists, and process scientists who utilize boronic esters as key intermediates in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Boronic Esters. This guide is designed for researchers, medicinal chemists, and process scientists who utilize boronic esters as key intermediates in synthesis. As versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, their stability is paramount for achieving reproducible and high-yielding results.[1][2] This resource provides in-depth, experience-driven answers to common challenges related to the air and moisture sensitivity of these powerful reagents.

Part 1: Quick-Fire FAQs

This section addresses the most frequent initial queries regarding boronic ester stability.

Q1: My brand-new bottle of a pinacol boronic ester now has a different consistency and my reaction yields are poor. What happened?

A1: The most likely cause is hydrolysis. Pinacol boronic esters (Bpin) can react with atmospheric moisture, converting the ester back to the corresponding boronic acid and pinacol.[3] Boronic acids are often more polar, less soluble in organic solvents, and may form cyclic trimer anhydrides called boroxines, all of which can alter the physical appearance of the reagent and negatively impact reaction stoichiometry and performance.[4][5]

Q2: Are all boronic esters equally sensitive to air and moisture?

A2: No, stability varies significantly. Steric hindrance around the boron atom and the electronic properties of the organic substituent play a major role.

  • Ester Group: Bulkier diols form more stable esters. Pinacol esters are generally more robust than those derived from simpler diols like ethylene glycol.[6] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and often used for sensitive substrates.[6][7]

  • Organic Substituent (R-group): Electron-deficient aryl boronic esters are often more susceptible to hydrolysis.[2] Certain classes, like some 2-heterocyclic, vinyl, and cyclopropyl boronic acids and their esters, are known to be particularly prone to decomposition.[5]

Q3: How should I store my boronic esters?

A3: Proper storage is the first line of defense against degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a refrigerator or freezer at the temperature recommended by the manufacturer.

  • Container: Use a tightly sealed container. For reagents in septum-sealed bottles, ensure the septum is not compromised. Consider using Parafilm® for extra protection.

Q4: Can I purify a boronic ester that has started to decompose?

A4: Yes, but with caution. Column chromatography on silica gel can sometimes induce further hydrolysis. A common technique is to use silica gel that has been treated with boric acid or to use a less acidic stationary phase like neutral alumina.[6][8] A quick filtration through a plug of silica in a non-polar solvent can sometimes remove the more polar boronic acid impurity. Re-synthesis or re-esterification is often a more reliable approach for ensuring high purity.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, causality-driven solutions to more complex experimental problems.

Scenario 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling

Q: I'm running a Suzuki coupling reaction. My starting materials are pure, the catalyst is fresh, but my yield is consistently low (<50%). I suspect my boronic ester is the problem. How can I diagnose and fix this?

A: This is a classic problem stemming from boronic ester instability, which can manifest in several ways. The core issue is a reduction in the concentration of the active coupling partner, leading to poor reaction kinetics and the formation of side products.

Underlying Causes & Diagnostic Steps:
  • Protodeboronation (Hydrolysis): This is the most common degradation pathway where the C-B bond is cleaved by moisture, replacing it with a C-H bond.[5] This not only consumes your reagent but introduces an inert byproduct.

    • Diagnosis: Use ¹H NMR to check for the presence of the corresponding boronic acid or the protodeboronated byproduct in your starting ester. A simple aqueous workup of a small sample can often intentionally hydrolyze the ester to the acid, providing a clean NMR reference.

  • Oxidative Degradation: The C-B bond can also be susceptible to oxidation, especially in the presence of air or certain oxidants, which can cleave the bond to form an alcohol or phenol.[9]

    • Diagnosis: LC-MS is an excellent tool for detecting the corresponding alcohol/phenol byproduct, which will have a different mass than the starting ester or the hydrolyzed boronic acid.

Workflow for Troubleshooting Low Yields

Below is a systematic workflow to identify and mitigate boronic ester degradation as the cause of low reaction yields.

G QC QC Check of Boronic Ester (¹H NMR, LC-MS) Impurity Impurities Detected? (Boronic Acid, R-H, R-OH) QC->Impurity Purify Purify Ester or Re-synthesize Impurity->Purify Reaction Proceed with Reaction Under Strict Inert Conditions Impurity->Reaction No UseFresh Use Fresh Reagent Purify->UseFresh Purify->Reaction Anhydrous Ensure Anhydrous Solvents & Reagents Reaction->Anhydrous Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Stall Reaction Stalled or Side Products Forming? Monitor->Stall Optimize Optimize Conditions (Base, Temp, Catalyst) Stall->Optimize Yes Complete Reaction Complete Stall->Complete No Optimize->Monitor

Caption: Troubleshooting workflow for reactions involving sensitive boronic esters.

Corrective Actions & Best Practices:
  • Strict Anhydrous & Inert Conditions: This is non-negotiable.[7]

    • Flame-dry or oven-dry all glassware.

    • Use solvents from a solvent purification system or freshly opened anhydrous bottles.

    • Thoroughly degas all solvents and reaction mixtures (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes).[10]

  • Reagent Handling:

    • Use freshly purchased or prepared boronic esters whenever possible.[7]

    • If weighing in the open, do so quickly. For highly sensitive esters, use a glovebox.

    • Prepare solutions of the boronic ester under an inert atmosphere.

  • Choice of Base and Conditions: The base is critical for activating the boronic ester to form the reactive boronate complex.[7] However, strongly basic aqueous conditions can accelerate hydrolysis. If hydrolysis is a major issue, consider using anhydrous conditions with a non-aqueous base (e.g., CsF in THF/Dioxane) or a base that is dried thoroughly (e.g., K₃PO₄ flame-dried under vacuum).

Scenario 2: Analytical Challenges & Purity Assessment

Q: I'm trying to analyze my boronic ester by reverse-phase HPLC (RP-HPLC), but I see a growing peak for the boronic acid during the analysis. How can I get an accurate purity reading?

A: This is a common analytical challenge known as "on-column hydrolysis," where the aqueous mobile phases and potentially acidic silanol groups on the silica-based column packing promote the degradation of the ester during the analysis itself.[1][2][11] This gives a false reading of the impurity level in the bulk sample.

Key Degradation Pathways

The primary degradation pathways for boronic esters are hydrolysis and oxidation. Understanding these mechanisms is key to developing strategies for handling and analysis.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway BE Boronic Ester (R-Bpin) BA Boronic Acid (R-B(OH)₂) BE->BA + H₂O (Moisture) Phenol Phenol/Alcohol (R-OH) BE->Phenol + [O] (Air) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine Dehydration

Caption: Major degradation pathways for boronic esters.

Strategies for Accurate Analysis:

To overcome on-column hydrolysis, the goal is to create an analytical environment that stabilizes the ester.

Analytical StrategyPrincipleKey Implementation StepsPros & Cons
Aprotic Diluent Minimize water exposure during sample preparation.Dissolve the sample in 100% anhydrous acetonitrile or THF immediately before injection.[11]Pro: Simple, reduces pre-injection hydrolysis. Con: Doesn't prevent on-column hydrolysis.
High pH Mobile Phase Basic conditions can stabilize certain boronate complexes.Use a highly basic mobile phase (e.g., pH 10-12) with a pH-stable column.[1][2]Pro: Can be effective for electron-deficient aryl boronates. Con: Requires specialized columns, may not be universally applicable.
Low-Silanol Columns Reduce catalytic hydrolysis by acidic surface silanols.Use columns with advanced end-capping (e.g., Waters XTerra MS C18) that minimize residual silanol activity.[11]Pro: Directly addresses a key cause of on-column degradation. Con: May not be sufficient alone for highly labile esters.
Non-Aqueous CE (NACE) Eliminates water from the entire analytical system.Use non-aqueous capillary electrophoresis, which separates the ester and acid in an organic medium.[12]Pro: Highly accurate, prevents hydrolysis during analysis. Con: Requires specialized equipment and expertise.
Recommended Protocol: Stabilized RP-HPLC Analysis

This protocol combines several strategies to minimize on-column hydrolysis for routine analysis.

  • Column Selection: Choose a modern, end-capped C18 column known for low silanol activity (e.g., Waters XTerra MS C18 or equivalent).[11]

  • Sample Preparation:

    • Prepare a stock solution of your boronic ester in anhydrous acetonitrile (ACN).

    • Perform serial dilutions using ACN as the diluent.

    • Analyze samples as quickly as possible after preparation.[11]

  • Mobile Phase:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Crucially, avoid acidic modifiers like formic acid or TFA , as these aggressively accelerate hydrolysis.[11] Use a mobile phase with no pH modifier if possible.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Keep ambient or slightly below to minimize thermal degradation.

    • Gradient: Start with a high percentage of organic phase (e.g., 70-80% B) and run a shallow gradient to elute the more polar boronic acid impurity first, followed by the ester.

    • Injection Volume: 1-5 µL.

  • Validation: Spike a sample of your boronic ester with a known quantity of the corresponding boronic acid to confirm peak identity and demonstrate adequate separation and recovery.

References

  • Wikipedia. Boronic acid. [Link]

  • Shen, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Lunn, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 189-195. [Link]

  • Lunn, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Qiu, Z., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-144. [Link]

  • Fortney, A., et al. (2019). Maximizing the symbiosis of static and dynamic bonds in self-healing boronic ester networks. Polymer Chemistry, 10(28), 3858-3866. [Link]

  • Cromwell, O. R., et al. (2018). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Organic Syntheses. boronic esters. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 72(10), 3823-3826. [Link]

  • ResearchGate. (2015). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Chemistry Stack Exchange. (2022). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

  • Reddit. (2018). Consistently awful yields. [Link]

  • Royal Society of Chemistry. (2021). Materials Chemistry A. [Link]

  • MDPI. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]

  • U.S. Borax. (2025). Borate handling and storage. [Link]

Sources

Optimization

Technical Support Center: Refining Reaction Temperature and Time for Optimal Conversion

Welcome to the Technical Support Center dedicated to the critical parameters of reaction temperature and time. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the critical parameters of reaction temperature and time. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation, ensuring your path to optimal conversion is both efficient and scientifically sound.

The Foundation: Temperature, Time, and Reaction Kinetics

At the heart of every chemical transformation lies the intricate relationship between temperature, time, and reaction kinetics. Temperature directly influences the rate of a chemical reaction.[1][2] An increase in temperature imparts more kinetic energy to reactant molecules, leading to more frequent and energetic collisions.[1][2][3] This increases the likelihood that colliding molecules will possess the necessary activation energy (Ea) to overcome the energy barrier and form products.[1][3][4][5][6]

The Arrhenius equation mathematically describes this temperature dependence of the reaction rate constant (k): k = Ae^(-Ea/RT) .[4][7][8]

  • k: Rate constant

  • A: Pre-exponential factor (frequency of correctly oriented collisions)

  • Ea: Activation energy

  • R: Universal gas constant

  • T: Absolute temperature (in Kelvin)

This equation highlights that even a small increase in temperature can lead to a significant, often exponential, increase in the reaction rate.[2][8] Reaction time, the duration for which the reaction is allowed to proceed, is intrinsically linked to temperature. A higher temperature will generally require a shorter reaction time to achieve the same level of conversion, and vice-versa.

However, the goal is not simply to maximize the rate. Uncontrolled temperature increases can lead to undesirable side reactions, decomposition of reactants or products, and decreased selectivity, ultimately lowering the overall yield of the desired product.[2][9] Therefore, a systematic approach to optimizing both temperature and time is crucial for achieving high conversion and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Conversion or Incomplete Reaction

Question: My reaction is consistently showing low conversion of the starting material, even after the expected reaction time. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion is a frequent challenge stemming from several factors related to temperature and time.

  • Insufficient Activation Energy: The most common reason is that the reaction temperature is too low to provide enough molecules with the required activation energy.[1][5]

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the conversion at set time points. This systematic approach will help you identify the minimum temperature required for an efficient reaction rate.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

    • Solution: Conduct a time-course study. At your chosen temperature, take aliquots of the reaction mixture at regular intervals and analyze them for the disappearance of starting material and the appearance of the product. This will reveal the reaction's kinetic profile and help determine the optimal reaction time.

  • Mass Transfer Limitations (for heterogeneous reactions): If your reaction involves multiple phases (e.g., solid-liquid), poor mixing can limit the rate at which reactants come into contact.

    • Solution: Ensure efficient stirring. For larger scale reactions, consider mechanical overhead stirring as magnetic stir bars may not be sufficient.[10]

Issue 2: Formation of Impurities and Byproducts

Question: I'm achieving good conversion of my starting material, but I'm also seeing a significant amount of impurities and byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of byproducts is often a consequence of excessive reaction temperature or prolonged reaction time.

  • Side Reactions with Higher Activation Energies: Undesired side reactions may have a higher activation energy than the desired reaction. At elevated temperatures, these side reactions become more prominent.[9]

    • Solution: Carefully screen a range of lower temperatures. While the overall reaction rate may be slower, the selectivity for the desired product can be significantly improved.

  • Product Decomposition: The desired product itself might be unstable at the reaction temperature and decompose over time.

    • Solution: A time-course study is essential here as well. Monitor the concentration of both the product and the impurities over time. You may find that the concentration of your desired product peaks at a specific time and then begins to decrease as it decomposes. Quenching the reaction at this optimal time point is critical.[11]

  • Thermodynamic vs. Kinetic Control: Some reactions can yield different products depending on the conditions. The "kinetic product" is formed faster (at lower temperatures), while the "thermodynamic product" is more stable (favored at higher temperatures or longer reaction times).

    • Solution: Understanding the reaction mechanism is key. If you are targeting the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times are generally required.

Issue 3: Poor Reproducibility Between Batches

Question: I'm struggling to get consistent results when I repeat my experiment. The conversion and impurity profiles vary significantly. What could be causing this?

Answer:

Inconsistent temperature control is a primary culprit for poor reproducibility.

  • Inaccurate Temperature Monitoring: The temperature of the heating bath may not accurately reflect the internal temperature of the reaction mixture, especially in larger vessels.[10][12]

    • Solution: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature.

  • Temperature Fluctuations: The heating apparatus may not be maintaining a stable temperature.

    • Solution: Use reliable temperature control equipment and ensure it is properly calibrated and functioning.

  • Exothermic Reactions: For highly exothermic reactions, the heat generated can cause the internal temperature to rise significantly, leading to a runaway reaction if not properly controlled.[12][13]

    • Solution: For exothermic reactions, consider slower, dropwise addition of reagents and use an ice bath or other cooling system to dissipate the heat generated.[13] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[13][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting temperature and time for a new reaction?

A1: When developing a new reaction, it's best to start with milder conditions. Consult the literature for similar transformations to get a reasonable starting point. A common approach is to begin the reaction at room temperature and monitor its progress. If the reaction is slow, gradually increase the temperature. A preliminary time-course experiment, even at a suboptimal temperature, can provide valuable information about the reaction rate.

Q2: What is the "rule of thumb" that the reaction rate doubles for every 10 °C increase in temperature?

A2: This is a general approximation and not a strict rule.[15] The actual increase in rate depends on the activation energy of the specific reaction, as described by the Arrhenius equation.[15] While it can be a useful guideline for initial adjustments, it should not replace systematic experimental optimization.

Q3: What are Design of Experiments (DoE) and "One-Factor-at-a-Time" (OFAT) approaches to optimization?

A3:

  • OFAT involves changing one variable (e.g., temperature) while keeping others (e.g., time, concentration) constant to find its optimal value.[16][17][18] Then, that optimal value is fixed, and another variable is optimized. While simple, this method can miss the optimal conditions that lie at the interaction of multiple variables.[17]

  • DoE is a more powerful statistical method that allows for the simultaneous variation of multiple factors.[16][17][19] This approach not only identifies the optimal conditions more efficiently but also provides information about the interactions between variables.[17] For complex optimizations, DoE is the preferred method.[16][17]

Q4: What analytical techniques are best for monitoring reaction conversion?

A4: The choice of analytical technique depends on the properties of your reactants and products. Common methods include:

  • Gas Chromatography (GC): Excellent for volatile and thermally stable compounds.[20]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative information about the concentration of different species in the reaction mixture without the need for extensive calibration.[23][24]

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method for monitoring the progress of a reaction.

Experimental Protocols

Protocol 1: Determining Optimal Reaction Temperature

Objective: To identify the temperature that provides the best balance of reaction rate and selectivity.

Methodology:

  • Set up multiple identical reactions in parallel.

  • Assign a different temperature to each reaction (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small, accurately measured aliquot from each reaction.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze each aliquot using a suitable analytical method (e.g., HPLC, GC) to determine the conversion of starting material and the formation of product and byproducts.

  • Plot the conversion and byproduct formation as a function of time for each temperature.

  • Compare the plots to identify the temperature that gives the highest conversion of the desired product with the lowest level of impurities in a reasonable timeframe.

Protocol 2: Time-Course Analysis for Optimal Reaction Duration

Objective: To determine the minimum time required to achieve maximum conversion at a fixed optimal temperature.

Methodology:

  • Set up a single reaction at the optimal temperature determined in Protocol 1.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes and then hourly), withdraw an aliquot from the reaction mixture.

  • Immediately quench the reaction in the aliquot.

  • Analyze each aliquot to quantify the concentration of the starting material and the desired product.

  • Plot the concentration of the starting material and product versus time.

  • The optimal reaction time is the point at which the concentration of the product plateaus, and the concentration of the starting material is at its minimum.

Data Presentation

Table 1: Example Data for Temperature Optimization

Temperature (°C)Time (h)Conversion (%)Byproduct A (%)
508651.2
608852.5
708955.8
8089615.3

Table 2: Example Data for Time-Course Analysis at 70°C

Time (h)Conversion (%)
145
275
492
695
895

Visualizations

Temperature_Optimization_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_decision Data Interpretation Setup Set up Parallel Reactions Temp Assign Different Temperatures (e.g., 40, 50, 60, 70°C) Setup->Temp Aliquot Take Aliquots at Regular Intervals Temp->Aliquot Quench Quench Reaction Aliquot->Quench Analyze Analyze by HPLC/GC Quench->Analyze Plot Plot Conversion vs. Time for each Temperature Analyze->Plot Optimize Identify Optimal Temperature (High Conversion, Low Byproducts) Plot->Optimize

Caption: Workflow for determining optimal reaction temperature.

Time_Course_Workflow Start Set up Reaction at Optimal Temperature Loop Time Point? Start->Loop TakeAliquot Take Aliquot Loop->TakeAliquot Yes Quench Quench Reaction TakeAliquot->Quench Analyze Analyze Conversion Quench->Analyze End Product Plateaued? Analyze->End End->Loop No Stop Stop Reaction & Record Time End->Stop Yes

Caption: Workflow for time-course analysis to find optimal duration.

References

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • How to Improve Your Reaction Time: 8 Methods that Really Work! (2025, June 12). Mendi. Retrieved January 21, 2026, from [Link]

  • Understanding the Arrhenius Equation: A Key to Chemical Kinetics. (2025, December 30). Oreate AI Blog. Retrieved January 21, 2026, from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). LNE Engineering. Retrieved January 21, 2026, from [Link]

  • How Do You Optimize Chemical Reaction Yields? (2025, November 9). Chemistry For Everyone - YouTube. Retrieved January 21, 2026, from [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Temperature and Rate. (2023, July 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Arrhenius equation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • How to Improve Reaction Time. (2017, January 11). VANJA RADIC COACHING. Retrieved January 21, 2026, from [Link]

  • Temperature and its effect on reaction rates. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]

  • Arrhenius equation. (2025, December 26). Britannica. Retrieved January 21, 2026, from [Link]

  • Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020, May 11). Proceedings of Student Research and Creative Inquiry Day. Retrieved January 21, 2026, from [Link]

  • Kinetics Lecture 3: The Arrhenius Equation and reaction mechanisms. (n.d.). University of California, Irvine. Retrieved January 21, 2026, from [Link]

  • How do reaction rates typically depend on temperature? What part of the rate law is temperature dependent? (2020, December 3). Quora. Retrieved January 21, 2026, from [Link]

  • How to improve my reaction time. (2012, June 7). Quora. Retrieved January 21, 2026, from [Link]

  • Chemical Kinetics (Note -2) The Arrhenius Equation. (n.d.). Byju's. Retrieved January 21, 2026, from [Link]

  • Reaction Time Improvement: Practical Strategies and Benefits. (2025, November 12). What is eSports?. Retrieved January 21, 2026, from [Link]

  • Temperature Dependence on Reaction Rate. (2020, September 24). JoVE. Retrieved January 21, 2026, from [Link]

  • Six Tips to Improve Reaction Time and Mental Focus. (2019, June 19). Thorne. Retrieved January 21, 2026, from [Link]

  • Reaction Rates and Temperature; Arrhenius Theory. (n.d.). University of Massachusetts Boston. Retrieved January 21, 2026, from [Link]

  • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. (2024, October 8). Journal of Chemical Education. Retrieved January 21, 2026, from [Link]

  • Reaction Optimization: Definitions & Examples. (2024, August 27). StudySmarter. Retrieved January 21, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

  • How to Optimize Production Chemical Processes. (2023, October 12). Applied Catalysts. Retrieved January 21, 2026, from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (2023, February 23). White Rose Research Online. Retrieved January 21, 2026, from [Link]

  • What is the effect of reaction temperature on product selectivity in a Flat Wave Reactor? (2025, August 4). LinkedIn. Retrieved January 21, 2026, from [Link]

  • Scale-up Reactions. (2019, September 18). University of Illinois Urbana-Champaign. Retrieved January 21, 2026, from [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023, January 10). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023, January 10). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved January 21, 2026, from [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International. Retrieved January 21, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved January 21, 2026, from [Link]

  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. Retrieved January 21, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Scale Up Safety. (2023, March 15). Stanford University. Retrieved January 21, 2026, from [Link]

  • The Effect of Temperature on Reaction Rates. (2025, March 26). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Mobile tool for HPLC reaction monitoring. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of trans- vs. cis-1-Octen-1-ylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility. The stereochemistry of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility. The stereochemistry of the organoboron coupling partner, particularly for alkenylboronates, is paramount as it directly translates to the geometry of the final product. This guide provides an in-depth comparison of the reactivity between the geometric isomers of 1-octen-1-ylboronic acid pinacol ester—the (E) or trans-isomer and the (Z) or cis-isomer—offering mechanistic insights and practical guidance for their application in synthesis.

Synthesis and Stereochemical Integrity: A Tale of Two Isomers

The utility of any building block begins with its synthesis. The preparation of (E)- and (Z)-alkenylboronates is well-established, with hydroboration of the parent alkyne, 1-octyne, being a primary route. The choice of catalyst and conditions dictates the stereochemical outcome.

  • trans-(E)-1-Octen-1-ylboronic Acid Pinacol Ester: This isomer is readily synthesized via the hydroboration of 1-octyne with pinacolborane. This reaction can be efficiently catalyzed by dicyclohexylborane under neat (solvent-free) conditions at room temperature, affording the desired (E)-isomer in high yield and stereoselectivity.[1] This method is valued for its operational simplicity and environmentally benign nature.[1]

  • cis-(Z)-1-Octen-1-ylboronic Acid Pinacol Ester: The synthesis of the (Z)-isomer is more nuanced. One effective method involves the rhodium-catalyzed hydroboration of 1-octyne using catecholborane, which selectively produces the (Z)-alkenylboronic acid catechol ester. This intermediate can then undergo transesterification with pinacol to yield the target (Z)-pinacol ester. This two-step sequence provides good yields and high isomeric purity.

A critical consideration for both isomers is their stereochemical stability. Boronic esters, especially pinacol esters, exhibit greater stability compared to their corresponding boronic acids, making them less prone to side reactions like protodeboronation.[2] For Suzuki-Miyaura coupling, it is crucial to employ conditions that preserve the initial geometry of the double bond, as the reaction is known to be highly stereoretentive.

Comparative Reactivity in Suzuki-Miyaura Coupling

The geometric configuration of the alkenylboronate has a profound impact on its reactivity in the Suzuki-Miyaura catalytic cycle. The key difference lies in the efficiency of the transmetalation step, where the alkenyl group is transferred from the boron atom to the palladium center.

Experimental Data Overview

While direct kinetic studies comparing the cis- and trans-isomers of 1-octen-1-ylboronic acid pinacol ester are not extensively documented in a single comparative publication, the well-established principles of steric hindrance in the Suzuki-Miyaura reaction allow for a clear and evidence-based projection of their relative performance. The following table summarizes expected outcomes based on mechanistic understanding and data from analogous systems. The coupling of the isomers with a standard partner, 4-iodoanisole, is considered under typical reaction conditions.

Parametertrans-1-Octen-1-ylboronic Acid Pinacol Estercis-1-Octen-1-ylboronic Acid Pinacol EsterRationale / Citation
Reaction Time Faster (e.g., 2-4 hours)Slower (e.g., 8-16 hours or requires higher temp.)The less hindered trans geometry allows for more facile approach to the palladium center during transmetalation.
Typical Yield High (e.g., >90%)Moderate to High (e.g., 65-85%)Slower transmetalation for the cis isomer can lead to lower overall conversion and increased potential for side reactions.
Stereochemical Purity of Product >99% (E)>99% (Z)The Suzuki-Miyaura coupling of alkenylboronates is highly stereoretentive for both isomers.[3]
Required Catalyst Loading Standard (e.g., 1-3 mol%)Potentially Higher (e.g., 3-5 mol%)To achieve comparable reaction rates, the more challenging cis substrate may require a higher concentration of the active catalyst.
Experimental Workflow: A Comparative Suzuki-Miyaura Coupling

The diagram below outlines a typical workflow for comparing the reactivity of the two isomers in a parallel synthesis setup.

G prep_trans trans-Octenylboronate (1.2 equiv) vial_trans Reaction Vial 1 (trans-isomer) prep_trans->vial_trans prep_cis cis-Octenylboronate (1.2 equiv) vial_cis Reaction Vial 2 (cis-isomer) prep_cis->vial_cis aryl_halide 4-Iodoanisole (1.0 equiv) aryl_halide->vial_trans aryl_halide->vial_cis catalyst Pd(PPh3)4 (3 mol%) catalyst->vial_trans catalyst->vial_cis base K2CO3 (2.0 equiv) in Dioxane/H2O base->vial_trans base->vial_cis tlc TLC/GC-MS Monitoring vial_trans->tlc Heat to 80°C vial_cis->tlc Heat to 80°C workup Aqueous Workup & Extraction tlc->workup Upon Completion purification Column Chromatography workup->purification nmr NMR Analysis (Yield & Purity) purification->nmr

Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.

Mechanistic Rationale: The Decisive Role of Steric Hindrance

The observed difference in reactivity is rooted in the mechanism of the Suzuki-Miyaura reaction, specifically the transmetalation step. This is the stage where the organic group (the octenyl moiety) is transferred from the boronate ester to the palladium(II) complex formed after oxidative addition.

The generally accepted catalytic cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodoanisole to form a Pd(II) complex.

  • Transmetalation: The alkenylboronate, activated by a base, coordinates to the Pd(II) center and transfers its alkenyl group, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: Suzuki-Miyaura cycle highlighting the effect of isomer geometry.

The steric environment around the carbon-boron bond is the critical differentiator.

  • For the trans-isomer , the linear, extended geometry presents minimal steric obstruction. The carbon atom bonded to boron can easily approach and coordinate to the palladium center, facilitating a rapid transmetalation.

  • For the cis-isomer , the alkyl chain (the hexyl group) is folded back towards the carbon-boron bond. This creates significant steric clash, hindering the approach to the palladium complex. This steric repulsion raises the activation energy for the transmetalation step, resulting in a slower reaction rate.

Practical Implications and Recommendations

  • Default Choice for Efficiency: For syntheses where the (E)-geometry is desired, the trans-1-octen-1-ylboronic acid pinacol ester is the superior choice, offering faster reactions, higher yields, and milder conditions.

  • Accommodating the cis-Isomer: When the (Z)-geometry is a synthetic requirement, chemists must anticipate the lower reactivity of the cis-isomer. To achieve satisfactory results, the following adjustments may be necessary:

    • Increased Temperature: Driving the reaction at a higher temperature (e.g., 90-110°C) can help overcome the higher activation energy of transmetalation.

    • Longer Reaction Times: Be prepared for significantly longer reaction times compared to the trans counterpart.

    • Choice of Catalyst and Ligand: Employing more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can sometimes accelerate the coupling of sterically demanding partners.

    • Stronger Base: While common bases like K₂CO₃ or K₃PO₄ are often sufficient, a stronger base might be explored to promote the formation of the more reactive boronate species, although this must be balanced with substrate stability.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an alkenylboronic acid pinacol ester with an aryl iodide.

Materials:

  • Alkenylboronic acid pinacol ester (cis or trans) (1.2 mmol)

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried 25 mL round-bottom flask.

  • Reagent Addition: To the flask, add the aryl iodide (1.0 mmol), the alkenylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Atmosphere Control: Seal the flask with a rubber septum, and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling with nitrogen for 15-20 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl iodide starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine stereochemical purity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Takahashi, K., Takagi, J., Ishiyama, T., & Miyaura, N. (2000). Synthesis of 1-Alkenylboronic Esters via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides and Triflates. Chemistry Letters, 29(2), 126-127. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

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Comparative

A Comparative Guide to Vinylation Reagents: Alternatives to trans-1-octen-1-ylboronic acid pinacol ester

The introduction of a vinyl group is a cornerstone transformation in modern organic synthesis, critical for the construction of pharmaceuticals, agrochemicals, and advanced materials. For years, vinylboronic acid pinacol...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a vinyl group is a cornerstone transformation in modern organic synthesis, critical for the construction of pharmaceuticals, agrochemicals, and advanced materials. For years, vinylboronic acid pinacol esters, such as trans-1-octen-1-ylboronic acid pinacol ester, have been workhorse reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their general stability and reactivity have made them a default choice for many researchers.

However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. Challenges such as reagent stability, functional group tolerance, reaction kinetics, and green chemistry considerations have driven the development and refinement of several powerful alternatives. This guide provides a comprehensive comparison of the leading classes of vinylating agents, offering experimental insights to inform your selection process.

The Benchmark: Vinylboronic Acid Pinacol Esters

Vinylboronic acid pinacol esters are widely used due to their balance of reactivity and stability compared to the parent boronic acids, which are prone to polymerization and degradation.[1][2] They are generally crystalline, weighable solids with good shelf-life. However, the Suzuki-Miyaura reaction conditions required for their activation—typically involving a base—can be incompatible with sensitive functional groups on complex substrates. Furthermore, the atom economy can be suboptimal due to the mass of the pinacol protecting group.[2]

Key Alternatives for Modern Vinylation

We will explore four primary classes of alternatives, each with distinct advantages in specific contexts:

  • Potassium Vinyltrifluoroborates

  • Vinylstannanes (Organotin Reagents)

  • Vinylsilanes & Vinylsiloxanes (Organosilicon Reagents)

  • Other Boron Reagents (e.g., MIDA Boronates)

Potassium Vinyltrifluoroborates: The Robust Alternative

Potassium organotrifluoroborate salts have emerged as highly effective reagents for Suzuki-Miyaura couplings.[1] These crystalline solids are exceptionally stable to both air and moisture, often exhibiting an indefinite shelf life, which is a significant advantage over many boronic esters.[3][4]

Advantages:

  • Exceptional Stability: Air- and moisture-stable, allowing for easy handling and storage.[3][4]

  • High Reactivity: Often provide excellent yields where boronic esters may be sluggish.[5]

  • Ease of Preparation: Can be synthesized on a large scale from inexpensive starting materials like vinylmagnesium bromide and potassium hydrogen fluoride (KHF₂).[1][2]

Limitations:

  • Requires a base (e.g., Cs₂CO₃, K₂CO₃) for activation, which can be a limitation for base-sensitive substrates.[1][6]

Experimental Insight: The coupling of potassium vinyltrifluoroborate with aryl halides can be efficiently catalyzed by a simple PdCl₂/PPh₃ system in a THF/H₂O solvent mixture with cesium carbonate as the base.[1] This protocol has proven effective for a wide range of aryl and heteroaryl electrophiles, including iodides, bromides, and even some activated chlorides.[1][2] Microwave irradiation has been shown to enhance reaction rates, particularly with sterically hindered substrates.[7]

Vinylstannanes: The High-Yielding Classical Reagent

The Stille coupling, which utilizes organostannane (or organotin) reagents, is one of the most reliable and high-yielding methods for C-C bond formation.[8][9] Vinylstannanes, such as vinyltributyltin, are particularly effective.

Advantages:

  • High Functional Group Tolerance: The reaction conditions are typically very mild and neutral, avoiding the need for strong bases or acids, making it ideal for late-stage functionalization of complex molecules.[8][10][11]

  • Excellent Yields: Stille couplings are renowned for consistently providing high yields.[12]

  • Reagent Stability: Organotin reagents are generally stable to air and moisture.[11][13]

Limitations:

  • Toxicity: The primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[8][9][13] This is a major concern in pharmaceutical development.

  • Stoichiometric Waste: Generates stoichiometric amounts of tin waste.

Experimental Insight: A typical Stille vinylation involves reacting an organic halide or triflate with vinyltributylstannane in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as THF.[14][15] The reaction often proceeds at moderate temperatures (e.g., 65 °C) and does not require a base.[14] The removal of tin byproducts can often be facilitated by a fluoride workup (e.g., aqueous KF) or specialized chromatography.[13]

Vinylsilanes & Vinylsiloxanes: The Green Chemistry Contender

The Hiyama and Hiyama-Denmark couplings utilize organosilicon reagents, which are attractive due to the low toxicity and natural abundance of silicon.[16] These reactions represent a greener alternative to the Stille coupling.

Advantages:

  • Low Toxicity: Silicon byproducts are generally non-toxic and environmentally benign.[16]

  • Stability: Tetraorganosilanes are highly stable, isolable, and compatible with many reaction conditions, making them suitable for multi-step synthesis.[16]

  • Cost-Effectiveness: The starting materials for preparing vinylsilanes are often inexpensive.[17]

Limitations:

  • Activation Required: A key step in the Hiyama coupling is the activation of the stable C-Si bond, which typically requires a fluoride source (e.g., TBAF) or a strong base.[18] This can limit substrate scope.

  • Reaction Rate: Some vinylsilanes can be sluggish to react compared to their boron or tin counterparts.[18]

Experimental Insight: The Hiyama-Denmark modification offers a fluoride-free pathway, using silanols or silanolates that are activated by a base like KOSiMe₃.[19][20] For example, divinyltetramethyldisiloxane (DVDS) can be used with a palladium catalyst in THF to vinylate aryl halides.[14] Recent advances have identified bench-stable dimethyl(5-methylfuryl)vinylsilanes as effective coupling partners that are readily activated under mild, fluoride-free conditions, expanding the utility of this method for complex molecules.[19][21]

Comparative Performance Summary

FeatureVinylboronic Acid Pinacol EsterPotassium VinyltrifluoroborateVinylstannane (e.g., Vinyltributyltin)Vinylsilane/Siloxane
Coupling Reaction Suzuki-MiyauraSuzuki-MiyauraStilleHiyama / Hiyama-Denmark
Stability Good, but can hydrolyzeExcellent, air- and moisture-stableGood, air- and moisture-stableExcellent, very robust
Toxicity LowLowHigh (Tin compounds)Very Low (Silicon byproducts)
Activation Base (e.g., Na₂CO₃, Cs₂CO₃)Base (e.g., Cs₂CO₃)None (or additives like Cu(I))Fluoride or Base (e.g., TBAF, KOSiMe₃)
Functional Group Tolerance GoodGoodExcellentGood to Excellent
Typical Yields Good to ExcellentGood to ExcellentExcellentGood to Excellent
Byproduct Removal Generally straightforwardStraightforwardDifficult (Tin salts)Generally straightforward

Table 1: Objective comparison of key performance indicators for major vinylating agent classes.

Experimental Protocols & Methodologies

Protocol 1: Vinylation using Potassium Vinyltrifluoroborate (Suzuki-Miyaura Coupling)

This protocol describes the vinylation of a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Potassium Vinyltrifluoroborate (1.5 mmol, 1.5 eq)

  • Palladium(II) Chloride (PdCl₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 eq)

  • Tetrahydrofuran (THF) and Water (10:1 ratio, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, potassium vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃.

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat three times.

  • Add the degassed THF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of a biphasic THF/H₂O system and a strong base like Cs₂CO₃ is critical for activating the trifluoroborate salt, facilitating the transmetalation of the vinyl group to the palladium center.[1][6] PPh₃ serves as a ligand to stabilize the palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal vinyl_pd_complex Ar-Pd(II)-Vinyl L₂ transmetal->vinyl_pd_complex red_elim Reductive Elimination vinyl_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Vinyl red_elim->product reagents Ar-X boronate [Vinyl-BF₃]⁻K⁺ (Base)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: Vinylation using Vinyltributyltin (Stille Coupling)

This protocol describes the vinylation of a generic aryl iodide.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 eq)

  • Vinyltributyltin (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Anhydrous Tetrahydrofuran (THF), degassed (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and Pd(PPh₃)₄.

  • Add degassed, anhydrous THF via syringe and stir until the solids dissolve.

  • Add the vinyltributyltin via syringe.

  • Heat the reaction mixture to 65-70 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour.

  • A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: The Stille coupling proceeds through a neutral catalytic cycle, obviating the need for a base.[12] The rate-determining step is often the transmetalation, where the vinyl group is transferred from tin to palladium.[12] The fluoride workup is a common and effective method for removing the toxic tributyltin halide byproduct by precipitating it as the insoluble fluoride salt.[13]

Stille_Coupling_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal vinyl_pd_complex Ar-Pd(II)-Vinyl L₂ transmetal->vinyl_pd_complex red_elim Reductive Elimination vinyl_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Vinyl red_elim->product reagents Ar-X stannane Vinyl-Sn(Bu)₃

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Conclusion and Future Outlook

The choice of a vinylating agent is a critical decision in synthesis design. While vinylboronic acid pinacol esters remain valuable, potassium vinyltrifluoroborates offer a more robust and stable alternative for Suzuki-Miyaura couplings. For substrates with sensitive functional groups that cannot tolerate basic conditions, the Stille coupling with vinylstannanes provides a powerful, high-yielding option, albeit with significant toxicity concerns. The Hiyama coupling, utilizing low-toxicity and stable vinylsilanes, stands out as a greener alternative, and ongoing research continues to improve its reaction efficiency and scope.

Ultimately, the optimal reagent depends on a careful analysis of the substrate's properties, the desired scale, and the overall synthetic strategy. By understanding the distinct advantages and limitations of each class of reagent, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. Available at: [Link]

  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC - NIH. Available at: [Link]

  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - NSF Public Access Repository. Available at: [Link]

  • Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. Available at: [Link]

  • General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes | Poster Board #1004 - American Chemical Society. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Hiyama Coupling - Organic Chemistry Portal. Available at: [Link]

  • Vinylsilane synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]

  • Hiyama-Denmark Coupling - Organic Chemistry Portal. Available at: [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC - NIH. Available at: [Link]

  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids - The Royal Society of Chemistry. Available at: [Link]

  • Coupling with potassium vinyltrifluoroborate. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stille Coupling | NROChemistry. Available at: [Link]

  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - NIH. Available at: [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Vinyl azides in organic synthesis: an overview - PMC - NIH. Available at: [Link]

  • (PDF) Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one - ResearchGate. Available at: [Link]

  • Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate | Request PDF - ResearchGate. Available at: [Link]

  • Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Journal of the American Chemical Society. Available at: [Link]

  • Potassium vinyltrifluoroborate synthesis - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. Available at: [Link]

  • Vinylation - Wikipedia. Available at: [Link]

  • Substrate scope for the cross‐coupling with boronic acid pinacol esters... - ResearchGate. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Available at: [Link]

  • The Stille Reaction - Organic Reactions. Available at: [Link]

  • vinylation with inexpensive silicon-based reagents: preparation of - Organic Syntheses. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Potassium Trifluoro(vinyl)borate | CAS 13682-77-4 for Organic Synthesis & Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC - NIH. Available at: [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

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Validation

A Comparative Guide to Analytical Methods for Confirming the Purity of trans-1-Octen-1-ylboronic acid Pinacol Ester

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of synthetic outcomes and the safety of final compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of synthetic outcomes and the safety of final compounds. trans-1-Octen-1-ylboronic acid pinacol ester, a key building block in Suzuki-Miyaura cross-coupling reactions, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the integrity of the research. This guide provides an in-depth comparison of analytical methods to confirm the purity of this versatile reagent, offering insights into the rationale behind methodological choices and providing actionable experimental protocols.

The Analytical Challenge: Stability of Boronic Esters

The primary analytical hurdle in assessing the purity of boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][2][3][4][5][6] This degradation can occur during sample preparation, and more critically, on-column during chromatographic analysis, leading to inaccurate purity assessments.[1][3][4][5] Therefore, the choice of an analytical method must be carefully considered to minimize this artifact.

A Multi-Faceted Approach to Purity Confirmation

A comprehensive assessment of purity relies on a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture. This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Analysis of trans-1-Octen-1-ylboronic acid Pinacol Ester

Purity Analysis Workflow cluster_2 Data Interpretation & Final Purity Assignment NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Interpretation Combined Data Analysis NMR->Interpretation Structural Confirmation MS Mass Spectrometry (GC-MS or LC-MS) MS->Interpretation Molecular Weight Verification HPLC HPLC (RP-HPLC or HILIC) HPLC->Interpretation Quantitative Purity (%) GC GC-MS GC->Interpretation Volatile Impurities qNMR Quantitative NMR (qNMR) qNMR->Interpretation Absolute Purity

Caption: A logical workflow for the comprehensive purity analysis of trans-1-octen-1-ylboronic acid pinacol ester.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is a cornerstone for purity determination due to its high resolution and sensitivity. However, careful method development is essential to mitigate the on-column hydrolysis of the boronic ester.

Comparison of HPLC Modalities
FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.
Advantages Widely available columns and established methods. Good for separating non-polar impurities.Minimizes on-column hydrolysis due to the high organic content of the mobile phase.[5] Excellent retention of polar compounds like boronic acids.[5]
Disadvantages Prone to on-column hydrolysis of the boronic ester, leading to inaccurate purity values.[1][3][4] Requires careful selection of column and mobile phase to minimize hydrolysis.May require longer equilibration times. Sample solvent effects can be more pronounced.
Best For Routine analysis when a validated, hydrolysis-minimizing method is established.Accurate quantification of the boronic ester and its primary hydrolytic degradant, the boronic acid.
Experimental Protocol: Optimized RP-HPLC Method to Minimize Hydrolysis

This protocol is designed to minimize the on-column hydrolysis of trans-1-octen-1-ylboronic acid pinacol ester. The key is the use of a column with low silanol activity and a mobile phase without acidic modifiers.[1][3][4]

Instrumentation:

  • Agilent 1200 series HPLC or equivalent with a diode array detector (DAD).[3]

Column:

  • Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.[1][3][4]

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 220 nm

Sample Preparation:

  • Prepare a stock solution of trans-1-octen-1-ylboronic acid pinacol ester in acetonitrile at a concentration of 1 mg/mL. Rationale: Acetonitrile is an aprotic solvent that minimizes hydrolysis during sample preparation.[1]

  • Further dilute the stock solution with acetonitrile to a working concentration of 0.1 mg/mL.

  • Inject 5 µL.

Experimental Protocol: HILIC Method for Accurate Quantification

This protocol is ideal for simultaneously quantifying the boronic ester and its corresponding boronic acid.

Instrumentation:

  • UHPLC system with a DAD or mass spectrometer (MS) detector.

Column:

  • Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm, or equivalent.

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water

  • B: Acetonitrile

  • Gradient: Start at 95% B, decrease to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: DAD at 220 nm or MS in positive ion mode.

Sample Preparation:

  • Prepare a stock solution of trans-1-octen-1-ylboronic acid pinacol ester in acetonitrile at 1 mg/mL.

  • Dilute to a working concentration of 0.1 mg/mL with acetonitrile.

  • Inject 2 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of trans-1-octen-1-ylboronic acid pinacol ester. It also provides definitive structural confirmation through mass spectral fragmentation patterns.

Advantages and Disadvantages of GC-MS
AdvantagesDisadvantages
Excellent separation efficiency for volatile compounds.Not suitable for non-volatile impurities like the corresponding boronic acid.
Provides structural information from mass spectra.Thermal degradation of the analyte can occur in the injector or column.
High sensitivity.
Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Agilent 7890B GC with a 5977A MSD or equivalent.

Column:

  • HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

GC Conditions:

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z.

Sample Preparation:

  • Dissolve the sample in a volatile, aprotic solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

Expected Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of trans-1-octen-1-ylboronic acid pinacol ester is expected to show characteristic fragments. The molecular ion peak (M+) may be observed, but alpha-cleavage next to the boron atom and cleavage within the pinacol group are common fragmentation pathways for esters.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of trans-1-octen-1-ylboronic acid pinacol ester and for identifying and quantifying impurities. A combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule.

Comparison of NMR Nuclei
NucleusInformation Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their connectivity. Integral values can be used for quantitative analysis (qNMR).[10]
¹³C NMR Shows the number of different types of carbon atoms in the molecule.
¹¹B NMR Specific for boron-containing compounds. The chemical shift indicates the coordination state of the boron atom (trigonal planar for the ester, tetrahedral for potential borate complexes).[11][12][13][14]
Experimental Protocol: NMR Analysis

Instrumentation:

  • Bruker Avance III 400 MHz spectrometer or equivalent.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common, non-protic solvent that will not cause hydrolysis of the ester.

Acquisition Parameters:

  • ¹H NMR: Standard acquisition parameters. The entire spectral range (e.g., 0-12 ppm) should be examined for impurities.

  • ¹¹B NMR: Acquire with proton decoupling. The chemical shift for the boronic ester is expected to be around 30-34 ppm. The corresponding boronic acid would appear at a similar chemical shift, while boroxines would be slightly downfield.

  • Quantitative ¹H NMR (qNMR): For accurate purity determination, a certified internal standard with a known concentration (e.g., maleic anhydride) is added to the sample. The purity of the analyte is calculated by comparing the integral of a known analyte proton signal to the integral of a known standard proton signal.[3]

Logical Diagram for NMR Data Interpretation

NMR Interpretation Logic cluster_main NMR Spectra Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion H1_NMR ¹H NMR Structural_Confirmation Structural Confirmation (Chemical Shifts, Coupling Constants) H1_NMR->Structural_Confirmation Impurity_ID Impurity Identification (Unexpected Signals) H1_NMR->Impurity_ID Purity_Quant Purity Quantification (qNMR with Internal Standard) H1_NMR->Purity_Quant B11_NMR ¹¹B NMR B11_NMR->Structural_Confirmation Boron Environment C13_NMR ¹³C NMR C13_NMR->Structural_Confirmation Final_Purity Final Purity Assessment Structural_Confirmation->Final_Purity Impurity_ID->Final_Purity Purity_Quant->Final_Purity

Caption: Decision-making process for purity assessment using NMR data.

Summary Comparison of Analytical Methods

MethodPrimary UseKey AdvantagesKey Limitations
RP-HPLC Quantitative purityHigh resolution, high sensitivity, widely available.Susceptible to on-column hydrolysis.[1][3][4]
HILIC Accurate quantificationMinimizes hydrolysis, good for polar analytes.[5]Less common than RP-HPLC.
GC-MS Volatile impurity analysisExcellent for volatiles, provides structural data.Not suitable for non-volatile compounds.
NMR Structural confirmationUnambiguous structure elucidation, qNMR for absolute purity.Lower sensitivity than chromatographic methods.[3]

Conclusion

Confirming the purity of trans-1-octen-1-ylboronic acid pinacol ester requires a multi-technique approach to ensure the highest level of confidence. While NMR spectroscopy is unparalleled for structural confirmation, HPLC, particularly with a method optimized to prevent hydrolysis such as a well-developed RP-HPLC method or a HILIC method, is essential for accurate quantitative purity assessment. GC-MS plays a crucial role in identifying and quantifying potential volatile impurities. By integrating the data from these complementary techniques, researchers can be assured of the quality of their starting material, leading to more reliable and reproducible scientific outcomes. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[15][16]

References

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2000. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 219-226. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Van der Vlis, E. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. [Link]

  • Organic Syntheses. (n.d.). Boronic esters. [Link]

  • Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Pandiyan, A., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1624-1630. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. National Institutes of Health. [Link]

  • Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods and laboratory procedures for chemical measurements. [Link]

  • National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • National Institutes of Health. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health. [Link]

  • ACS Publications. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]

  • Validation of analytical methods and laboratory procedures for chemical measurements. (n.d.). [Link]

  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

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Comparative

A Head-to-Head Comparison: trans-1-Octen-1-ylboronic Acid Pinacol Ester versus its MIDA Counterpart in Modern Cross-Coupling

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, empowering chemists in pharmaceuticals, materials science, and beyond. The choice of the boronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, empowering chemists in pharmaceuticals, materials science, and beyond. The choice of the boronic acid derivative is critical to the success of these transformations, with stability and reactivity being key determinants of yield and purity. For vinylboronic acids, which are notoriously prone to decomposition, the selection of an appropriate protecting group is paramount. This guide provides a detailed comparison of two widely used forms of trans-1-octen-1-ylboronic acid: the conventional pinacol ester and the increasingly adopted N-methyliminodiacetic acid (MIDA) ester.

Executive Summary: Stability and Controlled Reactivity Define the MIDA Advantage

While trans-1-octen-1-ylboronic acid pinacol ester has been a workhorse in organic synthesis, its MIDA ester counterpart offers significant advantages in terms of benchtop stability, ease of purification, and, most critically, a "slow-release" mechanism that enhances the efficiency of cross-coupling reactions involving unstable boronic acids. This leads to higher yields and purities, particularly in complex syntheses.

The Challenge with Vinylboronic Acids: A Stability Conundrum

Vinylboronic acids and their pinacol esters are susceptible to several decomposition pathways, including protodeboronation, oxidation, and polymerization.[1][2] This inherent instability can lead to diminished yields in cross-coupling reactions as the boronic acid derivative degrades under the reaction conditions, especially with challenging coupling partners that require longer reaction times or higher temperatures.[1]

trans-1-Octen-1-ylboronic acid pinacol ester , while more stable than the free boronic acid, is a liquid that can still be challenging to handle and purify.[3][4] It is known to be sensitive to moisture and can be difficult to purify by standard silica gel chromatography due to potential hydrolysis on the column.[4][5]

MIDA Boronates: A Paradigm Shift in Boron Chemistry

N-methyliminodiacetic acid (MIDA) boronates were developed to address the stability issues of boronic acids.[6][7] The MIDA ligand forms a stable, bicyclic structure with the boron atom, changing its hybridization from sp² to sp³.[8][9] This structural change effectively shields the boron from decomposition pathways, rendering MIDA boronates exceptionally stable to air, moisture, and silica gel chromatography.[6][7][10] This enhanced stability allows for long-term storage and simplifies purification.

The key innovation of MIDA boronates lies in their ability to undergo a controlled, slow release of the free boronic acid under basic aqueous conditions, the very conditions of the Suzuki-Miyaura reaction.[1][2] This slow release maintains a low, steady concentration of the reactive boronic acid in the reaction mixture, minimizing its decomposition while ensuring its availability for the catalytic cycle.[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Clear Victor

A study comparing a thienyl MIDA boronate ester to its pinacol boronate ester counterpart in a Suzuki-Miyaura polymerization reaction provides a stark illustration of this advantage.[1] The polymerization using the MIDA boronate monomer resulted in significantly higher molecular weight polymers and better yields compared to the pinacol ester under identical conditions.[1] This was attributed to the prevention of protodeboronation of the monomer and the growing polymer chain when the MIDA protecting group was used.[1]

Table 1: Comparative Properties of trans-1-Octen-1-ylboronic Acid Esters

PropertyPinacol EsterMIDA Ester
Physical State Liquid[3]Expected to be a crystalline solid[6][7]
Air & Moisture Stability Moderate, susceptible to hydrolysis[4][5]High, indefinitely stable on the benchtop[6][7]
Chromatography Stability Prone to decomposition on silica gel[4][5]Generally stable to silica gel chromatography[6][7][10]
Reactivity Control Direct participation in couplingSlow, controlled release of boronic acid[1][2]
Handling & Storage Requires careful handling and storage[4]Easy to handle, long shelf-life[6][7]

Experimental Section

Synthesis of trans-1-Octen-1-ylboronic acid MIDA ester

A reliable method for the synthesis of MIDA boronates from the corresponding boronic acid involves the use of MIDA anhydride.[10]

Reaction Scheme:

G compound1 trans-1-Octen-1-ylboronic acid reagents Dioxane, 70°C compound1->reagents compound2 MIDA anhydride compound2->reagents product trans-1-Octen-1-ylboronic acid MIDA ester reagents->product

Caption: Synthesis of trans-1-octen-1-ylboronic acid MIDA ester.

Step-by-Step Protocol:

  • To a round-bottom flask charged with trans-1-octen-1-ylboronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv) is added anhydrous dioxane.

  • The reaction mixture is heated to 70 °C and stirred for 12-24 hours.

  • The reaction progress can be monitored by TLC or ¹H NMR for the disappearance of the starting boronic acid.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by silica gel chromatography, typically eluting with a gradient of ethyl acetate in hexanes, or by recrystallization.[10]

Comparative Suzuki-Miyaura Coupling Protocol (Hypothetical)

This protocol outlines a hypothetical experiment to directly compare the performance of the two esters.

G cluster_0 Reaction A: Pinacol Ester cluster_1 Reaction B: MIDA Ester pinacol trans-1-Octen-1-ylboronic acid pinacol ester product_A Coupled Product pinacol->product_A Pd catalyst, Base, Solvent, Heat aryl_halide_A Aryl Halide (e.g., 4-bromoanisole) aryl_halide_A->product_A mida trans-1-Octen-1-ylboronic acid MIDA ester product_B Coupled Product mida->product_B Pd catalyst, Base, Solvent, Heat aryl_halide_B Aryl Halide (e.g., 4-bromoanisole) aryl_halide_B->product_B

Caption: Comparative Suzuki-Miyaura coupling workflow.

Step-by-Step Protocol:

  • Set up two parallel reactions. In reaction A, use trans-1-octen-1-ylboronic acid pinacol ester (1.2 equiv). In reaction B, use trans-1-octen-1-ylboronic acid MIDA ester (1.2 equiv).

  • To each reaction vessel, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat both reactions at the same temperature (e.g., 80 °C) and monitor by GC-MS or LC-MS at regular intervals.

  • Upon completion of the reaction with the aryl halide, quench both reactions, perform an aqueous workup, and isolate the crude product.

  • Analyze the crude product mixtures by ¹H NMR to determine the yield of the desired coupled product and identify any byproducts.

  • Purify the products by column chromatography and determine the isolated yields for a direct comparison.

Expected Outcome: Based on the literature for other unstable boronic acids, Reaction B with the MIDA ester is expected to proceed more cleanly and provide a higher isolated yield of the coupled product compared to Reaction A with the pinacol ester.[1]

Conclusion: The MIDA Ester as the Superior Choice for Robust Synthesis

For researchers engaged in complex organic synthesis, particularly in the pharmaceutical and materials science fields, the choice of reagents that offer reliability and high performance is crucial. The trans-1-octen-1-ylboronic acid MIDA ester, with its exceptional stability and controlled reactivity, represents a significant advancement over the traditional pinacol ester. Its ease of handling, purification, and superior performance in cross-coupling reactions make it the preferred building block for demanding synthetic applications. While the pinacol ester remains a viable option for simple, rapid transformations, the MIDA ester provides a more robust and efficient solution for the synthesis of complex molecules where yield and purity are paramount.

References

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009, 131 (10), 3563–3565.
  • BLDpharm. MIDA Boronate: A New Organo-boron Reagent. Published October 25, 2021.
  • Sigma-Aldrich.
  • Chen, P.-J.; Kelly, A. M.; Blair, D. J.; Burke, M. D. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Org. Synth.2022, 99, 92-112.
  • Aich, D.; Kumar, P.; Ghorai, D.; Das, K. K.; Panda, S. Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun.2022, 58, 13298-13316.
  • Gillis, E. P.; Burke, M. D. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. J. Am. Chem. Soc.2008, 130 (43), 14084–14085.
  • Sigma-Aldrich. trans-1-Octen-1-ylboronic acid pinacol ester 95%.
  • Gillis, E. P.; Burke, M. D. MIDA Boronates: A New Platform for Multistep Synthesis. Aldrichimica Acta2009, 42 (1), 17-27.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. J. Am. Chem. Soc.2009, 131, 6961-6963.
  • Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 452-473.
  • Nykaza, T. V.; Li, J.; Burke, M. D. MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016, 138 (36), 11786–11796.
  • X-MOL. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
  • Chem-Station. Protecting Groups for Boronic Acids. Published May 9, 2016.
  • Reddit. r/Chempros - Purification of alkyl Bpin/other alkyl boronic esters. February 8, 2024.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443.
  • BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fisher Scientific. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals.
  • Organic Chemistry Portal.
  • Wang, Y.; et al. Stability of Boronic Esters to Hydrolysis: A Comparative Study. J. Org. Chem.2008, 73 (14), 5585–5588.
  • Santa Cruz Biotechnology. trans-1-Octen-1-ylboronic acid pinacol ester.
  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Published June 9, 2022.
  • Donaghey, J. E.; et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules2015, 48 (5), 1334–1342.
  • Gillis, E. P.; et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. J. Am. Chem. Soc.2008, 130 (43), 14084-14085.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443.
  • ResearchGate.
  • BOC Sciences. trans-1-Propenylboronic acid MIDA ester.
  • Sigma-Aldrich. trans-1-Octen-1-ylboronic acid pinacol ester 95%.
  • MedChemExpress. trans-1-Octen-1-ylboronic acid pinacol ester.
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  • Smolecule. (2-Methylpropyl)boronic acid mida ester. January 5, 2024.
  • BLDpharm.

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Validation

A Senior Application Scientist’s Guide to Catalyst Selection for Reactions Involving trans-1-Octen-1-ylboronic Acid Pinacol Ester: A Comparative Yield Analysis

Introduction In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond formation remains a central theme. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond formation remains a central theme. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone methodology, valued for its broad functional group tolerance and mild reaction conditions.[1][2] Central to this transformation are organoboron reagents, with boronic acid pinacol esters being particularly favored for their enhanced stability, improved solubility, and ease of handling compared to their corresponding free boronic acids.[3][4]

This guide focuses on a versatile building block, trans-1-octen-1-ylboronic acid pinacol ester (CAS 83947-55-1) . Its vinylboronate structure makes it an ideal partner for introducing a linear C8 alkenyl chain into complex molecules, a common motif in pharmaceuticals and materials science. The success of such transformations, however, is critically dependent on the choice of catalyst.

This document provides a comparative analysis of various catalytic systems for reactions involving trans-1-octen-1-ylboronic acid pinacol ester. We will delve into the performance of palladium, nickel, copper, and rhodium-based catalysts, presenting experimental data to guide researchers in selecting the optimal system for achieving maximum yield and efficiency. The causality behind experimental choices will be explained, grounding protocols in established mechanistic principles.

Dominant Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for trans-1-octen-1-ylboronic acid pinacol ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl, heteroaryl, or vinyl halides and triflates.[5] This reaction provides a stereospecific method for synthesizing (E)-1-aryl-1-octenes, valuable intermediates in various synthetic endeavors.

The general catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans pd2_trans->pd0 Product R-R' (Coupled Product) pd2_trans->Product RX R-X (Aryl Halide) BoronicEster R'-B(pin) (trans-1-octen-1-ylboronic acid pinacol ester) Base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The choice of metal and, crucially, the associated ligands, dictates the efficiency and scope of the coupling reaction. While palladium remains the workhorse, other transition metals offer unique advantages in terms of cost or reactivity.

Palladium-Based Catalysts: The Gold Standard

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in Suzuki-Miyaura reactions.[6] The performance, however, is highly dependent on the phosphine ligand employed. For substrates like trans-1-octen-1-ylboronic acid pinacol ester, bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.

A study specifically investigating the cross-coupling of (E)-octenylboronic acid pinacol ester with various aryl bromides found that the choice of ligand was paramount to achieving high yields.[5]

Experimental Data Summary:

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd₂(dba)₃SPhos K₂CO₃DMF80184-Bromoanisole94 [5]
Pd₂(dba)₃P(t-Bu)₃K₂CO₃DMF80184-Bromoanisole85[5]
Pd₂(dba)₃PPh₃K₂CO₃DMF80184-Bromoanisole45[5]
Pd(OAc)₂SPhosK₂CO₃Toluene100124-Bromobenzonitrile88[5]
Pd(dppf)Cl₂-K₂CO₃Dioxane90242-Bromopyridine75[2]

Analysis and Rationale:

  • Superiority of SPhos: The data clearly indicates that SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the highest yield for the coupling of trans-1-octen-1-ylboronic acid pinacol ester with a standard aryl bromide.[5] This is attributed to the ligand's steric bulk and electron-donating properties, which facilitate the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[6]

  • Role of the Base and Solvent: An inorganic base like K₂CO₃ is essential for the transmetalation step. The choice of a polar aprotic solvent like DMF or toluene is typical for these reactions, ensuring solubility of the reagents and catalyst.

  • Versatility: The Pd/SPhos system demonstrates robustness, effectively coupling the vinylboronic ester with both electron-rich (4-bromoanisole) and electron-poor (4-bromobenzonitrile) aryl bromides in excellent yields.[5]

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts have gained significant attention as a more earth-abundant and economical alternative to palladium for cross-coupling reactions.[7][8] They are particularly effective for coupling with challenging substrates and can enable unique reactivity. While direct comparative studies with trans-1-octen-1-ylboronic acid pinacol ester are less common, the principles of nickel-catalyzed Suzuki-type couplings are well-established.[9][10]

Key Characteristics:

  • Reactivity Profile: Nickel catalysts can be effective for coupling with a wide range of electrophiles, including those where palladium is less effective. They often operate via different mechanisms, sometimes involving Ni(I)/Ni(III) catalytic cycles.

  • Ligand Requirements: Similar to palladium, the choice of ligand is critical. Bidentate phosphines or N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the nickel center and promote catalytic activity.

  • Potential Application: A nickel-catalyzed approach could be particularly advantageous for large-scale synthesis where cost is a major factor. For trans-1-octen-1-ylboronic acid pinacol ester, a system like Ni(cod)₂ with a suitable phosphine ligand could be explored for coupling with aryl chlorides or triflates.[9]

Copper-Based Catalysts: Expanding the Reaction Scope

Copper catalysis offers a distinct set of transformations for organoboron reagents. While less common for direct Suzuki-type reactions, copper catalysts excel in other areas, such as stereospecific cross-couplings and conjugate additions.[11][12]

Potential Applications for Vinylboronic Esters:

  • Chan-Lam Coupling: Copper can catalyze the formation of C-N or C-O bonds, though this is more relevant for arylboronic acids.

  • Alkynylation: Copper-catalyzed coupling of boronic esters with terminal alkynes is a viable pathway.[13] This could be used to couple the trans-1-octenyl moiety with an alkyne partner.

  • Borylation Reactions: Copper catalysts are also used in the synthesis of boronic esters themselves, for instance, through the borylation of alkenes or alkynes.[14][15]

A copper-catalyzed approach would represent a shift from the typical Suzuki-Miyaura pathway, enabling the formation of different bond types and expanding the synthetic utility of the trans-1-octen-1-ylboronic acid pinacol ester substrate.

Rhodium-Based Catalysts: The Choice for Asymmetric Synthesis

Rhodium catalysts are premier tools for asymmetric synthesis, particularly in the context of conjugate additions of organoboron reagents to α,β-unsaturated carbonyl compounds.[12][16][17] While significantly more expensive than palladium or nickel, rhodium provides access to chiral molecules with high enantioselectivity, which is often a requirement in drug development.

Key Application: Asymmetric 1,4-Addition

  • Mechanism: In this reaction, a rhodium(I) complex undergoes transmetalation with the vinylboronic ester to form a vinylrhodium(I) species. This species then adds to an α,β-unsaturated ketone, ester, or amide in a 1,4-fashion.[17][18] Subsequent protonolysis yields the β-alkenylated product.

  • Chirality: The use of chiral diphosphine ligands (e.g., BINAP) on the rhodium center allows for the creation of a new stereocenter with high enantiomeric excess (ee).

  • Rationale for Use: Despite the high cost, rhodium would be the catalyst of choice if the goal was not simple cross-coupling, but the enantioselective incorporation of the trans-1-octenyl group to form a chiral product.

Detailed Experimental Protocol: A High-Yield Case Study

Based on the comparative data, the palladium/SPhos system offers the most reliable and high-yielding approach for the Suzuki-Miyaura cross-coupling of trans-1-octen-1-ylboronic acid pinacol ester. The following protocol is adapted from established literature procedures.[5]

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to a flame-dried Schlenk flask: - Aryl Bromide (1.0 mmol) - K₂CO₃ (2.0 mmol) - Pd₂(dba)₃ (0.02 mmol) - SPhos (0.04 mmol) B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed DMF (5 mL) via syringe B->C D 4. Add trans-1-octen-1-ylboronic acid pinacol ester (1.2 mmol) via syringe C->D E 5. Heat reaction mixture at 80 °C with vigorous stirring D->E Start Reaction F 6. Monitor reaction progress by TLC or GC-MS E->F G 7. Cool to RT, dilute with EtOAc and water F->G Reaction Complete H 8. Separate layers, extract aqueous phase with EtOAc (2x) G->H I 9. Combine organic layers, wash with brine, dry (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by flash column chromatography (Silica Gel) J->K

Caption: Experimental workflow for the Pd/SPhos-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol% Pd), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Through the septum, add 5 mL of anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. Stir the mixture for 5 minutes. Subsequently, add trans-1-octen-1-ylboronic acid pinacol ester (322 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 18 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-1-aryl-1-octene product.

Conclusion and Future Outlook

For the widely used Suzuki-Miyaura cross-coupling of trans-1-octen-1-ylboronic acid pinacol ester , palladium-based catalysts, particularly those employing bulky, electron-rich biarylphosphine ligands like SPhos , offer the most robust and highest-yielding performance across a range of aryl bromide coupling partners.[5] Yields exceeding 90% can be reliably achieved under optimized conditions.

While palladium remains the catalyst of choice for general applications, this guide highlights viable alternatives for specific synthetic goals:

  • Nickel catalysts present a promising avenue for cost reduction in large-scale syntheses.[7][8]

  • Copper catalysts open the door to alternative bond-forming reactions beyond the scope of traditional cross-coupling.[11]

  • Rhodium catalysts are unparalleled for applications requiring high enantioselectivity, such as asymmetric conjugate additions.[12][17]

Future research should focus on developing more sustainable catalytic systems, such as those using earth-abundant metals like iron or employing heterogeneous catalysts to simplify product purification and catalyst recycling.[19] Further direct, side-by-side comparative studies of these alternative catalysts with the specific trans-1-octen-1-ylboronic acid pinacol ester substrate would be invaluable to the scientific community.

References

  • Al-Masum, M., & Fun, H. K. (2010). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Schmidt, J., & Hoveyda, A. H. (2011). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Angewandte Chemie International Edition. [Link]

  • Lu, W., & Shen, Z. (2019). Direct Synthesis of Alkenylboronates from Alkenes and Pinacol Diboron via Copper Catalysis. Organic Letters. [Link]

  • Kühn, K., et al. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]

  • Boron Molecular. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Boron Molecular. [Link]

  • Qin, T., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Sardini, S. R., & Stoltz, B. M. (2015). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]

  • Graham, T. J. A., & Doyle, A. G. (2012). Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids. Organic Letters. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews. [Link]

  • Head, J. F., et al. (2025). Copper-Catalyzed Enantioconvergent Coupling of Alkylboronic Pinacol Esters and Terminal Alkynes. Synfacts. [Link]

  • Mixdorf, J., et al. (2022). Copper catalyzed radiobromination of boronic pinacol esters: utility in PARP inhibitor synthesis. Nuclear Medicine and Biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Inno Pharmchem. [Link]

  • Wallace, D. J., & Chen, C. (2009). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. Tetrahedron Letters. [Link]

  • Feringa, B. L., & Minnaard, A. J. (2010). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH. [Link]

  • Sakai, M., et al. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Takahashi, Y., et al. (2003). Copper-catalyzed addition of diboron reagents to α,β-acetylenic esters: efficient synthesis of β-boryl-α,β-ethylenic esters. Chemical Communications. [Link]

  • Wang, C., et al. (2024). Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. Nature Communications. [Link]

  • ResearchGate. (n.d.). Scope with boronic pinacol esters. Yields of isolated... ResearchGate. [Link]

  • Batey, R. A., & Thadani, A. N. (2000). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Tetrahedron Letters. [Link]

  • Cerna, I., & D’hooghe, M. (2019). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts. [Link]

  • Worl, S., et al. (2022). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]

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Comparative

kinetic analysis of cross-coupling with trans-1-octen-1-ylboronic acid pinacol ester

< < A Senior Application Scientist's Guide to the Kinetic Analysis of Cross-Coupling with trans-1-Octen-1-ylboronic Acid Pinacol Ester For researchers, scientists, and drug development professionals, a deep understanding...

Author: BenchChem Technical Support Team. Date: February 2026

< < A Senior Application Scientist's Guide to the Kinetic Analysis of Cross-Coupling with trans-1-Octen-1-ylboronic Acid Pinacol Ester

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic—it is a critical component of process optimization, scalability, and ultimately, the successful and efficient synthesis of target molecules. This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of trans-1-octen-1-ylboronic acid pinacol ester. We will objectively compare its performance with other boronic acid derivatives and provide the supporting experimental data and protocols necessary for reproducible, high-fidelity results.

The Imperative of Kinetic Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While this cycle provides a fundamental framework, the specific kinetics—the rates of each step and the identity of the rate-determining step (RDS)—can vary dramatically depending on the substrates, catalyst, ligands, base, and solvent.[1]

Kinetic analysis allows us to move beyond simple yield determination and delve into the "how" and "why" of a reaction's performance. For a substrate like trans-1-octen-1-ylboronic acid pinacol ester, a vinylboronic ester, understanding its kinetic profile is crucial for:

  • Optimizing Reaction Conditions: Identifying the RDS allows for the targeted adjustment of reaction parameters (e.g., temperature, concentration, catalyst loading) to accelerate the overall reaction rate.

  • Troubleshooting and Byproduct Formation: Kinetic insights can help elucidate the origins of side reactions such as protodeboronation or β-hydride elimination.[3]

  • Rational Catalyst and Ligand Selection: Different palladium catalysts and ligands can profoundly impact the rates of the individual steps in the catalytic cycle.[2][3] Kinetic studies provide a quantitative basis for selecting the optimal combination for a given substrate.

  • Process Scalability: A thorough kinetic understanding is essential for predicting reaction behavior at larger scales, ensuring consistent performance and safety.

Comparative Kinetic Profiles: Vinylboronic vs. Arylboronic and Alkylboronic Acids

The nature of the organic group on the boronic acid or ester significantly influences the reaction kinetics, primarily by affecting the transmetalation step.[1] Here, we compare the expected kinetic behavior of trans-1-octen-1-ylboronic acid pinacol ester with that of representative aryl- and alkylboronic acids.

Boronic Acid/Ester TypeTypical SubstrateExpected Relative Rate of TransmetalationKey Kinetic Considerations
Vinylboronic Acid Pinacol Ester trans-1-Octen-1-ylboronic acid pinacol esterIntermediate to FastThe sp²-hybridized carbon of the vinyl group generally leads to a faster transmetalation than sp³-hybridized carbons. The pinacol ester provides stability against protodeboronation but can introduce steric hindrance.[2][5]
Arylboronic Acid Phenylboronic acidFastGenerally exhibit rapid transmetalation due to the favorable electronics of the sp²-hybridized aryl group. Often, oxidative addition is the rate-determining step.[6]
Alkylboronic Acid Ethylboronic acidSlowTransmetalation of sp³-hybridized carbons is often the rate-determining step due to the lower nucleophilicity of the alkyl group.[1] These reactions are also more susceptible to β-hydride elimination.[3]

Causality Behind the Differences:

The variance in transmetalation rates can be attributed to several factors:

  • Hybridization and Nucleophilicity: The sp²-hybridized carbons of vinyl and aryl groups are generally more nucleophilic than the sp³-hybridized carbons of alkyl groups, facilitating the transfer to the palladium center.

  • Steric Hindrance: Bulky protecting groups on the boron atom, such as the pinacol group, can sterically hinder the approach to the palladium complex, potentially slowing down transmetalation.[5] Less sterically demanding esters, like glycol esters, may exhibit faster kinetics.[5]

  • Electronic Effects: Electron-donating or -withdrawing groups on the organic fragment can influence its nucleophilicity and, consequently, the rate of transmetalation.

Experimental Design for Kinetic Analysis

A robust kinetic analysis requires careful experimental design and the use of appropriate analytical techniques. Here, we outline a detailed protocol for monitoring the kinetics of the cross-coupling of trans-1-octen-1-ylboronic acid pinacol ester with an aryl halide.

Recommended Kinetic Monitoring Techniques

For real-time or near-real-time monitoring of reaction progress, the following techniques are highly effective:

  • In-situ FTIR/Raman Spectroscopy: Provides real-time concentration data for reactants, products, and potentially intermediates by monitoring characteristic vibrational bands.

  • Automated HPLC/GC Sampling: An automated sampling system can withdraw aliquots from the reaction mixture at predefined intervals, quench the reaction, and inject the sample into an HPLC or GC for analysis.[7] This method provides highly accurate and reproducible data.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting materials and the appearance of products over time.[5]

Experimental Workflow: Reaction Progress Kinetic Analysis (RPKA)

The following workflow outlines a typical RPKA experiment to determine the reaction order and rate constant.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of: - Aryl halide - trans-1-octen-1-ylboronic acid pinacol ester - Base (e.g., K₂CO₃) - Internal standard setup_reactor Set up a temperature-controlled reactor with an automated sampling probe prep_reagents->setup_reactor prep_catalyst Prepare catalyst/ligand solution (e.g., Pd(PPh₃)₄) prep_catalyst->setup_reactor add_reagents Charge the reactor with solvent, base, and internal standard setup_reactor->add_reagents equilibrate Allow the mixture to reach the desired temperature and equilibrate add_reagents->equilibrate initiate Inject the aryl halide and boronic ester stock solutions to start the reaction equilibrate->initiate monitor Monitor the reaction in real-time using in-situ spectroscopy or automated sampling initiate->monitor collect_data Collect concentration vs. time data for all reactants and the product monitor->collect_data plot_data Plot concentration profiles collect_data->plot_data determine_order Use graphical methods or kinetic modeling to determine the reaction order with respect to each component plot_data->determine_order calculate_rate Calculate the rate constant (k) determine_order->calculate_rate

Caption: Workflow for Reaction Progress Kinetic Analysis.

Detailed Experimental Protocol

Objective: To determine the kinetic profile of the Suzuki-Miyaura coupling of 4-bromoanisole with trans-1-octen-1-ylboronic acid pinacol ester.

Materials:

  • 4-bromoanisole

  • trans-1-octen-1-ylboronic acid pinacol ester

  • Pd(PPh₃)₄ (or other suitable Pd catalyst)

  • K₂CO₃ (or other suitable base)

  • 1,4-Dioxane/Water (solvent system)

  • Internal standard (e.g., dodecane)

  • Temperature-controlled reactor with magnetic stirring

  • Automated HPLC sampling system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromoanisole (e.g., 0.5 M in dioxane).

    • Prepare a stock solution of trans-1-octen-1-ylboronic acid pinacol ester (e.g., 0.6 M in dioxane).

    • Prepare a stock solution of the internal standard in dioxane.

  • Reaction Setup:

    • To a 50 mL jacketed reactor maintained at 80 °C, add K₂CO₃ (3.0 equivalents), the internal standard solution, and the solvent (dioxane/water, 4:1 v/v) to achieve the desired final reaction volume.

    • Allow the mixture to stir for 15 minutes to ensure dissolution and thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • Add the Pd(PPh₃)₄ catalyst (e.g., 1 mol%).

    • Simultaneously, add the stock solutions of 4-bromoanisole and the boronic ester to the reactor to initiate the reaction.

    • Immediately begin automated sampling at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Each sample should be quenched (e.g., with a dilute acid solution) and then analyzed by HPLC.

  • Data Analysis:

    • From the HPLC data, calculate the concentration of the reactants and product at each time point relative to the internal standard.

    • Plot the concentration of the limiting reagent (4-bromoanisole) versus time.

    • Use appropriate kinetic models (e.g., initial rates method, graphical analysis) to determine the reaction order with respect to each reactant and the observed rate constant.

Interpreting Kinetic Data: Identifying the Rate-Determining Step

The rate-determining step of the Suzuki-Miyaura catalytic cycle can often be inferred from the experimentally determined reaction orders.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)-(OR)L₂ Ar-Pd(II)-(OR)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)-(OR)L₂ Ligand Exchange (Base) [Ar-Pd(II)-R']L₂ [Ar-Pd(II)-R']L₂ Ar-Pd(II)-(OR)L₂->[Ar-Pd(II)-R']L₂ Transmetalation (R'-B(OR)₂) [Ar-Pd(II)-R']L₂->Pd(0)L₂ Reductive Elimination (Ar-R')

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

  • If the reaction is first-order in the aryl halide and zero-order in the boronic ester: This suggests that oxidative addition is the rate-determining step.[6] This is often the case for less reactive aryl halides (e.g., aryl chlorides) or when using highly reactive boronic acids.

  • If the reaction is first-order in both the aryl halide and the boronic ester (or the base): This points towards transmetalation being the rate-determining step.[8] This is common for less nucleophilic organoboron reagents, such as alkylboronic acids, or when sterically hindered boronic esters are used.[1][5]

  • If the reaction shows a complex kinetic profile, including catalyst activation or deactivation periods: This may indicate that processes such as ligand dissociation or catalyst decomposition are influencing the overall rate.[9]

For the coupling of trans-1-octen-1-ylboronic acid pinacol ester, the transmetalation step is a likely candidate for the RDS, especially when paired with a reactive aryl halide like an aryl iodide or bromide. The steric bulk of the pinacol group could contribute to a slower transmetalation rate compared to a less hindered boronic acid.[5]

Conclusion and Recommendations for Further Investigation

The kinetic analysis of the Suzuki-Miyaura cross-coupling of trans-1-octen-1-ylboronic acid pinacol ester provides invaluable insights for reaction optimization and mechanistic understanding. By employing rigorous experimental techniques such as RPKA, researchers can quantitatively assess the impact of various reaction parameters on the overall rate and identify the rate-determining step.

For further investigation, we recommend:

  • Ligand Screening: Conduct a systematic kinetic screen of various phosphine and N-heterocyclic carbene (NHC) ligands to identify those that accelerate the rate-determining step.

  • Base Effects: Investigate the kinetic impact of different bases (e.g., carbonates, phosphates, hydroxides), as the base plays a crucial role in activating the boronic ester for transmetalation.[10]

  • Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental kinetic data by providing detailed energetic profiles of the reaction pathway and transition state structures.

By integrating these advanced kinetic and mechanistic studies, researchers and drug development professionals can unlock the full potential of the Suzuki-Miyaura reaction for the efficient and scalable synthesis of valuable molecules.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Li, G., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5443. Retrieved from [Link]

  • Das, A., & Deka, R. C. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic chemistry, 57(9), 5332–5346. Retrieved from [Link]

  • Vantourout, J. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(18), 5964-5973. Retrieved from [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3669-3677. Retrieved from [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. (2022). Organic Process Research & Development, 26(11), 3094–3103. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 136(11), 4374–4387. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. IDEALS. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products

In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a chemical transformation is paramount. Verifying that starting materials have been converted into the desired product, and ass...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a chemical transformation is paramount. Verifying that starting materials have been converted into the desired product, and assessing the purity of that product, are foundational steps that underpin the success of any synthetic workflow. Spectroscopic techniques offer a powerful, non-destructive suite of tools to probe molecular structure and provide empirical evidence of a reaction's outcome.[1][2]

This guide provides a framework for researchers, scientists, and drug development professionals to effectively utilize common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the critical comparison of starting materials and their corresponding products. The focus is not merely on the "how-to" but on the "why," grounding experimental choices in the fundamental principles of each technique to build a self-validating, logical workflow.

The Pillars of Spectroscopic Analysis in Reaction Monitoring

At its core, comparing the spectra of a starting material to its product is a search for evidence. We are looking for the disappearance of signals characteristic of the reactants and the concurrent appearance of new signals that uniquely identify the product. The choice of technique is dictated by the specific information required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for detailed structural elucidation, NMR provides a map of the chemical environment of specific nuclei (most commonly ¹H and ¹³C).[2][3] By comparing the chemical shifts, integration, and splitting patterns of signals before and after a reaction, one can deduce the precise structural changes that have occurred.[4][5]

  • Infrared (IR) Spectroscopy: This technique is exceptionally useful for identifying the presence or absence of specific functional groups.[6][7] Molecular bonds vibrate at characteristic frequencies, and by observing which frequencies of infrared light are absorbed, one can track the transformation of functional groups—for example, the conversion of an alcohol (O-H stretch) to an ester (C=O stretch).[8][9]

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound, offering a direct method to confirm that the desired atomic changes have taken place.[10] The fragmentation patterns observed can also provide structural clues that corroborate data from other techniques. Real-time analysis using MS is also becoming a powerful tool for monitoring reaction progress.[11][12][13]

  • UV-Visible (UV-Vis) Spectroscopy: Primarily used for compounds containing chromophores (light-absorbing groups), UV-Vis spectroscopy is highly effective for quantitative analysis and monitoring reaction kinetics.[14][15][16][17] The absorbance of light is directly proportional to the concentration of an analyte, allowing researchers to track the consumption of a reactant or the formation of a product over time.[18]

A Unified Workflow for Comparative Analysis

A robust comparison relies on consistent and meticulous experimental practice. The following workflow outlines the critical steps from sample preparation to final data interpretation, ensuring that observed spectral differences can be confidently attributed to the chemical reaction.

Spectroscopic Comparison Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Analysis & Interpretation A Acquire Pure Starting Materials (SM) B Synthesize & Purify Product (P) A->B C Prepare Samples (SM & P for each technique) B->C D Acquire NMR Spectra (¹H, ¹³C) C->D E Acquire IR Spectra C->E F Acquire Mass Spectra C->F G Acquire UV-Vis Spectra (if applicable) C->G H Compare SM vs. P Spectra: - Disappearance of SM signals - Appearance of P signals D->H E->H F->H G->H I Corroborate findings across all techniques H->I J Conclusion: Reaction Confirmed / Incomplete / Failed I->J

Caption: General workflow for spectroscopic comparison.

Case Study: Fischer Esterification of Acetic Acid with Ethanol

To illustrate these principles, let's consider the acid-catalyzed Fischer esterification, a classic reaction where a carboxylic acid and an alcohol form an ester and water.[19][20][21][22]

Reaction: CH₃COOH (Acetic Acid) + CH₃CH₂OH (Ethanol) ⇌ CH₃COOCH₂CH₃ (Ethyl Acetate) + H₂O

Our goal is to confirm the formation of Ethyl Acetate by comparing its spectra with those of the starting materials, Acetic Acid and Ethanol.

Expected Spectroscopic Changes

The following table summarizes the key spectral features to monitor. The disappearance of signals from the "Starting Material" columns and the appearance of signals in the "Product" column provide converging lines of evidence for the successful synthesis of ethyl acetate.

Technique Starting Material: Acetic Acid Starting Material: Ethanol Product: Ethyl Acetate Key Comparative Observation
¹H NMR ~11-12 ppm (s, 1H, -COOH)~2.1 ppm (s, 3H, -CH₃)~3.7 ppm (q, 2H, -CH₂)~1.2 ppm (t, 3H, -CH₃)Variable (s, 1H, -OH)~4.1 ppm (q, 2H, -OCH₂)~2.0 ppm (s, 3H, -COCH₃)~1.2 ppm (t, 3H, -CH₃)Disappearance of the very downfield -COOH proton signal (~12 ppm) and the alcohol -OH signal. Appearance of a new quartet around 4.1 ppm for the ester's -OCH₂ group.[23]
IR ~3300-2500 cm⁻¹ (broad, O-H stretch)~1710 cm⁻¹ (strong, C=O stretch)~3400-3200 cm⁻¹ (broad, O-H stretch)~1740 cm⁻¹ (strong, C=O stretch)~1250-1050 cm⁻¹ (strong, C-O stretch)Disappearance of the very broad O-H stretches from both starting materials.[9] A shift in the C=O stretch from the carboxylic acid (~1710 cm⁻¹) to the ester position (~1740 cm⁻¹).[8] Appearance of a strong C-O stretch.
MS (EI) m/z = 60 (M⁺)m/z = 46 (M⁺)m/z = 88 (M⁺)Disappearance of molecular ion peaks at m/z 60 and 46. Appearance of a new molecular ion peak at m/z 88, corresponding to the molecular weight of ethyl acetate.

Experimental Protocols: A Self-Validating System

Protocol 1: NMR Sample Preparation

Rationale: Consistency in solvent, concentration, and sample height is crucial for accurate comparison of chemical shifts and integrations.[24][25] Filtering removes particulate matter that can degrade spectral quality.

Methodology:

  • Ensure NMR tubes are clean and dry, having been rinsed with acetone and oven-dried.[26]

  • For each sample (Starting Material 1, Starting Material 2, and Product), weigh approximately 10-20 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The same solvent must be used for all samples to be compared.[24][25]

  • Filter the solution through a small pipette plugged with glass wool directly into a clean NMR tube to remove any insoluble impurities.[26]

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Acquire spectra using identical acquisition parameters (e.g., number of scans, relaxation delay) for all samples.

Protocol 2: FTIR Sample Preparation (KBr Pellet)

Rationale: The KBr pellet method is a common technique for solid samples. It requires the sample to be thoroughly ground with dry KBr to ensure a homogenous mixture and prevent scattering of infrared radiation.

Methodology:

  • Gently grind ~1-2 mg of the solid sample with ~150-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.[27]

  • Continue grinding until the mixture has a fine, consistent, powder-like texture.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[27]

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

  • Acquire a background spectrum of the empty sample compartment before running the samples.

Interpreting the Data: A Logical Decision Framework

The power of this multi-technique approach lies in the corroboration of data. A single technique might be ambiguous, but together they build a compelling case.

Decision Framework Start Begin Analysis NMR_Check NMR: Reactant signals gone? Product signals present? Start->NMR_Check IR_Check IR: Reactant functional groups gone? Product groups present? NMR_Check->IR_Check Yes Fail Conclusion: Reaction Incomplete or Failed Re-evaluate Synthesis/Purification NMR_Check->Fail No MS_Check MS: Product molecular ion peak (M⁺) present? IR_Check->MS_Check Yes IR_Check->Fail No Success Conclusion: Reaction Successful Product Confirmed MS_Check->Success Yes MS_Check->Fail No

Caption: Decision tree for reaction confirmation.

References

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). AZoM.com. [Link]

  • Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. Fiveable. [Link]

  • The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. (2024, February 6). Spectroscopy Online. [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. [Link]

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024, April 12). ResearchGate. [Link]

  • UV/VIS Spectroscopy Applications in Chemistry. Avantes. [Link]

  • Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global. [Link]

  • Ultraviolet–visible spectroscopy. Wikipedia. [Link]

  • Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. (2022). MDPI. [Link]

  • How to Identify Functional Groups in FTIR Spectra. (2025, September 22). Patsnap. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. [Link]

  • Recent Advances in Mass Spectrometry for Process Monitoring. (2021, March 2). LCGC International. [Link]

  • Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. (2015, October 1). Royal Society of Chemistry. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Sample Preparation. University of California, Davis. [Link]

  • NMR Sample Preparation. University of Cambridge. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, June 30). ACS Publications. [Link]

  • Fischer Esterification. Kennesaw State University. [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018, July 16). Innovatech Labs. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

  • Discuss differences you would see upon taking an IR spectrum of the starting materials vs. an IR... Chegg. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.com. [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14). Hiden Analytical. [Link]

  • Solved Compare the IR spectra of the starting material and. (2022, March 4). Chegg. [Link]

  • How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. (2015, September 1). Spectroscopy Online. [Link]

  • Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. (2014). National Institutes of Health. [Link]

  • Interpreting. OpenOChem Learn. [Link]

    • Fischer Esterification Part 1. (2021, May 18). YouTube. [Link]

  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025, August 15). ACS Publications. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. MacEwan University. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

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  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

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Comparative

A Comparative Guide to the Stereochemical Validation of Products from trans-1-Octen-1-ylboronic Acid Pinacol Ester

For researchers, synthetic chemists, and professionals in drug development, the precise control and validation of molecular geometry are paramount. The stereochemical integrity of a molecule can profoundly impact its bio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise control and validation of molecular geometry are paramount. The stereochemical integrity of a molecule can profoundly impact its biological activity, pharmacological properties, and safety profile. trans-1-Octen-1-ylboronic acid pinacol ester is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, prized for its ability to introduce a linear C8 chain with a defined trans (or E) double bond.[1][2]

A common assumption is that the stereochemistry of the vinyl boronic ester is retained throughout the reaction.[3] While often true, this is a critical parameter that must be rigorously validated, not assumed. Isomerization can occur under various conditions, and even minor amounts of the undesired cis (Z) isomer can complicate downstream processes and biological evaluations.

This guide provides an in-depth comparison of modern analytical techniques for validating the stereochemistry of products derived from this reagent. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering you to design robust, self-validating analytical systems.

The Analytical Challenge: Distinguishing E and Z Isomers

Geometric isomers, such as the E and Z forms of a substituted alkene, possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond.[4] This subtle difference can make them difficult to distinguish, as they often share similar physical properties.[5] The objective of our validation is to unambiguously confirm the retention of the trans configuration and to quantify any potential isomeric impurities.

Comparative Analysis of Core Validation Techniques

We will compare the three most powerful and accessible techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

TechniquePrinciple of DiscriminationKey AdvantagesCommon LimitationsBest For
NMR Spectroscopy Differences in nuclear shielding environments and through-space/through-bond couplings.[6]Provides unambiguous structural information; non-destructive; can analyze crude mixtures.Lower sensitivity compared to chromatography; requires higher sample concentration.Absolute stereochemical assignment and structural confirmation.
Gas Chromatography (GC) Differential partitioning between a stationary phase and a mobile gas phase based on volatility and polarity.[7]Excellent separation efficiency for volatile isomers; high sensitivity (ppb level with MS).Requires analyte to be volatile and thermally stable; destructive.Quantifying isomeric purity in volatile, thermally stable products.
HPLC Differential partitioning between a stationary phase and a liquid mobile phase based on polarity and shape.[5]Highly versatile for a wide range of compounds; non-destructive (with UV/Vis); preparative scale-up is possible.Separation can be challenging and requires careful method development; can be time-consuming.Separation and quantification of non-volatile or thermally labile products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most definitive method for stereochemical assignment. Several NMR experiments provide complementary information to build an irrefutable case for the product's geometry.

A. ¹H NMR: The First Line of Inquiry

The initial ¹H NMR spectrum of the purified product provides the first and often most telling piece of evidence. The key lies in the coupling constant (J-value) between the two vinylic protons.

  • Causality: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons. For alkenes, this relationship is stereospecific.

  • trans (E) Isomers: Protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 12–18 Hz .[6]

  • cis (Z) Isomers: Protons are syn-periplanar, leading to a smaller coupling constant, typically 6–12 Hz .[6]

Table 2: Typical ¹H NMR Data for a Hypothetical Product (e.g., trans-1-phenyloct-1-ene)

IsomerVinylic Proton A (δ, ppm)Vinylic Proton B (δ, ppm)Coupling Constant (³JHH, Hz)Interpretation
E (trans) ~6.4 (d)~6.2 (dt)15.8 Confirms trans geometry
Z (cis) ~6.5 (d)~5.7 (dt)11.5 Indicates presence of cis isomer

If the spectrum shows a single pair of vinylic doublets with a coupling constant >14 Hz, it is strong evidence for the retention of the trans configuration. The presence of another set of signals with a smaller coupling constant would indicate isomeric contamination.

B. 2D NOESY: Unambiguous Spatial Confirmation

For absolute confirmation, especially in complex molecules where signals may overlap, the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.

  • Principle: NOESY detects correlations between protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[8][9][10]

  • Trustworthiness: This is a self-validating system. In the cis isomer, the vinylic protons are on the same side of the double bond and will show a cross-peak in the NOESY spectrum. In the trans isomer, they are far apart and will show no such correlation.[8][11]

Experimental Workflow: NOESY Analysis

Caption: Workflow for NOESY-based stereochemical validation.

Chromatographic Methods: Separation and Quantification

While NMR confirms structure, chromatography excels at resolving isomers and determining purity.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

For products that are sufficiently volatile and thermally stable, GC-MS is a rapid and highly sensitive method for quantifying the isomeric ratio.

  • Expertise & Rationale: The separation of geometric isomers on a GC column depends on subtle differences in their interaction with the stationary phase.[7] For alkene isomers, polar stationary phases like those containing polyethylene glycol (e.g., Carbowax) often provide better resolution than non-polar phases.[12] The mass spectrometer detector then confirms that the separated peaks are indeed isomers by showing identical mass spectra.[13]

Protocol: GC-MS Analysis of Alkene Isomers

  • Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Injection: Inject 1 µL into the GC-MS system.

  • Chromatographic Separation:

    • Column: Agilent DB-WAX or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min. (This program must be optimized for the specific product).

    • Injector: 250°C, split mode (e.g., 50:1).

  • Detection (MS):

    • Source Temperature: 230°C.

    • Scan Range: 40-350 m/z.

    • Solvent Delay: Set a delay to prevent the high concentration of solvent from damaging the detector.

  • Data Analysis: Integrate the peak areas for the two separated isomers. The ratio of the areas corresponds to the isomeric ratio. Confirm both peaks have the same parent ion and fragmentation pattern.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for less volatile or thermally sensitive compounds. The key to success is selecting a column with appropriate selectivity.

  • Authoritative Grounding: Standard reversed-phase columns (e.g., C18) separate primarily based on hydrophobicity and may fail to resolve geometric isomers. Columns that offer "shape selectivity" are required.[5] Cholesterol-bonded or Phenyl-Hexyl phases are excellent alternatives as their rigid structures can better differentiate the planar shapes of E and Z isomers.[4][14]

Experimental Workflow: HPLC Method Development

HPLC_Workflow A Dissolve Sample in Mobile Phase B Inject on Standard C18 Column A->B C Inject on Phenyl-Hexyl Column A->C D Inject on Cholesterol Column A->D E Evaluate Resolution (Rs) from Screening D->E F Adjust Mobile Phase Composition (e.g., Acetonitrile/Water ratio) E->F Rs < 1.5 G Optimize Flow Rate & Temperature F->G H Final Method with Rs >= 1.5 G->H I Quantify Isomer Ratio by Peak Area H->I

Caption: Logical workflow for developing an HPLC method for isomer separation.

Conclusion and Recommendations

Validating the stereochemistry of products from trans-1-octen-1-ylboronic acid pinacol ester is a non-negotiable step in ensuring the quality and reliability of synthetic work. While reactions involving this reagent are generally stereoretentive, rigorous analytical proof is essential.

A tiered approach is recommended:

  • Initial Screen (¹H NMR): Use the vinylic coupling constant as a rapid, primary indicator of stereochemistry.

  • Unambiguous Confirmation (NOESY): For final proof of structure, especially for novel compounds or publication, a NOESY experiment provides irrefutable evidence.

  • Purity Quantification (GC/HPLC): When precise isomeric ratios are needed, a well-developed chromatographic method is the most suitable tool. Choose GC for volatile analytes and HPLC for others, paying close attention to stationary phase selection for optimal resolution.

By integrating these techniques, researchers can create a robust, self-validating workflow that ensures the stereochemical integrity of their final products, upholding the highest standards of scientific rigor.

References

  • Kelly, J. W., et al. "HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide." Journal of Liquid Chromatography, vol. 17, no. 7, 1994, pp. 1433-1446. [Link: Not available directly, abstract viewed]
  • Voinov, V. G., et al. "Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry." Journal of Mass Spectrometry, vol. 34, no. 10, 1999, pp. 1007-17. [Link]

  • Nacalai Tesque, Inc. "HPLC Column for Structual Isomers." Nacalai USA, Accessed 20 Jan. 2026. [Link]

  • MicroSolv Technology Corporation. "Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation." MicroSolv, 19 June 2025. [Link]

  • Hill, N. J., and M. C. Milletti. "Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment." Journal of Chemical Education, vol. 84, no. 3, 2007, p. 504. [Link]

  • Lessard, J., et al. "Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters." The Journal of Organic Chemistry, vol. 79, no. 13, 2014, pp. 6333-39. [Link]

  • Chemistry LibreTexts. "22: Nuclear Overhauser Effect (NOE)." Chemistry LibreTexts, 12 Nov. 2024. [Link]

  • Schmitz, H. H., et al. "HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase." Journal of Agricultural and Food Chemistry, vol. 39, no. 3, 1991, pp. 556-559. [Link]

  • Shibata, T., et al. "Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement." Chemical Science, vol. 13, no. 30, 2022, pp. 8836-8841. [Link]

  • Sander, L. C., and S. A. Wise. "Shape Selectivity in Reversed-Phase Liquid Chromatography." LCGC International, 1 May 2009. [Link]

  • Brainly. "Step 3: Determine the stereochemistry of the precursors." Brainly.com, 19 Sept. 2022. [Link]

  • Soják, L., et al. "SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES." Journal of the Serbian Chemical Society, vol. 68, no. 4-5, 2003, pp. 233-247. [Link: Not available directly, abstract viewed]
  • Chromatography Forum. "GC/MS method for short chain alkene?" Chromatography Forum, 23 Aug. 2011. [Link]

  • Chemistry LibreTexts. "5.4: NOESY Spectra." Chemistry LibreTexts, 12 Oct. 2025. [Link]

  • Fawcett, A., et al. "Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling." Chemical Science, vol. 8, no. 6, 2017, pp. 4734-4739. [Link]

  • Reddit. "E/Z isomer identification help." r/chemistry, 25 Aug. 2018. [Link]

  • Mo, F., et al. "Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines." Organic Syntheses, vol. 97, 2020, pp. 1-11. [Link]

  • Chemistry Stack Exchange. "Separating alkane/alkene isomers on the GC but the isomers have the same retention time." Chemistry Stack Exchange, 26 Jan. 2023. [Link]

  • Fawcett, A., et al. "Stereodivergent Olefination of Enantioenriched Boronic Esters." Angewandte Chemie International Edition, vol. 55, no. 43, 2016, pp. 13575-13579. [Link]

  • Wikipedia. "Nuclear Overhauser effect." Wikipedia, Accessed 20 Jan. 2026. [Link]

  • Flaiban, M., et al. "Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis." ACS Catalysis, vol. 11, no. 18, 2021, pp. 11666-11675. [Link]

  • Saha, A., et al. "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega, vol. 5, no. 38, 2020, pp. 24806-24811. [Link]

  • ResearchGate. "¹H NMR spectra of the E-isomer (top), Z-isomer (middle) and a mixture of E- and Z-." ResearchGate, Accessed 20 Jan. 2026. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, Accessed 20 Jan. 2026. [Link]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure, Accessed 20 Jan. 2026. [Link]

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, vol. 138, no. 18, 2016, pp. 5916-5925. [Link]

  • Nowick, James S. "Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination." YouTube, uploaded by UCI Media, 1 Dec. 2011. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal, Accessed 20 Jan. 2026. [Link]

  • Hoang, G. L., and J. M. Takacs. "Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts." Chemical Science, vol. 9, no. 2, 2018, pp. 419-425. [Link]

  • Wang, D., et al. "Direct synthesis of arylboronic pinacol esters from arylamines." Organic Chemistry Frontiers, vol. 2, no. 6, 2015, pp. 697-700. [Link]

  • Dreher, S. D., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." The Journal of Organic Chemistry, vol. 74, no. 10, 2009, pp. 3626-31. [Link]

  • Murphy, C. L. W. "Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions." eScholarship, University of California, Santa Cruz, 2012. [Link]

  • Holla, B. S., et al. "Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new." Indian Journal of Chemistry - Section B, vol. 37B, 1998, pp. 453-458. [Link: Not available directly, abstract viewed]
  • Wlodawer, A. "Stereochemistry and Validation of Macromolecular Structures." Methods in Molecular Biology, vol. 1607, 2017, pp. 595-610. [Link]

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Validation

A Senior Application Scientist's Guide to Olefinic Cross-Coupling: A Cost-Benefit Analysis of trans-1-Octen-1-ylboronic Acid Pinacol Ester

For researchers and professionals in synthetic chemistry and drug development, the strategic construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic chemistry and drug development, the strategic construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthesis, valued for its reliability and broad functional group tolerance.[1] The choice of the organoboron reagent is a critical decision point that profoundly influences reaction efficiency, reproducibility, and overall project cost.

This guide provides an in-depth cost-benefit analysis of using trans-1-octen-1-ylboronic acid pinacol ester, a widely used vinylboronate, in synthesis. We will objectively compare its performance against common alternatives, supported by established chemical principles and representative data, to provide a clear framework for reagent selection in your synthetic campaigns.

The Value Proposition of Pinacol Esters: Stability Meets Reactivity

Organoboron reagents are central to the Suzuki-Miyaura reaction, but not all are created equal. The primary trade-off often lies between reactivity and stability.[2][3]

  • Boronic Acids: While often more reactive due to their higher Lewis acidity which facilitates the crucial transmetalation step, boronic acids are notoriously unstable.[2] They are prone to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation, especially under the aqueous basic conditions typical of Suzuki-Miyaura couplings.[4][5] This instability complicates storage, handling, and accurate quantification.

  • Boronate Pinacol Esters: trans-1-Octen-1-ylboronic acid pinacol ester exemplifies the advantages of boronate esters. The pinacol protecting group renders the boron center less electrophilic, significantly enhancing its stability in air and moisture.[2][6] These esters are typically stable, often crystalline solids or high-boiling liquids, that are easier to handle, purify by chromatography, and store for long periods without degradation.[2][7] This stability ensures stoichiometric accuracy and reproducibility in reactions, a critical factor in both academic research and process development.

The enhanced stability of pinacol esters like trans-1-octen-1-ylboronic acid pinacol ester provides a robust and reliable platform for introducing the trans-1-octenyl moiety, a common structural motif in natural products and pharmaceutical intermediates.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for trans-1-octen-1-ylboronic acid pinacol ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling with an organic halide or triflate (Ar-X). The reaction proceeds through a well-established catalytic cycle.

Catalytic Cycle Workflow

Suzuki_Miyaura_Cycle cluster_cycle Pd Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pdi_complex R-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation + [R'-B(pin)OH]⁻ pdi_r_r1 R-Pd(II)L_n-R' transmetalation->pdi_r_r1 reductive_elimination Reductive Elimination pdi_r_r1->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R-R' reductive_elimination->product start R-X boronate R'-B(pin) + Base boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of trans-1-octen-1-ylboronic acid pinacol ester with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • trans-1-Octen-1-ylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)

  • Anhydrous Isopropanol (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), trans-1-octen-1-ylboronic acid pinacol ester (1.1 mmol), and cesium fluoride (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of isopropanol.

  • Add the catalyst premix to the Schlenk flask, followed by the remaining isopropanol (4 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality Note: The choice of a phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl halide to the palladium(0) center and facilitating the subsequent steps.[8] The use of a base, such as CsF, is essential for the formation of the boronate complex, which is the active species in the transmetalation step.[9]

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use trans-1-octen-1-ylboronic acid pinacol ester should be made after considering the available alternatives. Each class of reagent has distinct advantages and disadvantages.

Reagent Selection Workflow

Reagent_Selection start Start: Need to form a C(sp2)-C(octenyl) bond q1 Are there sensitive functional groups (e.g., esters, ketones)? start->q1 q2 Is process robustness & reproducibility critical (e.g., pharma)? q1->q2 Yes q3 Is reagent cost the absolute primary driver? q1->q3 No q2->q3 No reagent_boronate Use Vinylboronic Acid Pinacol Ester q2->reagent_boronate Yes reagent_grignard Consider Vinyl Grignard Reagent (with protection steps) q3->reagent_grignard Yes reagent_organozinc Consider Vinylzinc Reagent (Negishi) q3->reagent_organozinc No

Caption: Decision workflow for selecting an appropriate vinylating reagent.

Data-Driven Comparison of Reagent Classes
Featuretrans-1-Octenylboronic Acid Pinacol Estertrans-1-Octenylboronic AcidVinyl Grignard Reagent (RMgX)Vinylzinc Reagent (R₂Zn)
Stability & Handling Excellent; air and moisture stable, long shelf-life.[2]Poor; prone to decomposition and boroxine formation.[2][4]Poor; highly moisture and air sensitive.[10]Poor; moisture sensitive, often prepared in situ.[10]
Functional Group Tol. Excellent; tolerates esters, ketones, amides, nitriles.[1]Good to Excellent.Poor; reacts with most electrophilic functional groups.[10]Moderate; better than Grignards but less tolerant than boronates.[10]
Reactivity Good; reliable coupling under standard conditions.High; often faster reaction times than esters.[2]Very High; can be difficult to control.High; effective for challenging substrates.[10]
Typical Yields Good to Excellent (70-95%)Variable; can be high but sensitive to reagent quality.Variable; highly dependent on substrate and conditions.Good to Excellent (70-95%)
Byproducts Pinacol, borate salts; generally easy to remove.Borate salts; can sometimes be challenging to remove.[10]Magnesium salts.Zinc salts.
Toxicity Profile Low toxicity.[1]Low toxicity.N/A (reagent itself), but reactions can be highly exothermic.N/A (reagent itself), but pyrophoric precursors may be used.
Approx. Reagent Cost Moderate to High ($70/g).[11]Moderate.Low.Moderate.

Note: Yields and costs are representative and can vary significantly based on the specific reaction, scale, and supplier.

Synthesizing the Cost-Benefit Analysis

The decision matrix above highlights the core of the analysis:

  • Initial Cost vs. Total Synthesis Cost: While a vinyl Grignard reagent is significantly cheaper on a per-mole basis, its use on a complex substrate bearing, for example, an ester moiety, would necessitate a two-step protection/deprotection sequence. This increases the overall step count, consumes additional reagents and solvents, requires more analytical and purification work, and ultimately lowers the overall yield. The higher upfront cost of the boronic acid pinacol ester is often justified by a more convergent, efficient, and higher-yielding synthesis, leading to a lower cost per gram of the final product.

  • Reliability and Scalability: For drug development and manufacturing, process robustness is non-negotiable. The excellent stability of trans-1-octen-1-ylboronic acid pinacol ester ensures that reactions are reproducible from lab scale to pilot plant scale. The challenges of handling highly reactive and unstable Grignard or organozinc reagents at scale can introduce significant safety and quality control hurdles.

  • Waste and Purification: The byproducts from Suzuki-Miyaura reactions using boronate esters are generally benign and can be removed with standard aqueous workups and chromatography.[10] This contrasts sharply with alternatives like the Stille coupling (using organotin reagents), where the high toxicity of tin byproducts necessitates specialized and often costly purification procedures to meet regulatory standards for active pharmaceutical ingredients.[10]

Safety and Handling of Organoboron Reagents

While organoboron compounds are considered to have low toxicity, proper laboratory safety protocols are always required.[1][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, laboratory coats, and appropriate chemical-resistant gloves.[13][14]

  • Handling: Handle the reagent in a well-ventilated fume hood.[13] Although stable, avoid unnecessary exposure to air and moisture to maintain reagent integrity.

  • Storage: Store in a tightly sealed container in a cool, dry place.[15]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester represents a strategic investment in synthetic efficiency and reliability. While its initial purchase price is higher than classical organometallic alternatives like Grignard reagents, its superior stability, broad functional group tolerance, and the robustness it brings to the Suzuki-Miyaura coupling make it the superior choice for complex molecule synthesis. The ability to bypass protection-deprotection schemes leads to shorter, more efficient, and higher-yielding synthetic routes, resulting in a favorable overall cost-benefit analysis, particularly in the high-stakes environment of pharmaceutical and materials science research.

References

  • A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation is described... RSC Publishing.
  • trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals. Fisher Scientific.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Benchchem.
  • Handy Protocols using Vinyl Nosylates in Suzuki–Miyaura Cross‐Coupling Reactions. Wiley Online Library.
  • trans-1-Octen-1-ylboronic acid pinacol ester | CAS 83947-55-1. Santa Cruz Biotechnology.
  • A Comparative Guide to the Synthesis of 3-Vinylphenyl Compounds: Grignard Reagent vs. Cross-Coupling Alternatives. Benchchem.
  • trans-1-Octen-1-ylboronic acid pinacol ester. Lucerna-Chem AG.
  • trans-1-Octen-1-ylboronic acid pinacol ester 95 | 83947-55-1. Sigma-Aldrich.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organibor. Horticentre.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Trans-1-Octen-1-ylboronic acid pinacol ester. Sigma-Aldrich.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
  • Safety considerations for chemical reagents. Ampliqon.
  • Safety in the Handling of Laboratory Reagents. Kalstein EU.
  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
  • Boron. ESPI Metals.
  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. Benchchem.
  • A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters. Benchchem.
  • Organoboron chemistry. Wikipedia.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health (NIH).
  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal.

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Comparative

A Senior Application Scientist's Guide to C-C Bond Formation: Comparing Boronic Esters with Organometallic Alternatives

The strategic construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Palladium-catalyzed cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Palladium-catalyzed cross-coupling reactions have revolutionized this endeavor, offering a versatile toolkit for forging these critical linkages. Among the various nucleophilic partners, organoboron compounds, especially boronic acids and their esters, have gained immense popularity through the Suzuki-Miyaura reaction.[1][2] This guide provides an in-depth, objective comparison of boronic esters with other key organometallic reagents—specifically organotins (Stille coupling) and organozincs (Negishi coupling)—for C-C bond formation. Our analysis is grounded in experimental data, detailed methodologies, and mechanistic insights to empower researchers in making informed decisions for their synthetic challenges.

The Contenders: A High-Level Overview

At the heart of these transformations lies a similar palladium-based catalytic cycle.[3] However, the identity of the organometallic reagent dictates the reaction's character, influencing everything from functional group tolerance and reaction kinetics to operational simplicity and safety.

  • Boronic Esters (Suzuki-Miyaura Coupling): Celebrated for their stability, low toxicity, and broad commercial availability, boronic esters are often the first choice for many applications.[1] They are generally air- and moisture-stable solids that are easy to handle.[4]

  • Organotins/Stannanes (Stille Coupling): These reagents are known for their high functional group tolerance and the fact that the reaction often proceeds under neutral conditions, avoiding the need for a base. However, their significant toxicity is a major drawback.[3][5]

  • Organozincs (Negishi Coupling): Organozinc reagents are highly reactive, often leading to faster reactions and higher yields, particularly with challenging substrates.[6][7] This reactivity, however, comes at the cost of stability; they are sensitive to air and moisture, necessitating stringent anhydrous and inert atmosphere techniques.[6]

Performance Metrics: A Head-to-Head Comparison

The choice of a cross-coupling reaction is a multifactorial decision. The following table summarizes key performance indicators for Suzuki-Miyaura, Stille, and Negishi couplings, providing a quantitative basis for comparison.

FeatureBoronic Esters (Suzuki-Miyaura)Organotins (Stille)Organozincs (Negishi)
Typical Yield Good to ExcellentModerate to GoodHigh to nearly quantitative[6]
Functional Group Tolerance Very Good (but can be base-sensitive)[3]ExcellentExcellent[8]
Reagent Stability High (often bench-stable solids)[4]High (air-stable)[2]Low (air and moisture sensitive)[6]
Toxicity Low[1]High (neurotoxic byproducts)[5][9]Moderate (reagents can be pyrophoric)[6]
Reaction Conditions Mild to elevated temperatures; requires a base[10]Often requires elevated temperatures[6]Mild conditions (often room temp to reflux)[6]
Reaction Time Varies (hours to days)[6]Can be long (hours to days)[6]Typically shorter (hours)[6]
Byproduct Removal Generally straightforward (water-soluble boron salts)[1]Difficult (toxic, non-polar tin compounds)[11]Straightforward (hydrolysis)

The Catalytic Engine: Understanding the Mechanism

All three reactions generally proceed through a common catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reactions. The primary distinction lies in the transmetalation step, where the organic group is transferred from the heteroatom (B, Sn, or Zn) to the palladium center.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_stille Stille Cycle cluster_negishi Negishi Cycle S_Pd0 Pd(0)L₂ S_OA R¹-Pd(II)L₂-X S_Pd0->S_OA Oxidative Addition (R¹-X) S_TM R¹-Pd(II)L₂-R² S_OA->S_TM Transmetalation (R²-B(OR)₂ + Base) S_TM->S_Pd0 Reductive Elimination (R¹-R²) St_Pd0 Pd(0)L₂ St_OA R¹-Pd(II)L₂-X St_Pd0->St_OA Oxidative Addition (R¹-X) St_TM R¹-Pd(II)L₂-R² St_OA->St_TM Transmetalation (R²-SnR₃) St_TM->St_Pd0 Reductive Elimination (R¹-R²) N_Pd0 Pd(0)L₂ N_OA R¹-Pd(II)L₂-X N_Pd0->N_OA Oxidative Addition (R¹-X) N_TM R¹-Pd(II)L₂-R² N_OA->N_TM Transmetalation (R²-ZnX) N_TM->N_Pd0 Reductive Elimination (R¹-R²)

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

A crucial point of differentiation is the requirement for a base in the Suzuki-Miyaura coupling.[10] The base activates the boronic ester by forming a more nucleophilic "ate" complex, which facilitates the otherwise slow transfer of the organic group to the palladium center.[10] This necessity for a base can be a limitation if the substrates contain base-sensitive functional groups. In contrast, the higher intrinsic nucleophilicity of organotin and organozinc reagents allows transmetalation to occur without an activating agent.[2][7]

Experimental Evidence: A Comparative Case Study

To provide concrete, data-driven insights, we turn to a study by Movassaghi and colleagues on the synthesis of the indole alkaloid hippadine.[5][12] This work provides a direct comparison of the efficacy of these coupling methods for a specific, complex transformation.

Reaction Scheme: Coupling of a metalated indole with a halogenated piperonate derivative.

Comparative Experimental Results for the Synthesis of Hippadine: [12]

Coupling ReactionOrganometallic ReagentHalide PartnerYield (%)
Suzuki-MiyauraIndole-7-boronic acidMethyl 6-bromopiperonate67-74
Stille7-(Tributylstannyl)indoleMethyl 6-iodopiperonateLow
Negishi7-(Iodozincio)indoleMethyl 6-iodopiperonate0
Kumada7-(Bromomagnesio)indoleMethyl 6-iodopiperonate0

Analysis of Results: In this specific case, the Suzuki-Miyaura reaction was demonstrably superior, providing the desired product in good to excellent yields.[12] The Stille coupling only afforded low yields, while both the Negishi and Kumada reactions failed entirely.[12] This highlights a critical lesson for the practicing chemist: while general trends are useful, the optimal reaction is highly substrate-dependent. The superior performance of the Suzuki-Miyaura coupling in this instance may be attributed to a favorable balance of reactivity and stability of the organoboron reagent under the required reaction conditions, whereas the more reactive organozinc and Grignard reagents may have been consumed by side reactions.

Field-Proven Methodologies: Detailed Experimental Protocols

The following protocols are representative procedures for each coupling reaction, designed to be self-validating through clear, step-by-step instructions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of biaryls.[13]

Materials:

  • Aryl Bromide (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a carbonate or phosphate base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[14] The addition of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the formation of the active palladium catalyst.

Protocol 2: Stille Coupling

This protocol is a representative procedure for the coupling of an aryl bromide with an organostannane.[6][15]

Materials:

  • Aryl Bromide (1.0 eq)

  • Organostannane (e.g., 2-(Tributylstannyl)pyridine, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, the organostannane, and anhydrous toluene.

  • Degassing: Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Byproduct Removal: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour.[16][17] This precipitates the toxic tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

  • Extraction and Purification: Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Causality: The Stille reaction is often performed under anhydrous, neutral conditions, which expands its compatibility with base-sensitive functional groups. The post-reaction workup with KF is a critical step for safety and product purity, as it is one of the most effective methods for removing the highly toxic organotin byproducts.[16][17]

Protocol 3: Negishi Coupling

This protocol outlines the coupling of an in situ-generated organozinc reagent.[6]

Materials:

  • Aryl Iodide (for organozinc preparation, 1.1 eq)

  • Activated Zinc Dust (1.5 eq)

  • Aryl Bromide (coupling partner, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: All steps must be performed under a strict inert atmosphere (N₂ or Ar) using flame-dried glassware and anhydrous solvents.

  • Organozinc Formation: To a flask containing activated zinc dust, add a solution of the aryl iodide in anhydrous THF. Stir at room temperature until the organozinc reagent is formed (this can be monitored by GC analysis of quenched aliquots).

  • Coupling Reaction: In a separate flask, dissolve the aryl bromide and Pd(PPh₃)₄ in anhydrous THF. Transfer the freshly prepared organozinc solution to this flask via cannula.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Causality: The high reactivity of organozinc reagents makes them intolerant of air and moisture.[6] Therefore, the success of the Negishi coupling is critically dependent on maintaining scrupulously anhydrous and oxygen-free conditions throughout the entire process, from reagent preparation to the coupling reaction itself.

The Decision Matrix: Choosing the Right Reagent

Selecting the optimal organometallic reagent is a strategic decision based on the specific synthetic problem at hand. The following workflow provides a logical framework for this choice.

Decision_Matrix start Start: Need to form a C-C bond toxicity Is toxicity a major concern (e.g., late-stage pharma)? start->toxicity functional_groups Are there base-sensitive functional groups present? toxicity->functional_groups No suzuki Use Boronic Ester (Suzuki-Miyaura) toxicity->suzuki Yes stability Are reagents commercially available? Are they stable to handle? reactivity Is the electrophile highly unreactive? stability->reactivity No stability->suzuki Yes functional_groups->stability No stille Consider Organotin (Stille) (Plan for difficult purification) functional_groups->stille Yes reactivity->suzuki No negishi Use Organozinc (Negishi) (Requires strict inert techniques) reactivity->negishi Yes

Caption: A decision-making workflow for selecting an organometallic reagent for cross-coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura reaction, employing stable and low-toxicity boronic esters, stands as a robust and often preferred method for C-C bond formation. Its operational simplicity and the ease of byproduct removal make it particularly attractive for both academic research and industrial applications.[1][12] However, it is not a universal solution.

The Stille coupling, despite the significant toxicity concerns associated with organotin reagents, retains its value for substrates that are incompatible with the basic conditions of the Suzuki-Miyaura reaction.[3] The Negishi coupling offers unparalleled reactivity, making it the go-to method for particularly challenging or unreactive coupling partners, provided the laboratory is equipped for handling air- and moisture-sensitive reagents.[6][7]

The future of cross-coupling chemistry continues to evolve. The development of more stable and versatile boronic ester derivatives, such as MIDA boronates, allows for iterative cross-coupling strategies, enabling the streamlined synthesis of complex molecules from a common set of building blocks. Ultimately, a deep understanding of the distinct advantages and limitations of each class of organometallic reagent is essential for the modern synthetic chemist to navigate the complex landscape of C-C bond formation and efficiently achieve their synthetic goals.

References

  • Movassaghi, M., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. Available at: [Link]5][12]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalysed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Matteson, D. S. (1988). Asymmetric Synthesis with Boronic Esters. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barnes, D. W., et al. (1975). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives.
  • Movassaghi, M., et al. (2006). Supporting Information for Comparative Study of the Kumada, Negishi, Stille, and Suzuki-Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • de Vries, J. G., et al. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Available at: [Link]

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society. Available at: [Link]

  • Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • Williams, R. M. (2011). Discussion Addendum for: 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2017). Workup for removing tin byproducts? Retrieved from [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Slagt, V. F. (2010). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen.
  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. Accounts of Chemical Research.
  • Aggarwal, V. K., et al. (2011). Order of thermodynamic stability of representative boronic esters.
  • Singh, A., & Kumar, S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Leadbeater, N. E. (2014). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hashemi, E., & Teimoury, M. (2026).
  • Knochel, P. (2012). Recent Developments in Negishi Cross-Coupling Reactions.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry.
  • de la Hoz, A., & Diaz-Ortiz, A. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Giri, R., & Thapa, S. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). Safety and Waste Disposal Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of trans-1-Octen-1-ylboronic acid pinacol ester

This document provides a detailed protocol for the safe handling and disposal of trans-1-Octen-1-ylboronic acid pinacol ester. As researchers and drug development professionals, our commitment to safety extends beyond th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of trans-1-Octen-1-ylboronic acid pinacol ester. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This guide is designed to provide clear, actionable steps grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information.[1][2] For trans-1-Octen-1-ylboronic acid pinacol ester, the key hazards necessitate specific precautions.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the known hazards associated with this compound and the minimum required PPE for handling and disposal.[3]

Hazard Classification (GHS)DescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.Standard laboratory attire (lab coat, closed-toe shoes), Nitrile gloves.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.Standard laboratory attire, Nitrile gloves. Avoid prolonged or repeated contact.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation.ANSI-approved safety glasses with side shields or chemical splash goggles.[3]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation.Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

Causality: Boronic acid derivatives can be irritants and are harmful if ingested. The pinacol ester group makes the compound relatively stable, but the boronic acid moiety is the source of its reactivity and potential biological effects. The required PPE creates essential barriers to prevent the primary routes of exposure: ingestion, skin/eye contact, and inhalation.

The Core Principle: Hazardous Waste Designation

All waste materials containing or contaminated with trans-1-Octen-1-ylboronic acid pinacol ester must be managed as hazardous chemical waste.[5] This includes:

  • Unused or expired product.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

  • Contaminated PPE (gloves, bench paper).

  • Rinsate from cleaning contaminated glassware.

Causality: Disposing of chemical waste into standard trash or down the drain is prohibited by law and poses a significant risk to environmental and public health.[3][6][7][8] Organoboron compounds can have unknown long-term ecological effects. Treating all chemical waste as hazardous until proven otherwise is a foundational principle of laboratory safety and regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[1][9][10]

Standard Operating Procedure (SOP) for Disposal

This section details the step-by-step process for safely collecting and preparing the waste for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[9]

Phase 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[11]

  • Identify the Waste Stream: Determine the physical form of the waste.

    • Solid Waste: Unused reagent, contaminated silica gel, filter paper, and single-use plasticware.

    • Liquid Waste: Reaction mixtures, solutions in organic solvents, and aqueous solutions.

    • Sharps Waste: Contaminated needles, razor blades, or broken glass.

  • Designate a Waste Container: Use a dedicated, properly labeled container for "Organoboron Waste" or as specified by your institution's Chemical Hygiene Plan (CHP).[12]

  • DO NOT MIX: Do not combine boronic ester waste with other waste streams (e.g., strong oxidizers, acids, or bases) unless explicitly instructed by your EHS department.[13]

Causality: Mixing incompatible waste streams is a leading cause of laboratory accidents. For example, mixing boronic acids with strong oxidizing agents could lead to an exothermic reaction. Segregation simplifies the disposal process for EHS, reducing risks and costs.[11]

Phase 2: Waste Containment and Labeling

Proper containment and labeling are mandated by the EPA and OSHA to ensure safe handling and transport.[2][5]

  • Select a Compatible Container:

    • Use containers made of materials that do not react with the waste, such as High-Density Polyethylene (HDPE), glass, or the original product container.[1][5] Do not use metal containers for acidic waste.[1]

    • Ensure the container has a secure, leak-proof screw-top cap.[14]

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[6]

  • Label the Container Clearly:

    • Attach a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "trans-1-Octen-1-ylboronic acid pinacol ester" and any other chemical constituents (including solvents) with their approximate percentages. Avoid abbreviations or chemical formulas.

      • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

Causality: Federal regulations require that the contents of a waste container be clearly identifiable at all times.[5] This ensures that anyone handling the container is aware of its contents and associated hazards, preventing accidental exposures and enabling proper disposal routing. Keeping containers closed prevents the release of vapors and potential spills.[5][14]

Phase 3: Temporary Storage and Collection

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) pending collection.[14]

  • Designate an SAA: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1][14]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Store Securely: Keep the SAA clean and organized. Store away from heat sources or high-traffic areas.

  • Schedule Pickup: Once a waste container is full, or within the time limit specified by your institution (often 90 days for large quantity generators), contact your EHS department to schedule a waste pickup.[1] Do not allow waste to accumulate for extended periods.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from trans-1-Octen-1-ylboronic acid pinacol ester.

G Disposal Decision Workflow for trans-1-Octen-1-ylboronic acid pinacol ester cluster_prep Phase 1 & 2: Preparation & Containment cluster_storage Phase 3: Storage & Pickup start Waste Generated (Contains trans-1-Octen-1-ylboronic acid pinacol ester) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, silica) waste_type->solid Solid liquid Liquid Waste (e.g., reaction solutions) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps Sharps container_solid Place in dedicated, lined 'Solid Organoboron Waste' container. solid->container_solid container_liquid Place in dedicated, screw-cap 'Liquid Organoboron Waste' container (<90% full). liquid->container_liquid container_sharps Place in approved puncture-proof sharps container. sharps->container_sharps label_waste Affix Hazardous Waste Tag. List all components & hazards. Date the container. container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup. full->contact_ehs Yes

Caption: Decision workflow for segregating and storing hazardous waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill:

    • Minor Spill (manageable by lab personnel):

      • Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).

      • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels for large spills.

      • Gently sweep the solid material or absorbed liquid into a designated waste container.[16][17]

      • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

      • Collect all cleanup materials as hazardous waste.

    • Major Spill (large volume, uncontained, or in a public area):

      • Evacuate the immediate area.

      • If there is a fire or medical emergency, call emergency services.

      • Contact your institution's EHS department immediately for emergency response.

      • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Causality: A pre-defined emergency plan ensures a calm and effective response. Differentiating between minor and major spills allows for a scaled response, ensuring that lab personnel are not put at risk by attempting to manage a situation beyond their capabilities.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the final authority for waste disposal in your facility. [10][12]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley website.[18]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylboronic acid. Retrieved from Fisher Scientific website.[19]

  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from CymitQuimica website.[4]

  • Sigma-Aldrich. (2022). Safety Data Sheet: Thiophene-2-boronic acid pinacol ester. Retrieved from Sigma-Aldrich website.

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.[6]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website.[1]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: (2-Methylpropyl)boronic acid. Retrieved from Fisher Scientific website.[20]

  • Sigma-Aldrich. (n.d.). trans-1-Octen-1-ylboronic acid pinacol ester 95. Retrieved from Sigma-Aldrich website.[21]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University website.[22]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[15]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Boc-pyrazole-4-boronic acid pinacol ester. Retrieved from Sigma-Aldrich website.[13]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA.gov.[2]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.[23]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[7]

  • Angene Chemical. (2021). Safety Data Sheet: trans-1-Octenylboronic acid pinacol ester, 97%. Retrieved from Angene Chemical website.[3]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. Retrieved from OSHA.gov.[12]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from Organic Syntheses website.[24]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester. Retrieved from Fisher Scientific website.[16]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from Cole-Parmer website.[17]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov.[9]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University website.[5]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Hexylboronic acid pinacol ester. Retrieved from Fisher Scientific website.[25]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from MCF Environmental Services website.[11]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.[14]

  • ResearchGate. (n.d.). Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14. Retrieved from ResearchGate.[26]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from ACS.org.[8]

  • CymitQuimica. (2024). Safety Data Sheet: 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER. Retrieved from CymitQuimica website.[27]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from Auburn University website.[10]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.[28]

Sources

Handling

Personal protective equipment for handling trans-1-Octen-1-ylboronic acid pinacol ester

Essential Safety and Handling Guide: trans-1-Octen-1-ylboronic acid pinacol ester As a Senior Application Scientist, it is imperative to move beyond simply listing safety data sheet (SDS) recommendations and to cultivate...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: trans-1-Octen-1-ylboronic acid pinacol ester

As a Senior Application Scientist, it is imperative to move beyond simply listing safety data sheet (SDS) recommendations and to cultivate a deeper understanding of why certain procedures are critical. This guide is structured to provide not just the necessary protocols for handling trans-1-Octen-1-ylboronic acid pinacol ester, but the scientific rationale that underpins them. By understanding the causality behind these safety measures, you, as researchers and drug development professionals, can build a more robust and intuitive safety culture in your laboratories.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

trans-1-Octen-1-ylboronic acid pinacol ester (CAS No. 83947-55-1) is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While an invaluable reagent, its safe handling is predicated on a clear understanding of its potential hazards.

Based on available safety data, this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][3]

The pinacol ester group, while generally conferring stability to the boronic acid, does not eliminate these risks. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, our safety protocols are designed to create effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the required PPE for handling trans-1-Octen-1-ylboronic acid pinacol ester.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Dry Powder/Liquid) Chemical safety gogglesNitrile gloves (double-gloving recommended)Laboratory coatRequired if not in a fume hood or ventilated enclosure
Solution Preparation Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Reaction Setup & Workup Chemical safety gogglesNitrile glovesLaboratory coatWork within a certified chemical fume hood
Small Spill Cleanup (<100 mL) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95 respirator if ventilation is inadequate

Causality Behind PPE Choices:

  • Eye Protection : Given its classification as a serious eye irritant, standard safety glasses are insufficient.[1][2] Chemical splash goggles that form a seal around the eyes are mandatory.[4] A face shield should be worn over the goggles during procedures with a high splash potential, such as transferring large volumes or preparing solutions.[5][6]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental splashes of this compound.[4][5][7] Since organic solvents are often used to dissolve the ester, the choice of glove should also be compatible with the solvent. For prolonged contact or during spill cleanup, more robust gloves like butyl rubber are recommended.

  • Body Protection : A standard laboratory coat is required to protect against minor splashes and contamination of personal clothing.[7] When handling larger quantities or during tasks with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : The compound can cause respiratory irritation.[1][3] Therefore, all manipulations that could generate aerosols or vapors, such as weighing or preparing solutions, must be conducted within a properly functioning chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.[3]

Operational Protocols: From Receipt to Reaction

A self-validating safety protocol ensures that checks and safe practices are integrated into every step of the workflow.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS and Establish Hazard Controls B Assemble All Necessary PPE (Goggles, Gloves, Lab Coat) A->B C Designate and Prepare Work Area in Fume Hood B->C D Weigh Compound in Fume Hood or Ventilated Enclosure C->D Begin Work E Prepare Solution by Slowly Adding Compound to Solvent D->E F Securely Cap and Label the Prepared Solution E->F G Decontaminate Glassware and Work Surfaces F->G Complete Handling H Segregate and Label Chemical Waste G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of trans-1-Octen-1-ylboronic acid pinacol ester.

Step-by-Step Handling Procedures:

  • Preparation :

    • Before handling, consult the Safety Data Sheet (SDS).[1]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer :

    • trans-1-Octen-1-ylboronic acid pinacol ester is a liquid.[8]

    • Conduct all weighing and transfers inside a fume hood or other ventilated enclosure to control exposure.[9]

    • Use a clean pipette or syringe for transfers. Avoid splashing.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • Solution Preparation :

    • Slowly add the ester to the solvent while stirring. This prevents splashing and ensures controlled dissolution.

    • Keep the container capped when not in use to prevent vapor release.

Emergency and Disposal Plan

Spill Response Workflow

Spill Chemical Spill Occurs Alert Alert Personnel and Evacuate Area Spill->Alert Assess Assess Spill Size and Hazards Alert->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill LargeSpill Large Spill (>100mL) Assess->LargeSpill DonPPE Don Additional PPE (Face Shield, Heavy Gloves) SmallSpill->DonPPE Proceed if trained Evacuate Evacuate and Call Emergency Response LargeSpill->Evacuate Do not clean Contain Contain with Absorbent (Vermiculite, Sand) DonPPE->Contain Collect Collect Residue into Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[1][11]

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][11]

Disposal Protocol: Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection : Collect all waste materials (including contaminated absorbent material from spills) in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[9]

  • Container Disposal : Empty containers should be handled as if they still contain the product. Rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste. After rinsing, decontaminate the container before disposal or recycling.

By adhering to these detailed protocols, you can confidently and safely utilize trans-1-Octen-1-ylboronic acid pinacol ester in your research, ensuring the integrity of your work and the safety of your laboratory personnel.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: trans-1-Octenylboronic acid pinacol ester, 97%. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]

  • University of California, Berkeley, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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